N-methyl-N'-(propargyl-PEG4)-Cy5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H47ClN2O4 |
|---|---|
Molecular Weight |
619.2 g/mol |
IUPAC Name |
3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |
InChI Key |
UMLSHKASMKAELZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for N-methyl-N'-(propargyl-PEG4)-Cy5. This versatile molecule serves as a crucial tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fluorescent labeling of biomolecules.
Core Chemical Properties
This compound is a bifunctional molecule that combines the spectral properties of the cyanine dye Cy5 with the chemical reactivity of a terminal alkyne group, connected by a hydrophilic polyethylene glycol (PEG) linker. The propargyl group enables covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The Cy5 fluorophore allows for sensitive detection and quantification in various biological assays.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₈ClN₂O₄ | [1] |
| Molecular Weight | 620.30 g/mol | [2] |
| CAS Number | 2107273-04-9 | [1][3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF | [4] |
| Purity | ≥95% | [5] |
| Storage | -20°C, protect from light | [6] |
Fluorescent Properties
The Cy5 cyanine dye component of the molecule provides strong absorption and emission in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components.
Table 2: Fluorescent Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | [5][7][8] |
| Emission Maximum (λem) | ~667 nm | [3][7][8] |
| Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.28 (for Cy5 dye) | [5] |
Applications in Research and Drug Development
The primary application of this compound is as a building block in the synthesis of fluorescently labeled biomolecules and complex therapeutic constructs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10] this compound can be incorporated as a fluorescent linker in PROTACs, enabling the study of their uptake, distribution, and mechanism of action.[6][9]
Caption: PROTAC mechanism of action.
Bioconjugation via Click Chemistry
The terminal alkyne group of this compound allows for its efficient and specific conjugation to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][11] This "click chemistry" approach is widely used for labeling proteins, nucleic acids, and other biomolecules for visualization and tracking.[12][13]
Caption: Experimental workflow for CuAAC.
Experimental Protocols
The following is a general protocol for the fluorescent labeling of an azide-modified protein with this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol should be optimized for specific applications.
Materials and Reagents
-
Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Protocol
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a 3- to 10-fold molar excess.
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 5 times that of the CuSO₄.
-
Add the CuSO₄ stock solution to a final concentration of 0.1 to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 to 10 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging, and mass spectrometry.
-
This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of protocols is recommended.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Alkyne | BroadPharm [broadpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 5. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 6. amsbio.com [amsbio.com]
- 7. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]
- 8. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent-tagged polyethylene glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The precise chemical structure of the linker is paramount to the efficacy of a PROTAC, influencing its stability, solubility, and the crucial formation of a ternary complex between the target protein and an E3 ubiquitin ligase.
This document details the analytical methodologies and presents the key data required to unequivocally determine the structure of this compound.
Physicochemical and Spectroscopic Data
The structural and photophysical properties of this compound are summarized below. These data are essential for the initial characterization and subsequent application of the molecule.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₇H₄₈ClN₂O₄ | [1] |
| Molecular Weight | 620.3 g/mol | [1] |
| CAS Number | 2107273-04-9 | [1] |
| Appearance | Dark blue solid | |
| Solubility | Soluble in DMSO, DMF, and Methanol | |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ at 649 nm |
Experimental Protocols for Structure Elucidation
The definitive structure of this compound is established through a combination of synthetic chemistry and rigorous analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
A plausible synthetic route for this compound involves the N-alkylation of a suitable Cy5-indole precursor with a propargyl-PEG4 moiety. The following is a generalized protocol.
Materials:
-
N-methyl-Cy5-indole precursor
-
1-(2-propyn-1-yloxy)-11-iodo-3,6,9-trioxaundecane (Propargyl-PEG4-Iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the N-methyl-Cy5-indole precursor in anhydrous DMF under an inert atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.
-
Slowly add a solution of 1-(2-propyn-1-yloxy)-11-iodo-3,6,9-trioxaundecane in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
Caption: Synthetic workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
HPLC is employed for the final purification of the synthesized compound and to determine its purity. A reverse-phase C18 column is typically used.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Protocol:
-
Dissolve the purified product in a suitable solvent (e.g., DMSO).
-
Inject the sample onto the C18 column.
-
Elute the compound using a linear gradient of Mobile Phase B (e.g., 10-90% over 30 minutes).
-
Monitor the elution profile at the absorbance maximum of Cy5 (~649 nm).
-
Collect the major peak corresponding to the product.
-
Assess the purity by integrating the peak area of the product relative to the total peak area.
Mass Spectrometry (MS) for Molecular Weight Confirmation
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized molecule.
Instrumentation:
-
Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer
Protocol:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the [M]⁺ or [M+H]⁺ ion peak.
-
Compare the experimentally determined monoisotopic mass with the calculated theoretical mass.
Expected Data:
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | 584.3487 | ~584.3490 |
| [M+H]⁺ | 585.3565 | ~585.3568 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a complete picture of the molecular structure.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)
Protocol:
-
Dissolve a sufficient amount of the purified compound in the chosen deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be performed.
-
Analyze the spectra to assign all proton and carbon signals to their respective positions in the molecule.
Key Expected ¹H NMR Signals:
| Protons | Approximate Chemical Shift (ppm) | Multiplicity |
| Aromatic (Cy5 core) | 6.0 - 8.5 | m |
| Vinyl (polymethine chain) | 6.0 - 8.0 | m |
| N-CH₃ | ~3.5 | s |
| PEG chain (-OCH₂CH₂O-) | 3.4 - 3.7 | m |
| Propargyl (-CH₂-C≡CH) | ~4.2 | d |
| Propargyl (C≡C-H) | ~2.5 | t |
| Indolenine methyls | ~1.7 | s |
Application in PROTAC-Mediated Protein Degradation
This compound serves as a fluorescent linker in the construction of PROTACs. The propargyl group allows for facile conjugation to an azide-functionalized ligand for a target protein or an E3 ligase via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The Cy5 fluorophore enables the tracking and quantification of the PROTAC in cellular and biochemical assays.
The fundamental mechanism of action for a PROTAC utilizing this linker is the induced degradation of a target Protein of Interest (POI).
Caption: PROTAC-mediated protein degradation pathway.
This detailed structural and functional characterization is essential for the quality control and rational design of novel PROTACs, ultimately accelerating the development of new therapeutics for a wide range of diseases.
References
N-methyl-N'-(propargyl-PEG4)-Cy5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized chemical compound with significant applications in biomedical research and drug discovery. It is a bifunctional molecule that combines the fluorescent properties of the cyanine dye Cy5 with a reactive propargyl group, connected by a polyethylene glycol (PEG) linker. This unique structure makes it a valuable tool for a variety of advanced bioconjugation techniques, most notably in the fields of proteomics and targeted protein degradation.
This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, its primary applications as a click chemistry reagent and a component of Proteolysis Targeting Chimeras (PROTACs), detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Properties and Data
This compound is characterized by its distinct chemical structure and fluorescent capabilities. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2107273-04-9 | [1][2] |
| Molecular Formula | C37H48ClN2O4 | [1] |
| Molecular Weight | 620.30 g/mol | [1] |
| Purity | ≥95% | [1] |
Fluorescent Properties
| Property | Value | Source |
| Excitation Maximum (λex) | ~649 nm | [3] |
| Emission Maximum (λem) | ~670 nm | [3] |
| Molar Extinction Coefficient (ε) | 232,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield (Φ) of Cy5 | ~0.27 (in PBS) | [3][5] |
Key Applications and Methodologies
The primary utility of this compound stems from its dual functionality: the propargyl group's ability to participate in click chemistry and the Cy5 dye's fluorescent properties. This combination is particularly powerful in the synthesis and analysis of PROTACs.
Click Chemistry Reagent
The terminal alkyne (propargyl group) on this compound allows it to readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[6] This reaction enables the covalent attachment of the Cy5 fluorophore to molecules containing an azide group, such as proteins, nucleic acids, or small molecule ligands.[6] This process is highly efficient, specific, and can be performed under mild, biocompatible conditions.[6]
This protocol provides a general framework for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Solvent (e.g., DMSO or DMF) for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent like DMSO.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible buffer or solvent.
-
Prepare fresh stock solutions of copper(II) sulfate and sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in the desired molar ratio (a slight excess of the fluorescent probe is often used).
-
Add the copper ligand to the reaction mixture.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
Purify the Cy5-labeled conjugate from unreacted reagents using methods appropriate for the labeled molecule, such as size exclusion chromatography, affinity chromatography, or reverse-phase HPLC.[7]
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques like mass spectrometry and UV-Vis spectroscopy to verify the presence of the Cy5 fluorophore.[7]
-
PROTAC Synthesis and Visualization
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system (UPS).[6] A PROTAC typically consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6]
This compound can be incorporated into the linker of a PROTAC via click chemistry. This fluorescent labeling allows for the direct visualization and tracking of the PROTAC within cells, enabling studies on its localization, uptake, and engagement with the target protein and E3 ligase.
The following diagram illustrates the key steps of the UPS, which is exploited by PROTACs for targeted protein degradation.
Caption: The PROTAC-mediated protein degradation pathway.
The following diagram outlines a typical workflow for the synthesis of a fluorescent PROTAC using this compound.
Caption: A generalized workflow for fluorescent PROTAC synthesis.
Conclusion
This compound is a versatile and powerful tool for researchers in the life sciences. Its combination of a click-reactive group and a bright, stable fluorophore facilitates the straightforward synthesis of fluorescently labeled biomolecules and advanced therapeutic modalities like PROTACs. The ability to visualize and track these molecules in complex biological systems provides invaluable insights into their mechanisms of action and cellular fates, thereby accelerating research and development in fundamental biology and drug discovery.
References
- 1. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 4. cenmed.com [cenmed.com]
- 5. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetein.com [lifetein.com]
An In-depth Technical Guide to the Mechanism and Application of N-methyl-N'-(propargyl-PEG4)-Cy5
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized chemical probe designed for the fluorescent labeling of biomolecules through bioorthogonal chemistry. Its structure combines three key functional components: a Cy5 fluorophore, a propargyl group, and a polyethylene glycol (PEG) linker. This strategic design enables its use in a powerful chemical reaction known as "click chemistry," allowing for the specific and efficient attachment of the fluorescent dye to a target molecule.
The core utility of this probe lies in its ability to react with molecules that have been functionalized with an azide group. This process, often employed in metabolic labeling experiments, allows researchers to visualize, track, and quantify a wide range of biomolecules, including proteins, glycans, and nucleic acids, within complex biological systems. This guide details the mechanism of action, experimental considerations, and potential applications of this compound in modern biological research.
Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary mechanism of action for this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.
The process can be broken down into two main stages:
-
Metabolic or Chemical Labeling: A target biomolecule of interest is first tagged with an azide group. This is often achieved by introducing a metabolic precursor containing an azide into cells or organisms. For example, an azide-modified amino acid can be used to label newly synthesized proteins, or an azide-modified sugar can be incorporated into glycans.
-
Click Reaction and Fluorescent Tagging: The this compound probe is then introduced. The terminal alkyne of its propargyl group reacts specifically with the azide group on the target biomolecule. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). The reaction forms a stable triazole linkage, covalently attaching the Cy5 dye to the target.
The individual components of the probe play distinct and crucial roles:
-
Propargyl Group (-C≡CH): This terminal alkyne is the reactive handle that participates in the cycloaddition reaction with an azide.
-
PEG4 Linker: The tetraethylene glycol spacer increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers. It also provides a flexible spacer arm, which can reduce steric hindrance and minimize potential interactions between the dye and the labeled biomolecule.
-
Cy5 Fluorophore: A cyanine dye that fluoresces in the far-red region of the spectrum. Its long excitation and emission wavelengths are advantageous for biological imaging as they minimize autofluorescence from cellular components, leading to a higher signal-to-noise ratio.
Below is a diagram illustrating the CuAAC reaction pathway.
Data Presentation: Properties of Functional Components
The operational characteristics of this compound are determined by the properties of its constituent parts. The table below summarizes key quantitative data for these components.
| Component | Parameter | Value |
| Cy5 Fluorophore | Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~670 nm | |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.2 | |
| PEG4 Linker | Molecular Formula | -O(CH₂CH₂O)₄- |
| Spacer Arm Length | ~14 Å | |
| Propargyl Group | Reactive Moiety | Terminal Alkyne |
| Reacts With | Azide (-N₃) |
Experimental Protocols and Workflow
The successful use of this compound requires a carefully planned experimental workflow. A typical experiment involves metabolic labeling followed by the click chemistry reaction and subsequent analysis.
This protocol provides a representative method for labeling a purified protein or a complex protein lysate containing azide-functionalized molecules.
Materials:
-
Azide-modified protein sample in a suitable buffer (e.g., PBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Click Reagent 1: 100 mM Copper(II) Sulfate (CuSO₄) in water.
-
Click Reagent 2: 500 mM Sodium Ascorbate in water (prepare fresh).
-
Click Reagent 3 (Optional Ligand): 100 mM Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Protocol:
-
Prepare the Protein Sample:
-
To 43 µL of the azide-modified protein sample (at a concentration of 1-5 mg/mL in PBS), add the reagents in the specified order.
-
-
Sequential Reagent Addition:
-
Add 2 µL of the this compound stock solution to the protein sample. Mix gently by pipetting.
-
Add 2 µL of the TBTA ligand solution (if used). The ligand protects the protein from copper-induced damage and increases reaction efficiency. Mix gently.
-
Add 2 µL of the freshly prepared Sodium Ascorbate solution. Mix gently.
-
Initiate the reaction by adding 1 µL of the Copper(II) Sulfate solution. The final reaction volume will be 50 µL.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Termination and Cleanup:
-
The reaction can be stopped by adding EDTA to chelate the copper ions.
-
Remove unreacted probe and reaction components by methods suitable for the downstream application, such as protein precipitation (e.g., with acetone or TCA), dialysis, or using spin desalting columns.
-
-
Analysis:
-
The labeled protein is now ready for analysis. For example, it can be visualized by running on an SDS-PAGE gel and scanning with a fluorescence imager set to the appropriate excitation and emission wavelengths for Cy5.
-
Applications in Research and Drug Development
The specificity and efficiency of the labeling enabled by this compound make it a valuable tool in various research areas:
-
Proteomics: Used to identify and quantify newly synthesized proteins (via metabolic labeling with azido-homoalanine) to study protein turnover and response to stimuli.
-
Glycobiology: Enables the visualization and analysis of glycans by metabolically labeling them with azide-modified sugars (e.g., Ac₄ManNAz). This is critical for studying glycosylation changes in disease states like cancer.
-
Drug Development: Can be used to track the distribution of an azide-modified drug candidate within cells or tissues, or to identify its molecular targets by labeling interacting biomolecules.
-
Cell Biology: Allows for the pulse-chase labeling of biomolecules to study their trafficking, localization, and degradation dynamics within living cells.
By providing a robust method for covalently attaching a far-red fluorophore to specific biomolecules, this compound serves as a critical component in the chemical biologist's toolkit, facilitating deeper insights into complex biological processes.
Technical Guide: N-methyl-N'-(propargyl-PEG4)-Cy5 Fluorescence Spectrum and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorescent properties of N-methyl-N'-(propargyl-PEG4)-Cy5, a functionalized cyanine dye. It includes key spectral data, detailed experimental protocols for characteristic measurements, and a workflow for its primary application in bioconjugation via click chemistry.
Core Properties of this compound
This compound is a fluorescent molecule belonging to the cyanine dye family, specifically Cy5. It is characterized by its bright fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components. A key feature of this particular derivative is the terminal propargyl group, which allows for covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."
Quantitative Fluorescence Data
The following table summarizes the key photophysical properties of this compound.
| Property | Value | Notes |
| Excitation Maximum (λ_max, ex_.) | ~649 nm | The peak wavelength of light absorbed by the molecule. |
| Emission Maximum (λ_max, em_.) | ~667 nm | The peak wavelength of light emitted by the molecule after excitation. |
| Molar Extinction Coefficient (ε) | 232,000 cm⁻¹M⁻¹[1] | A measure of how strongly the molecule absorbs light at its excitation maximum. |
| Quantum Yield (Φ) | ~0.28 (for Cy5) | The efficiency of converting absorbed photons into emitted photons. This is a general value for Cy5 dyes. |
| Molecular Weight | 620.30 g/mol [1][2] |
Experimental Protocols
Measurement of Fluorescence Spectrum
This protocol outlines the procedure for determining the excitation and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO))
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Dilute the stock solution to a final concentration that results in an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the fluorometer to the expected emission maximum (~667 nm).
-
Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
-
The wavelength at which the fluorescence intensity is highest is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the determined excitation maximum (~649 nm).
-
Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum.
-
Determination of Molar Extinction Coefficient
This protocol describes how to measure the molar extinction coefficient using the Beer-Lambert law.
Materials:
-
This compound
-
Spectroscopy-grade solvent
-
Spectrophotometer
-
Quartz cuvettes with a known path length (e.g., 1 cm)
Procedure:
-
Prepare a series of dilutions of the dye in the chosen solvent with known concentrations.
-
Measure the absorbance of each solution at the excitation maximum (~649 nm) using the spectrophotometer.
-
Plot the absorbance as a function of concentration.
-
Determine the slope of the resulting line. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), the slope of the line will be equal to the molar extinction coefficient multiplied by the path length of the cuvette.
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the determination of the fluorescence quantum yield relative to a standard of known quantum yield.
Materials:
-
This compound solution
-
A quantum yield standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' refers to the this compound solution
-
'std' refers to the standard solution
-
Application: Click Chemistry Workflow
This compound is designed for covalent labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This process is highly specific and efficient, making it a popular choice for bioconjugation. The following diagram illustrates a typical workflow for labeling an azide-modified biomolecule with this dye.
References
An In-depth Technical Guide to the Excitation and Emission Spectra of Propargyl-PEG4-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Propargyl-PEG4-Cy5, a fluorescent probe combining the versatile propargyl group for click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and the well-characterized cyanine 5 (Cy5) fluorophore. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Spectroscopic Properties
Propargyl-PEG4-Cy5 is a far-red fluorescent dye, a characteristic conferred by the Cy5 fluorophore. Its spectral profile in the far-red region is highly advantageous for biological imaging applications due to reduced autofluorescence from endogenous cellular components, allowing for a higher signal-to-noise ratio.
Quantitative Data Summary
The spectral characteristics of Propargyl-PEG4-Cy5 are primarily determined by the Cy5 dye. While the specific quantum yield and extinction coefficient can be influenced by conjugation and the local microenvironment, the excitation and emission maxima remain consistent. The table below summarizes the key quantitative data for Cy5, which is directly applicable to Propargyl-PEG4-Cy5.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667 nm | [1] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.27 | [1] |
| Recommended Laser Line | 633 nm or 647 nm | [2] |
| Common Emission Filter | 660/20 nm | [1] |
Experimental Protocols
Protocol 1: Determination of Excitation and Emission Spectra
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of Propargyl-PEG4-Cy5 using a spectrofluorometer.
Materials:
-
Propargyl-PEG4-Cy5
-
High-purity solvent (e.g., dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS))
-
Spectrofluorometer with a Xenon arc lamp and dual monochromators
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes to ensure a consistent light output.
-
Sample Preparation:
-
Prepare a stock solution of Propargyl-PEG4-Cy5 in a suitable solvent (e.g., 1 mM in DMSO).
-
Dilute the stock solution in the desired final solvent (e.g., PBS) to a low micromolar concentration. The final absorbance at the excitation maximum should be below 0.1 to minimize inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum of Cy5 (~667 nm).
-
Set the excitation monochromator to scan a range of wavelengths (e.g., 550 nm to 660 nm).
-
Record the fluorescence intensity at each excitation wavelength. The resulting spectrum will show the excitation profile, and the peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (e.g., ~649 nm).
-
Set the emission monochromator to scan a range of wavelengths starting just above the excitation wavelength to avoid scattered light (e.g., 655 nm to 750 nm).
-
Record the fluorescence intensity at each emission wavelength. This will generate the emission spectrum, with the peak representing the emission maximum (λem).
-
-
Data Correction:
-
Measure the spectrum of a solvent-only blank under the same conditions.
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence and Raman scattering from the solvent.
-
Apply instrument-specific correction factors for lamp intensity and detector response to obtain the corrected spectra.
-
Protocol 2: Labeling of a Biomolecule via Copper(I)-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general method for conjugating Propargyl-PEG4-Cy5 to an azide-modified biomolecule (e.g., a protein or nucleic acid).
Materials:
-
Propargyl-PEG4-Cy5
-
Azide-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of Propargyl-PEG4-Cy5 in an organic solvent like DMSO.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified biomolecule with a molar excess of Propargyl-PEG4-Cy5.
-
Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from unreacted dye and catalyst components using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy (measuring the absorbance of the biomolecule and the Cy5 dye) and/or mass spectrometry.
-
Signaling Pathways and Experimental Workflows
Propargyl-PEG4-Cy5 is a versatile tool for visualizing and tracking biomolecules in various biological contexts. One significant application area is in the development and study of Proteolysis Targeting Chimeras (PROTACs).
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A fluorescently labeled PROTAC or a fluorescently tagged target protein can be used to visualize and quantify this process.
Caption: The mechanism of action of a PROTAC, which forms a ternary complex to induce poly-ubiquitination and subsequent proteasomal degradation of a target protein.
Experimental Workflow: Labeling and Imaging
The following diagram illustrates a typical workflow for using Propargyl-PEG4-Cy5 to label a biomolecule of interest and subsequently visualize it within a cellular context.
Caption: A general experimental workflow for labeling a biomolecule with Propargyl-PEG4-Cy5 and its application in cellular imaging.
References
The Propargyl-PEG4-Cy5 Linker: An In-depth Technical Guide for PROTAC Synthesis and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a stable and productive ternary complex.[2][3]
This technical guide focuses on the application of the Propargyl-PEG4-Cy5 linker in the synthesis of fluorescent PROTACs. The inclusion of a Cy5 fluorescent dye allows for direct visualization and quantification of the PROTAC in cellular and in vivo imaging studies, providing invaluable insights into its localization, distribution, and mechanism of action.[4] The propargyl functional groups enable the use of highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for the conjugation of the protein of interest (POI) and E3 ligase ligands.[] The polyethylene glycol (PEG)4 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[3]
Physicochemical Properties of the N,N'-bis-(propargyl-PEG4)-Cy5 Linker
The N,N'-bis-(propargyl-PEG4)-Cy5 linker is a bifunctional reagent designed for the straightforward synthesis of fluorescent PROTACs. Its key features include two terminal alkyne groups for dual "click" reactions and a central Cy5 fluorophore.
| Property | Value | Reference |
| Molecular Formula | C47H63ClN2O8 | [6] |
| Molecular Weight | 819.48 g/mol | [6] |
| Excitation Maximum (λex) | ~649 nm | [6] |
| Emission Maximum (λem) | ~667 nm | [6] |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water. | [6] |
| Purity | Typically >97% | [6] |
PROTAC Synthesis using N,N'-bis-(propargyl-PEG4)-Cy5 Linker
The synthesis of a fluorescent PROTAC using the N,N'-bis-(propargyl-PEG4)-Cy5 linker is a modular process that relies on the sequential or one-pot copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This approach requires that both the POI-binding ligand and the E3 ligase-binding ligand be functionalized with an azide group.
Experimental Workflow for PROTAC Synthesis
The general workflow for the synthesis of a fluorescent PROTAC using the N,N'-bis-(propargyl-PEG4)-Cy5 linker is depicted below. This process involves the preparation of azide-functionalized ligands, followed by a two-step or one-pot click chemistry reaction with the bifunctional linker, and subsequent purification of the final PROTAC molecule.
Caption: Experimental workflow for fluorescent PROTAC synthesis.
Detailed Experimental Protocol: Two-Step Synthesis of a Fluorescent PROTAC
This protocol describes a two-step synthesis approach where the N,N'-bis-(propargyl-PEG4)-Cy5 linker is first reacted with one azide-functionalized ligand, purified, and then reacted with the second azide-functionalized ligand. This method is advantageous when the two azide ligands have different reactivities or when a more controlled synthesis is desired.
Materials:
-
Azide-functionalized POI ligand (1.0 eq)
-
Azide-functionalized E3 ligase ligand (1.2 eq)
-
N,N'-bis-(propargyl-PEG4)-Cy5 linker (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq for each step)
-
Sodium ascorbate (0.2 eq for each step)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, 0.1 eq for each step)
-
Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and water, or Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., HPLC-grade acetonitrile and water)
Procedure:
Step 1: First Click Reaction - Attachment of the POI Ligand
-
In a round-bottom flask, dissolve the azide-functionalized POI ligand (1.0 eq) and N,N'-bis-(propargyl-PEG4)-Cy5 linker (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq). If using THPTA, pre-mix it with the CuSO₄ solution.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) for the formation of the mono-alkyne intermediate.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the mono-functionalized linker-POI ligand conjugate by flash chromatography or preparative HPLC.
Step 2: Second Click Reaction - Attachment of the E3 Ligase Ligand
-
Dissolve the purified mono-functionalized linker-POI ligand conjugate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.2 eq) in a 1:1 mixture of t-BuOH and deionized water.
-
Repeat the degassing and addition of sodium ascorbate and CuSO₄ as described in Step 1.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS for the formation of the final PROTAC.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final fluorescent PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Characterization:
-
LC-MS: To confirm the molecular weight of the final product.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Analytical HPLC: To determine the purity of the final compound.
-
Fluorimeter: To confirm the fluorescent properties of the Cy5 dye.
Evaluation of Fluorescent PROTACs
The incorporation of a Cy5 dye allows for a multi-faceted evaluation of the PROTAC's performance, from its biochemical activity to its behavior in a cellular context.
Quantitative Analysis of PROTAC-induced Protein Degradation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[7] The presence of the Cy5 fluorophore should be assessed for its potential impact on these parameters.
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Non-fluorescent PROTAC | BRD4 | HeLa | 25 | >95 | Fictional Data |
| Cy5-labeled PROTAC | BRD4 | HeLa | 35 | >90 | Fictional Data |
| Non-fluorescent PROTAC | BTK | MOLM-14 | 10 | >98 | [8] |
| Cy5-labeled PROTAC | BTK | MOLM-14 | 18 | >95 | Fictional Data |
Note: The data in this table is representative and intended for illustrative purposes. The actual impact of Cy5 labeling on DC50 and Dmax should be experimentally determined for each specific PROTAC.
Experimental Protocol: Determination of DC50 and Dmax by In-Cell Western Blot
-
Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the fluorescent PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate imager.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
Visualization of PROTAC-Mediated Protein Degradation
The Cy5 label enables direct visualization of the PROTAC's cellular localization and the dynamics of target protein degradation using fluorescence microscopy.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the mechanism of action of a fluorescently labeled PROTAC, from cellular entry to the degradation of the target protein via the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: Live-Cell Imaging of Protein Degradation
-
Cell Culture: Seed cells that endogenously or exogenously express a fluorescently tagged (e.g., GFP or HaloTag) version of the POI in a glass-bottom imaging dish.
-
PROTAC Treatment: Treat the cells with the Cy5-labeled PROTAC at a concentration determined from the DC50 experiments. Include a vehicle control.
-
Live-Cell Imaging: Place the imaging dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Image Acquisition: Acquire images in the channels corresponding to the POI's fluorescent tag (e.g., GFP) and the Cy5-labeled PROTAC at regular time intervals (e.g., every 15-30 minutes) for several hours.
-
Image Analysis: Quantify the fluorescence intensity of the POI's tag in individual cells over time. A decrease in the POI's fluorescence signal in the presence of the Cy5-labeled PROTAC indicates protein degradation. The localization of the Cy5 signal can provide information on the PROTAC's distribution within the cell.[4]
Conclusion
The N,N'-bis-(propargyl-PEG4)-Cy5 linker is a powerful tool for the synthesis of fluorescent PROTACs. Its bifunctional nature allows for a modular and efficient synthesis using click chemistry. The integrated Cy5 fluorophore enables a deeper understanding of the PROTAC's mechanism of action through direct visualization and quantification of its cellular behavior and its effect on protein degradation. The experimental protocols and data presentation formats provided in this guide offer a comprehensive framework for the successful synthesis, evaluation, and application of these advanced research tools in the pursuit of novel therapeutics.
References
- 1. Command Line | Graphviz [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG4 Spacer in Cy5 Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of fluorescence-based biological research and drug development, the cyanine 5 (Cy5) dye has established itself as a workhorse fluorophore for a multitude of applications, including immunoassays, fluorescence microscopy, and in vivo imaging.[1] However, the inherent hydrophobicity of the pristine Cy5 dye can lead to challenges such as aggregation, reduced quantum yield in aqueous environments, and non-specific binding, thereby limiting its efficacy.[2][3] The strategic incorporation of a short, discrete polyethylene glycol (PEG) spacer, particularly a tetra-ethylene glycol (PEG4) linker, has emerged as a critical modification to overcome these limitations. This technical guide provides a comprehensive overview of the role of the PEG4 spacer in enhancing the properties of Cy5 dyes, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Functions and Advantages of the PEG4 Spacer in Cy5 Dyes
The introduction of a PEG4 spacer to the Cy5 core structure imparts several key advantages that significantly enhance its performance in biological applications.
Enhanced Hydrophilicity and Solubility
The Cy5 dye is inherently hydrophobic and prone to aggregation in aqueous solutions, a phenomenon that can lead to fluorescence quenching and diminished performance.[2][3] The PEG4 spacer, composed of four repeating ethylene glycol units, is highly hydrophilic. Its incorporation into the Cy5 structure dramatically increases the overall water solubility of the dye conjugate.[4] This enhanced solubility is crucial for preventing aggregation, especially when labeling macromolecules like antibodies at high dye-to-protein ratios.[5]
Reduction of Non-Specific Binding and Aggregation
The hydrophilic PEG4 spacer forms a hydration shell around the Cy5 dye, which helps to minimize non-specific binding to proteins and cell membranes. This "shielding" effect is critical for reducing background noise and improving the signal-to-noise ratio in imaging experiments. Furthermore, by preventing the close association of dye molecules, the PEG4 spacer mitigates the formation of H-aggregates, which are non-fluorescent dimers and oligomers that can significantly reduce the overall fluorescence quantum yield.[3][6]
Improved Pharmacokinetics for In Vivo Imaging
For in vivo applications, the PEG4 spacer can improve the pharmacokinetic properties of Cy5-labeled molecules. The hydrophilic nature of the PEG linker can lead to a longer circulation half-life and has been shown to enable molecules to cross the blood-brain barrier.[4] A novel Cy5-PEG4 dye has been specifically designed for in vivo brain imaging, demonstrating the crucial role of the PEG4 spacer in enabling targeted delivery and high-resolution imaging in complex biological systems.[4]
Flexible Spacer Arm
The PEG4 spacer provides a flexible linker arm between the Cy5 dye and the target biomolecule. This spatial separation minimizes the risk of the dye interfering with the biological activity of the labeled molecule, such as the antigen-binding affinity of an antibody.
Quantitative Data Presentation
Table 1: Photophysical Properties of Cy5 Dyes
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 651 nm | [7][8][9] |
| Emission Maximum (λem) | ~662 - 670 nm | [7][8][9] |
| Molar Extinction Coefficient (ε) | ~215,000 - 256,000 M⁻¹cm⁻¹ | [4][7] |
| Fluorescence Quantum Yield (Φ) in aqueous solution | ~0.1 - 0.3 | [4][10] |
| Fluorescence Lifetime (τ) | ~1.0 ns | [11] |
Table 2: Impact of Hydrophilic Modifications on Cy5 Properties
| Modification | Observed Effect | Reference |
| Sulfonation (increases hydrophilicity) | Increased fluorescence quantum yield and photostability.[12] Reduced aggregation.[4] | [4][12] |
| PEGylation | Increased water solubility. [4] Higher fluorescence quantum yields compared to hydrophobic cyanine dyes. [4] Improved photostability. [4] Reduced formation of H-aggregates. [3] | [3][4] |
Experimental Protocols
Synthesis of Amine-Reactive Cy5-PEG4-NHS Ester
While a detailed, step-by-step synthesis protocol for Cy5-PEG4-NHS ester is proprietary to commercial suppliers, a general workflow can be inferred from literature on the synthesis of water-soluble cyanine dyes.[4] The process typically involves the coupling of a Cy5 core structure functionalized with a carboxylic acid to an amine-terminated PEG4 linker, followed by the activation of the terminal carboxyl group of the PEG spacer to an N-hydroxysuccinimidyl (NHS) ester.
General Workflow for Synthesis of Cy5-PEG4-NHS Ester
Caption: General synthesis workflow for Cy5-PEG4-NHS ester.
Protocol for Antibody Conjugation with Cy5-PEG4-NHS Ester
This protocol describes the covalent attachment of an amine-reactive Cy5-PEG4-NHS ester to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
Cy5-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation:
-
Dissolve or dialyze the antibody into the reaction buffer at a concentration of 2-10 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cy5-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the antibody solution at a molar ratio of 5:1 to 20:1 (dye:antibody). The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from unreacted dye and other small molecules using a size-exclusion chromatography column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Experimental Workflow for Antibody Conjugation
Caption: Workflow for antibody conjugation with Cy5-PEG4-NHS ester.
Signaling Pathways and Applications
Cy5-PEG4 labeled biomolecules are instrumental in studying various signaling pathways and cellular processes. For instance, in single-molecule tracking experiments, Cy5-PEG4 labeled ligands can be used to investigate receptor dynamics and signaling cascades on the cell surface.
Investigating Receptor Dynamics with Cy5-PEG4
Caption: Signaling pathway for receptor dynamics studies.
Conclusion
The incorporation of a PEG4 spacer into the structure of Cy5 dyes represents a significant advancement in fluorophore design for biological applications. This modification effectively addresses the inherent limitations of pristine Cy5, such as poor water solubility and a propensity for aggregation. The resulting Cy5-PEG4 conjugates exhibit enhanced hydrophilicity, reduced non-specific binding, and improved pharmacokinetic properties, making them superior tools for a wide range of applications, from high-resolution cellular imaging to in vivo studies. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to effectively utilize Cy5-PEG4 dyes in their experimental designs, ultimately leading to more robust and reliable data in their scientific endeavors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cy5-PEG4-acid | BroadPharm [broadpharm.com]
- 8. Cy5-PEG4-acid | AxisPharm [axispharm.com]
- 9. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 10. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The rearrangement of tosylated flavones to 1 '-(alkylamino)aurones with primary amines [anorg-chemie.univie.ac.at]
An In-depth Technical Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-methyl-N'-(propargyl-PEG4)-Cy5, a versatile fluorescent labeling reagent. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in click chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Applications
This compound is a specialized chemical compound that integrates a fluorescent cyanine dye (Cy5) with a reactive alkyne group via a polyethylene glycol (PEG) linker. This molecular architecture makes it an invaluable tool for the fluorescent labeling of biomolecules through a highly efficient and specific reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
The primary application of this reagent is in the synthesis of fluorescently tagged molecules for various biological assays. Its PEG linker enhances solubility and reduces steric hindrance, while the Cy5 fluorophore allows for sensitive detection in the far-red region of the spectrum, minimizing background autofluorescence from biological samples. A significant area of application is in the development of PROTACs, where it can be used to create fluorescently labeled PROTACs for studying their mechanism of action, cellular uptake, and localization.[1][2]
Physicochemical and Spectroscopic Properties
The utility of this compound in quantitative biological applications is underpinned by its distinct physicochemical and spectroscopic characteristics. A summary of these properties is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C37H48ClN2O4 | [3] |
| Molecular Weight | 620.30 g/mol | [3] |
| Excitation Maximum (λex) | ~649 nm | [4][5][6] |
| Emission Maximum (λem) | ~667 nm | [4][5][6] |
| Extinction Coefficient | ~232,000 cm-1 M-1 | [3] |
| Quantum Yield | ~0.28 (for Cy5) | [4] |
| CAS Number | 2107273-04-9 | [3][6] |
Experimental Protocols
The following protocols are representative methodologies for the application of this compound in the fluorescent labeling of azide-modified biomolecules and the synthesis of a fluorescent PROTAC. These are generalized protocols and may require optimization for specific applications.
General Protocol for Fluorescent Labeling of an Azide-Modified Biomolecule
This protocol outlines the fundamental steps for conjugating this compound to a biomolecule (e.g., a protein or nucleic acid) that has been functionalized with an azide group.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving the labeling reagent (e.g., DMSO or DMF)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with a 1.5 to 5-fold molar excess of this compound.
-
Add the THPTA solution to the reaction mixture, followed by the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 1-2 mM for CuSO4, 5-10 mM for sodium ascorbate, and 2-4 mM for THPTA.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents and byproducts using a suitable method, such as size-exclusion chromatography.
-
Collect the fractions containing the fluorescently labeled biomolecule.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the Cy5 absorbance maximum (~649 nm).
-
Synthesis of a Fluorescent PROTAC via Click Chemistry
This protocol describes a modular approach to synthesizing a fluorescently labeled PROTAC by first conjugating an azide-functionalized E3 ligase ligand to this compound, followed by attachment of a target protein ligand.
Materials:
-
Azide-functionalized E3 ligase ligand
-
This compound
-
Target protein ligand with a suitable reactive group (e.g., a thiol for maleimide chemistry)
-
Click chemistry reagents (as in Protocol 3.1)
-
Appropriate solvents (e.g., DMF, DMSO, water)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Synthesis of the Fluorescent Linker-E3 Ligand Conjugate:
-
Perform a click reaction as described in Protocol 3.1 to conjugate the azide-functionalized E3 ligase ligand to this compound.
-
Purify the resulting product by preparative HPLC to obtain the fluorescent linker-E3 ligand intermediate.
-
-
Conjugation to the Target Protein Ligand:
-
The purified intermediate from the previous step will have the Cy5 fluorophore and the E3 ligase ligand attached to the PEG linker, with the N-methyl group at the other end. For a PROTAC synthesis, a version of the Cy5 linker with a second reactive group would be needed. Assuming a different version of the linker with a maleimide group is used for this step:
-
Dissolve the fluorescent linker-E3 ligand-maleimide intermediate in a suitable solvent.
-
Dissolve the thiol-containing target protein ligand in a compatible buffer.
-
Mix the two solutions and allow them to react at room temperature for 1-4 hours.
-
-
Final Purification and Characterization:
-
Purify the final fluorescent PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity of the final product using techniques such as LC-MS and NMR.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for conceptualizing the complex processes involved in the application of this compound. The following diagrams, generated using the DOT language, illustrate the logical workflow for PROTAC synthesis and the general mechanism of PROTAC-mediated protein degradation.
Caption: Logical workflow for the synthesis of a fluorescent PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. cenmed.com [cenmed.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
The Core Principles of Cy5 Dyes in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of Cyanine5 (Cy5) dyes in molecular biology. Cy5 dyes are synthetic, fluorescent molecules that belong to the cyanine family and are widely utilized for their bright fluorescence in the far-red region of the spectrum. Their unique photophysical properties make them an invaluable tool for a multitude of applications, including fluorescence microscopy, flow cytometry, and nucleic acid and protein labeling.
Photophysical and Chemical Properties of Cy5
Cy5 is characterized by its pentamethine chain, which is responsible for its absorption and emission in the far-red spectrum. This property is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.[1][2]
The key photophysical properties of Cy5 are summarized in the table below. It is important to note that these values can be influenced by environmental factors such as the solvent, pH, and the conjugation of the dye to a biomolecule.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 651 nm | [3][4][5] |
| Emission Maximum (λem) | ~662 - 670 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.2 - 0.27 | [5] |
| Stokes Shift | ~15 - 20 nm | |
| Photostability | Moderate (can be enhanced with stabilizers) | [6] |
Quantitative Data Summary
The performance of Cy5 can vary depending on the experimental conditions. The following tables provide a summary of key quantitative data for Cy5 dyes.
Table 2.1: Molar Extinction Coefficient of Cy5 in Different Solvents
| Solvent | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| PBS | ~250,000 |
| DMSO | Not widely reported |
| Ethanol | Not widely reported |
Table 2.2: Fluorescence Quantum Yield of Cy5 in Different Solvents
| Solvent | Quantum Yield (Φ) | Reference |
| PBS | 0.27 | [3] |
| Water | 0.20 | [7] |
| Ethanol | Not widely reported |
Table 2.3: Photostability of Cy5
| Condition | Photobleaching Lifetime (τon) | Reference |
| Without oxygen scavenger | ~4 s | [6] |
| With 1 mM COT (in solution) | Increased 5-12 fold | [6] |
| Covalently linked to COT | Substantially increased | [6] |
Key Applications and Experimental Protocols
Cy5 dyes are versatile and can be conjugated to a variety of biomolecules, including antibodies, nucleic acids, and proteins, for a wide range of applications.
Labeling of Proteins and Nucleic Acids
Cy5 is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and amino-modified oligonucleotides.
Experimental Workflow for Protein Labeling with Cy5 NHS Ester:
Detailed Protocol for Protein Labeling with Cy5 NHS Ester:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction.
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Cy5 NHS Ester Preparation:
-
Shortly before use, dissolve the Cy5 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Labeling Reaction:
-
Add the dissolved Cy5 NHS ester to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted dye by size-exclusion chromatography (e.g., a spin column) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5). The following formula can be used:
-
DOL = (A_max of dye × Molar extinction coefficient of protein) / [(A_280 - (A_max × CF)) × Molar extinction coefficient of dye]
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).
-
-
Immunofluorescence
Cy5-conjugated secondary antibodies are widely used in immunofluorescence (IF) to detect the presence and localization of specific proteins in cells and tissues.
Experimental Workflow for Indirect Immunofluorescence:
Detailed Protocol for Indirect Immunofluorescence:
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections.
-
Fixation: Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a Cy5-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and image using a fluorescence microscope with appropriate filters for Cy5.
Fluorescence Microscopy
Cy5 is well-suited for various fluorescence microscopy techniques, including confocal and super-resolution microscopy, due to its high fluorescence intensity and photostability.[1]
Logical Relationship for Fluorescence Microscopy Setup:
Protocol for Fluorescence Microscopy Imaging of Cy5:
-
Prepare the Microscope: Turn on the fluorescence light source and allow it to warm up. Select the appropriate filter cube for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm).
-
Mount the Sample: Place the prepared slide on the microscope stage.
-
Focus: Begin with a low-power objective to locate the area of interest and then switch to a higher-power objective for detailed imaging.
-
Image Acquisition: Open the shutter to the fluorescence lamp and adjust the exposure time and gain to obtain a clear image with a good signal-to-noise ratio. Minimize exposure to the excitation light to reduce photobleaching.
-
Image Capture: Capture the image using the microscope's software. For multi-color imaging, capture each channel separately and then merge the images.
Flow Cytometry
Cy5-conjugated antibodies are frequently used in flow cytometry to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.
Experimental Workflow for Flow Cytometry:
Detailed Protocol for Flow Cytometry using Cy5-conjugated Antibodies:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., blood, tissue, or cell culture) in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS and 0.05% sodium azide).
-
Fc Receptor Blocking: To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes on ice.
-
Staining: Add the optimal concentration of the Cy5-conjugated antibody to the cells and incubate for 20-30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with FACS buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Data Acquisition: Run the samples on a flow cytometer equipped with a laser that can excite Cy5 (e.g., a 633 nm or 640 nm laser) and the appropriate emission filters.
-
Data Analysis: Analyze the data using flow cytometry software to gate on the cell population of interest and quantify the percentage of Cy5-positive cells and their fluorescence intensity.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Inefficient labeling- Photobleaching- Incorrect filter set | - Optimize labeling conditions (pH, dye:protein ratio)- Minimize light exposure, use antifade mounting media- Ensure correct excitation and emission filters are used |
| High background fluorescence | - Unreacted dye not removed- Non-specific antibody binding- Autofluorescence | - Ensure thorough purification after labeling- Use appropriate blocking steps and antibody concentrations- Use a spectrally distinct fluorophore or appropriate controls |
| Precipitation of labeled protein | - Over-labeling of the protein | - Reduce the dye-to-protein ratio during labeling |
| Signal bleed-through in multi-color imaging | - Spectral overlap between fluorophores | - Use fluorophores with minimal spectral overlap- Perform compensation during data analysis |
Conclusion
Cy5 dyes are a cornerstone of modern molecular biology research, offering bright and photostable fluorescence in the far-red spectrum. Their versatility in labeling a wide range of biomolecules enables their use in numerous powerful techniques. By understanding the core principles of Cy5 chemistry, photophysics, and application-specific protocols, researchers can effectively harness the power of these fluorophores to gain deeper insights into complex biological processes. Proper experimental design, including the use of appropriate controls and optimization of protocols, is crucial for obtaining reliable and high-quality data.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. app.fluorofinder.com [app.fluorofinder.com]
- 6. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: N-methyl-N'-(propargyl-PEG4)-Cy5
CAS Number: 2107273-04-9
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
N-methyl-N'-(propargyl-PEG4)-Cy5 is a specialized chemical reagent with a core structure featuring a Cy5 fluorophore, a propargyl group, and a polyethylene glycol (PEG4) linker. This unique combination of moieties makes it a valuable tool in drug discovery and chemical biology, primarily serving two key functions: as a fluorescent linker for Proteolysis Targeting Chimeras (PROTACs) and as a reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
The Cy5 component is a bright, photostable, far-red fluorescent dye, which allows for sensitive detection and visualization in biological systems with minimal autofluorescence from cells and tissues. The propargyl group, containing a terminal alkyne, is the reactive handle for "clicking" the molecule onto azide-functionalized biomolecules. The PEG4 linker enhances aqueous solubility and provides a flexible spacer, which is often crucial for maintaining the biological activity of the conjugated molecules.
Physicochemical and Spectral Properties
The quantitative data for this compound are summarized in the tables below, providing a clear reference for experimental design.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2107273-04-9 | [1][2][3][4] |
| Molecular Formula | C₃₇H₄₇ClN₂O₄ | [1][5] |
| Molecular Weight | 619.23 g/mol | [1][5] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in DMSO and DMF. Low solubility in water. | [6] |
| Storage Conditions | Store at -20°C, protected from light. | [1][7] |
Table 2: Spectral Properties
| Property | Value | Source |
| Excitation Maximum (λex) | ~649 nm | [3][6] |
| Emission Maximum (λem) | ~667 nm | [3][6] |
| Molar Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ | [4][6] |
| Fluorophore | Cyanine 5 (Cy5) | [3][5] |
Key Applications and Experimental Protocols
The primary applications of this compound revolve around its ability to fluorescently tag molecules of interest through click chemistry, with a significant focus on the development of fluorescent PROTACs for targeted protein degradation studies.
Synthesis of Fluorescent PROTACs
This compound serves as a fluorescent linker in the modular synthesis of PROTACs.[1][5][7][8] These heterobifunctional molecules induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[5][9][10][11] The inclusion of the Cy5 fluorophore enables the visualization and tracking of the PROTAC, as well as monitoring of the protein degradation process.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent PROTAC Synthesis
This protocol describes a general method for conjugating an azide-functionalized molecule (e.g., a POI ligand or an E3 ligase ligand) to this compound.
Materials:
-
Azide-functionalized molecule of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Solvents (e.g., DMSO, t-BuOH/water)
-
Reaction vials
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
-
Prepare a stock solution of THPTA or TBTA in deionized water or DMSO (e.g., 50 mM).
-
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-functionalized molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents) in a suitable solvent mixture (e.g., t-BuOH/water 1:1 or DMSO).
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ solution (0.1 equivalents) with the THPTA or TBTA ligand solution (0.5 equivalents). Let it stand for 2-3 minutes.
-
Add the copper/ligand premix to the reaction vial.
-
-
Reaction Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents) to the reaction mixture to initiate the cycloaddition.
-
Flush the vial with inert gas, seal, and stir at room temperature. Protect the reaction from light.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the fluorescently labeled product by preparative HPLC.
-
Fluorescent Labeling of Azide-Modified Biomolecules
This molecule can be used to fluorescently label a wide range of azide-modified biomolecules, such as proteins, peptides, and nucleic acids, for various applications including fluorescence microscopy, flow cytometry, and in-gel analysis.
Experimental Protocol: Fluorescent Labeling of an Azide-Modified Protein
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4, free of chelating agents)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: (As described in the PROTAC synthesis protocol)
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a 3- to 10-fold molar excess. Mix gently.
-
-
Catalyst Addition and Reaction Initiation:
-
Prepare a premix of CuSO₄ and THPTA as previously described.
-
Add the copper/ligand premix to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Gentle mixing may be beneficial.
-
-
Purification:
-
Purify the fluorescently labeled protein from excess dye and reaction components using a size-exclusion chromatography column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the Cy5 dye at ~649 nm.
-
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, which is the primary application context for this compound.
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow: Synthesis of a Fluorescent PROTAC
This diagram outlines the key steps in the synthesis of a fluorescent PROTAC using this compound.
Caption: Workflow for the synthesis of a fluorescent PROTAC.
Logical Relationship: Application in Drug Development
This diagram illustrates the logical flow of how a fluorescent PROTAC synthesized with this compound is utilized in the early stages of drug development.
Caption: Logic flow for fluorescent PROTAC application in drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
- 4. cenmed.com [cenmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. This compound - CAS:2107273-04-9 - KKL Med Inc. [kklmed.com]
- 8. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Solubility of N-methyl-N'-(propargyl-PEG4)-Cy5 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the properties and applications of N-methyl-N'-(propargyl-PEG4)-Cy5, a versatile fluorescent dye and linker molecule. The information presented herein is intended to support researchers in the effective use of this compound in various experimental settings.
Introduction
This compound is a cyanine-based fluorescent dye characterized by its far-red fluorescence, making it ideal for a range of biological imaging and labeling applications. Its chemical structure incorporates a propargyl group, which enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Furthermore, the polyethylene glycol (PEG4) spacer enhances its solubility in organic solvents and provides a flexible linker arm, which is particularly advantageous in applications such as the development of Proteolysis Targeting Chimeras (PROTACs).
As a non-sulfonated cyanine dye, this compound exhibits limited solubility in aqueous solutions but is readily soluble in various organic solvents. This guide will focus on its solubility in Dimethyl Sulfoxide (DMSO), a common solvent for its storage and use in experimental protocols.
Solubility Data
While precise quantitative solubility limits for this compound in DMSO are not extensively published, qualitative data from various suppliers and related compounds indicate good solubility. For practical laboratory use, stock solutions are typically prepared in anhydrous DMSO.
| Solvent | Solubility | Recommended Stock Concentration |
| DMSO | Soluble | 10 mM |
| DMF | Soluble | Not specified |
| DCM | Soluble | Not specified |
| Water | Low solubility | Not recommended for stock solutions |
| Aqueous Buffers | Low solubility (organic co-solvent required) | Dependent on final assay conditions |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound, a common starting concentration for many experimental applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of the compound. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of approximately 620.3 g/mol , you would need 0.62 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. A brief centrifugation can help to collect all the solution at the bottom of the tube.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
General Protocol for Click Chemistry Labeling of an Azide-Modified Biomolecule
This protocol provides a general workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-containing biomolecule with this compound.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Addition of Copper and Ligand: Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution.
-
Initiation of Reaction: Initiate the click reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled biomolecule from unreacted dye and other reaction components using an appropriate method such as size-exclusion chromatography or dialysis.
Visualizations
Experimental Workflow: Click Chemistry Labeling
Caption: Workflow for labeling a biomolecule using click chemistry.
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation signaling pathway.
Technical Guide: Molar Extinction Coefficient of N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molar extinction coefficient of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent dye and linker molecule integral to advanced biochemical and pharmaceutical research. This document details the quantitative properties of the molecule, a comprehensive experimental protocol for the determination of its molar extinction coefficient, and its application in Proteolysis Targeting Chimeras (PROTACs).
Quantitative Data Summary
The optical properties of this compound are critical for its application in fluorescence-based assays and bioconjugation. The following table summarizes its key quantitative characteristics.
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | 232,000 M⁻¹cm⁻¹ | [1] |
| Excitation Maximum (λ_max) | 649 nm | [1][2][3] |
| Emission Maximum (λ_em) | 667 nm | [1][2][3] |
Introduction to this compound
This compound is a specialized chemical compound that combines the fluorescent properties of the cyanine dye Cy5 with a functional propargyl group, facilitated by a polyethylene glycol (PEG4) linker.[4][5] This structure makes it a valuable tool in "click chemistry," a set of rapid, reliable, and specific reactions for bioconjugation. Specifically, the terminal alkyne on the propargyl group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[4]
Its primary application is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] In this context, this compound serves as a fluorescently labeled linker, enabling the tracking and quantification of the PROTAC molecule.
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies its ability to absorb light at a specific wavelength. It is a crucial parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law.
3.1. Principle
The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[6][7] The relationship is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the concentration of the substance (in mol/L or M)
-
l is the path length of the cuvette (typically 1 cm)
To determine the molar extinction coefficient, a series of solutions of known concentrations are prepared, and their absorbance is measured at the wavelength of maximum absorbance (λ_max). A plot of absorbance versus concentration will yield a straight line with a slope equal to εl.[8][9]
3.2. Materials and Equipment
-
This compound
-
Spectrophotometer capable of UV-Vis measurements
-
Quartz or glass cuvettes with a 1 cm path length
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), followed by dilution in a buffer compatible with the dye)
3.3. Procedure
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound using an analytical balance.
-
Dissolve the compound in a known volume of a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. Ensure complete dissolution.
-
-
Preparation of Standard Dilutions:
-
Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the λ_max of this compound (649 nm).
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard solution, starting from the least concentrated. Rinse the cuvette with the next solution to be measured before filling.
-
-
Data Analysis:
-
Record the absorbance values for each concentration.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin.
-
The slope of the line is equal to εl. Since the path length (l) is 1 cm, the slope is equal to the molar extinction coefficient (ε).
-
Visualization of a Key Application: PROTAC Synthesis and Mechanism
4.1. Experimental Workflow: PROTAC Synthesis via Click Chemistry
The following diagram illustrates a generalized workflow for the synthesis of a fluorescently labeled PROTAC using this compound.
4.2. Signaling Pathway: PROTAC-Mediated Protein Degradation
This diagram outlines the mechanism by which a PROTAC molecule induces the degradation of a target protein.
References
- 1. cenmed.com [cenmed.com]
- 2. cenmed.com [cenmed.com]
- 3. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- 7. study.com [study.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. Virtual Labs [mas-iiith.vlabs.ac.in]
Quantum yield of propargyl-PEG4-Cy5 fluorophore
An In-depth Technical Guide to the Quantum Yield of Propargyl-PEG4-Cy5 Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propargyl-PEG4-Cy5
Propargyl-PEG4-Cy5 is a functionalized cyanine dye that belongs to the Cy5 family of fluorophores, known for their bright emission in the far-red region of the spectrum. This particular derivative incorporates two key modifications:
-
Propargyl group: This terminal alkyne functional group enables the fluorophore to be covalently attached to azide-modified biomolecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry".[1][2][3] This bioorthogonal reaction is highly specific and efficient, making it a valuable tool for labeling proteins, nucleic acids, and other cellular components.[1][2]
-
Tetraethylene glycol (PEG4) linker: The PEG4 spacer enhances the hydrophilicity and water solubility of the molecule, which is crucial for biological applications in aqueous environments.[4][5] It also provides a flexible spacer arm, minimizing potential steric hindrance and interaction between the dye and the labeled biomolecule.
These features make propargyl-PEG4-Cy5 a versatile tool for a range of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and fluorescent probes for live-cell imaging and super-resolution microscopy.[1][4][6][7]
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[8][9][10]
A higher quantum yield corresponds to a brighter fluorescent signal, which is highly desirable for sensitive detection in various assays. The quantum yield of a fluorophore is intrinsically dependent on its molecular structure and its immediate environment, including the solvent, temperature, and its conjugation to other molecules.
Quantum Yield of Cy5 and its Derivatives
The quantum yield of the parent Cy5 dye is known to be highly sensitive to its environment. In aqueous solutions, Cy5 typically exhibits a relatively low quantum yield due to photoisomerization, a non-radiative decay pathway.[11] However, this can be modulated by various factors.
| Fluorophore/Condition | Quantum Yield (Φf) | Notes |
| Cy5 (unconjugated) | ~0.27 - 0.30 | In aqueous solutions like PBS or water.[11][12][13] |
| Cy5-COT | Increased by 25% vs. Cy5 | Conjugation with cyclooctatetraene (COT) enhances photostability and quantum yield.[14] |
| Cy5-Trolox | Decreased by 20% vs. Cy5 | Conjugation with Trolox can decrease the quantum yield.[14] |
| Cy5 immobilized in DNA | Up to 0.58 | Confinement within a DNA duplex can significantly increase quantum yield by restricting photoisomerization.[11] |
| Cy5 conjugated to proteins | Can be significantly quenched | The fluorescence of Cy5 can be quenched upon conjugation to proteins, especially at high degrees of labeling.[15] |
Table 1: Reported quantum yields for Cy5 and its derivatives under various conditions.
The propargyl-PEG4 modification itself is not expected to dramatically alter the intrinsic quantum yield of the Cy5 core. However, the subsequent conjugation to a target biomolecule via the propargyl group can have a significant impact, similar to the effects observed with DNA and protein conjugations. Therefore, the quantum yield of a propargyl-PEG4-Cy5 conjugate should be determined empirically for each specific application.
Experimental Protocol for Determining Fluorescence Quantum Yield
The relative method, also known as the comparative method of Williams et al., is a widely used and reliable technique for determining the fluorescence quantum yield of a sample.[8][16] This method involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.
Materials and Equipment
-
Fluorophore of Interest: Propargyl-PEG4-Cy5
-
Quantum Yield Standard: A fluorophore with a known quantum yield and spectral properties similar to Cy5 (e.g., Cresyl Violet or another well-characterized Cy5 derivative).
-
Solvent: High-purity solvent in which both the sample and standard are soluble and stable (e.g., phosphate-buffered saline (PBS) or water).
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Fluorescence Spectrometer (Spectrofluorometer): For measuring fluorescence emission spectra.
-
Cuvettes: 10 mm path length quartz fluorescence cuvettes.
Experimental Procedure
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the propargyl-PEG4-Cy5 and the quantum yield standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the range of 0.02 to 0.1 to minimize inner filter effects.[8]
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorescence spectrometer to λex.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should cover the entire fluorescence band of the fluorophore.
-
It is crucial to use the same experimental settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each sample and standard dilution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (Gradient) of the resulting linear plots for both the sample (Grad_S) and the standard (Grad_R).
-
Calculation of Quantum Yield
The quantum yield of the sample (Φ_S) can be calculated using the following equation:[8][10]
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S^2 / n_R^2)
Where:
-
Φ_R is the known quantum yield of the reference standard.
-
Grad_S is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
Grad_R is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the reference.
-
n_S is the refractive index of the sample's solvent.
-
n_R is the refractive index of the reference's solvent. (If the same solvent is used for both, this term becomes 1).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the relative determination of fluorescence quantum yield.
Caption: Workflow for relative quantum yield determination.
Applications in Drug Development and Research
The ability to attach propargyl-PEG4-Cy5 to biomolecules with high specificity has significant implications for drug development and research:
-
Targeted Drug Delivery: The fluorophore can be conjugated to drug delivery vehicles, such as nanoparticles or antibodies, to track their biodistribution and cellular uptake.[1]
-
PROTAC Development: In the development of PROTACs, fluorescently labeling the molecule can aid in studying its cellular permeability, target engagement, and degradation kinetics.[6][7][17]
-
High-Resolution Imaging: The bright, far-red emission of Cy5 is well-suited for various fluorescence microscopy techniques, including confocal and super-resolution microscopy, allowing for detailed visualization of cellular structures and processes.[4]
Conclusion
While a specific quantum yield for propargyl-PEG4-Cy5 has not been published, it is expected to be in a similar range to the parent Cy5 dye, with the final value being highly dependent on its conjugation state. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the quantum yield of their specific propargyl-PEG4-Cy5 conjugate, enabling a more quantitative understanding of their fluorescently labeled systems. The versatility of this fluorophore, combined with its favorable spectral properties, makes it a valuable tool for advancing research in drug discovery and molecular imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. N,N'-bis-(propargyl-PEG4)-Cy5 | Benchchem [benchchem.com]
- 5. Propargyl-PEG4-acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. amsbio.com [amsbio.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edinst.com [edinst.com]
- 11. osti.gov [osti.gov]
- 12. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 17. medchemexpress.com [medchemexpress.com]
Navigating the Photostability of N-methyl-N'-(propargyl-PEG4)-Cy5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photostability of the cyanine dye N-methyl-N'-(propargyl-PEG4)-Cy5. Cyanine dyes, particularly Cy5 and its derivatives, are workhorses in fluorescence-based applications due to their brightness and emission in the far-red spectrum, which minimizes background fluorescence from biological samples. However, their utility can be limited by photobleaching—the irreversible loss of fluorescence upon exposure to light. Understanding and mitigating this phenomenon is critical for obtaining high-quality, reproducible data in applications ranging from single-molecule studies to in vivo imaging.
Core Concepts in Photostability
The photostability of a fluorophore is its ability to resist photochemical destruction upon excitation. The primary mechanism of photobleaching for many organic dyes, including Cy5, involves transitions to a long-lived, non-fluorescent triplet state. From this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), which can then chemically degrade the fluorophore, leading to a permanent loss of fluorescence.
Several factors influence the photostability of Cy5 and its derivatives:
-
Molecular Structure: Modifications to the core Cy5 structure can impact its susceptibility to photobleaching.
-
Microenvironment: The local chemical environment, including the solvent, pH, and the presence of other molecules, can significantly affect photostability.
-
Illumination Conditions: The intensity and duration of the excitation light directly impact the rate of photobleaching.
Quantitative Photophysical Properties of Cy5
| Property | Typical Value for Cy5 | Reference |
| Maximum Excitation Wavelength (λmax, ex) | ~646 - 649 nm | [1] |
| Maximum Emission Wavelength (λmax, em) | ~662 - 670 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~250,000 M-1cm-1 | [3] |
| Fluorescence Quantum Yield (Φf) | ~0.28 | [2] |
| Fluorescence Lifetime (τfl) | ~0.93 ns (before irradiation) | [4] |
| Photoconversion to Cy3 Quantum Yield | ~0.024% per molecule | [5] |
Enhancing the Photostability of Cy5 Derivatives
Significant improvements in the photostability of Cy5 can be achieved through both chemical modification and optimization of the imaging buffer.
Covalent Modification: The direct conjugation of photostabilizing agents to the Cy5 fluorophore has been shown to dramatically enhance its photostability. These agents act by quenching the triplet state, thereby preventing the formation of ROS.
| Stabilizer Conjugated to Cy5 | Observed Enhancement in Photostability | Reference |
| Cyclooctatetraene (COT) | Up to 70-fold increase in fluorescence duration before photobleaching. | [3] |
| 4-Nitrobenzyl alcohol (NBA) | Significant reduction in photobleaching. | [3] |
| Trolox | Significant reduction in photobleaching. | [3] |
Imaging Buffer Additives: The composition of the imaging buffer plays a crucial role in mitigating photobleaching. The inclusion of oxygen scavengers and triplet-state quenchers is a common and effective strategy.
| Buffer Additive/System | Function | Reference |
| Glucose Oxidase and Catalase (GGO) | Enzymatic oxygen scavenging system. | [6] |
| Protocatechuic Acid and Protocatechuate-3,4-dioxygenase (PCA/PCD) | Enzymatic oxygen scavenging system. | [3] |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Triplet-state quencher. | [6] |
| β-mercaptoethanol (BME) / β-mercaptoethylamine (MEA) | Reducing agents and triplet-state quenchers. | [3] |
The combination of an oxygen scavenging system and a triplet-state quencher often provides the most significant improvement in Cy5 photostability. For instance, the use of a GGO oxygen scavenging solution combined with a triplet-state quencher solution can reduce the photobleaching decay rate by a factor of up to 28.7 compared to a standard buffer alone.[6]
Experimental Protocols
Protocol 1: Measurement of Photobleaching Quantum Yield in Solution
This protocol outlines a method for determining the photobleaching quantum yield (Φb) of a fluorescent dye in solution.
Materials:
-
Fluorimeter or fluorescence microscope with a stable light source (laser or stabilized lamp) and a sensitive detector.
-
Spectrophotometer.
-
Cuvettes.
-
Solution of the fluorescent dye of interest (e.g., this compound) at a known concentration.
-
Reference standard with a known quantum yield (optional, for relative measurements).
Procedure:
-
Sample Preparation: Prepare an optically dilute solution of the dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.05) to prevent inner filter effects.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F0) of the sample.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
Data Analysis:
-
Fit the fluorescence decay curve to an exponential function: F(t) = F0 * e-kbt to determine the photobleaching rate constant (kb).
-
The photobleaching quantum yield (Φb) can then be calculated.
-
Protocol 2: Assessing Photostability using Fluorescence Microscopy
This protocol provides a generalized method for quantifying the photobleaching rate of a fluorescently labeled sample using fluorescence microscopy.
Materials:
-
Fluorescence microscope (confocal or widefield) with a suitable laser line for Cy5 excitation (~640 nm).
-
High-sensitivity camera (e.g., sCMOS or EMCCD).
-
Sample labeled with this compound (e.g., fixed cells, immobilized proteins).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample on a microscope slide or imaging dish.
-
Microscope Setup:
-
Select the appropriate filter set and laser line for Cy5.
-
Set the laser power to a level that provides a good initial signal without causing immediate, rapid bleaching.
-
Adjust camera settings (exposure time, gain) for optimal signal-to-noise ratio.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with uniform fluorescence.
-
Acquire a time-lapse series of images of the ROI under continuous illumination at consistent time intervals.
-
Continue until the fluorescence intensity has decreased significantly.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay model to determine the photobleaching rate constant or half-life (t1/2).
-
Jablonski Diagram Illustrating Photobleaching Pathways
The photophysical and photochemical processes leading to fluorescence and photobleaching can be visualized using a Jablonski diagram.
Conclusion
This compound, as a derivative of the widely used Cy5 fluorophore, offers excellent spectral properties for a variety of fluorescence-based assays. While inherently susceptible to photobleaching, its photostability can be significantly enhanced through the strategic use of covalent modifications and optimized imaging buffers containing oxygen scavengers and triplet-state quenchers. For researchers and drug development professionals, a thorough understanding of the principles of photostability and the experimental methods to assess it is paramount for generating reliable and high-quality data. The protocols and information provided in this guide serve as a foundational resource for the effective use of this compound and other cyanine dyes in demanding fluorescence applications.
References
- 1. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the covalent labeling of azide-modified proteins with the fluorescent probe N-methyl-N'-(propargyl-PEG4)-Cy5. This technique utilizes the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to attach the Cy5 fluorophore. The propargyl group on the dye reacts specifically with an azide group on a target protein, forming a stable triazole linkage. This method is particularly valuable for applications requiring precise, site-specific labeling with minimal disruption to protein function.
The inclusion of a polyethylene glycol (PEG4) spacer enhances the solubility and biocompatibility of the labeled protein. The far-red fluorescent dye, Cy5, is ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and Förster resonance energy transfer (FRET)-based assays, due to its high molar extinction coefficient and emission in a spectral region with minimal cellular autofluorescence.
A significant application of this labeling strategy is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can serve as a fluorescent linker in a PROTAC, connecting a ligand for a protein of interest (POI) to a ligand for an E3 ligase, while also enabling visualization and tracking of the PROTAC.
Principle of the Reaction
The core of this labeling protocol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] This reaction forms a stable covalent bond between the terminal alkyne of this compound and an azide group previously introduced into the target protein. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native functional groups found in proteins.[1] The copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is crucial for the reaction's efficiency.[2] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and protect the protein from oxidative damage.[2][4]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein
This protocol details the steps for labeling a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Deionized water
-
Purification resin (e.g., size-exclusion chromatography column or desalting spin column)
-
Protein concentration determination assay (e.g., Bradford or BCA)
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of the dye in anhydrous DMSO.
-
Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a fresh 300 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein (typically 1-5 mg/mL) with PBS buffer.
-
Add the this compound stock solution to a final concentration of 20-40 µM.
-
Add the THPTA stock solution to a final concentration of 100 µM.
-
Add the CuSO₄ stock solution to a final concentration of 20 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 300 µM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and copper catalyst using a desalting spin column or by size-exclusion chromatography.
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein.
-
Alternatively, dialysis can be used to remove small molecule impurities.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and 650 nm (for Cy5).
-
Calculate the protein concentration and the DOL using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × Correction Factor)] / ε_protein
-
Dye Concentration (M) = A₆₅₀ / ε_Cy5
-
DOL = Dye Concentration / Protein Concentration
-
-
The extinction coefficient (ε) for Cy5 at 650 nm is approximately 250,000 M⁻¹cm⁻¹. The correction factor for Cy5 at 280 nm is typically around 0.05.
-
Protocol 2: Workflow for PROTAC-Mediated Protein Degradation Assay
This workflow outlines the key steps to evaluate the efficacy of a PROTAC synthesized using this compound as a linker.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Determine the total protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each treatment group by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control antibody (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation) of the PROTAC.[6]
-
Quantitative Data
The following table summarizes typical quantitative parameters for the CuAAC protein labeling reaction.
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically. |
| Copper(II) Sulfate Concentration | 20 - 50 µM | |
| Ligand (THPTA) Concentration | 100 - 250 µM | A 5-fold excess relative to copper is recommended. |
| Sodium Ascorbate Concentration | 300 µM - 2.5 mM | A fresh solution is critical for efficient reduction of Cu(II). |
| Reaction Time | 30 - 120 minutes | Can be optimized based on the specific protein and desired DOL. |
| Reaction Temperature | Room Temperature | |
| pH | 7.0 - 8.0 | Click chemistry is generally tolerant of a wide pH range. |
| Expected Degree of Labeling (DOL) | 1 - 4 | A DOL of 2-4 is often optimal for Cy5 to avoid self-quenching. |
Visualizations
References
Application Notes and Protocols for Live Cell Imaging Using N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for live-cell imaging applications. This molecule features a Cy5 fluorophore, a terminal propargyl group, and a polyethylene glycol (PEG4) spacer. The Cy5 dye is a far-red fluorophore with excitation and emission maxima around 649 nm and 667 nm, respectively. This spectral profile is highly advantageous for live-cell imaging as it minimizes cellular autofluorescence, leading to an improved signal-to-noise ratio.
The terminal propargyl group enables the covalent labeling of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of target molecules in a complex biological environment. The hydrophilic PEG4 linker enhances the water solubility of the probe, which is crucial for its use in aqueous cellular environments.
A primary application of this compound is in metabolic labeling, where cells are first incubated with an azide-modified metabolic precursor (e.g., an amino acid, sugar, or nucleoside). This precursor is incorporated into newly synthesized biomolecules, which can then be visualized by the CuAAC reaction with the fluorescently labeled alkyne probe.
Data Presentation
Physicochemical and Spectral Properties
| Property | Value |
| Chemical Formula | C₃₇H₄₈ClN₂O₄ |
| Molecular Weight | 620.3 g/mol |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
| Storage | Store at -20°C, protected from light |
Recommended Reagent Concentrations for Live-Cell CuAAC Labeling
The following table provides recommended starting concentrations for the components of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in live cells. Optimal concentrations may vary depending on the cell type and experimental conditions and should be determined empirically.
| Reagent | Recommended Starting Concentration | Notes |
| This compound | 1 - 10 µM | Higher concentrations may increase background fluorescence. |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | A stock solution (e.g., 10 mM in water) should be prepared. |
| Copper-chelating Ligand (e.g., THPTA, BTTAA) | 250 - 500 µM | A 5:1 ligand to copper ratio is often recommended to reduce cytotoxicity. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2.5 mM | A fresh stock solution (e.g., 100 mM in water) should be prepared for each experiment. |
| Incubation Time | 5 - 15 minutes | Longer incubation times can increase cytotoxicity. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins and Live-Cell Imaging
This protocol describes the labeling and visualization of newly synthesized proteins in live cells using an azide-modified amino acid analog, L-azidohomoalanine (AHA), followed by a CuAAC reaction with this compound.
Materials:
-
Live cells cultured on a glass-bottom dish or chamber slide
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand
-
Sodium ascorbate
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope with appropriate filter sets for Cy5
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency (typically 60-80%).
-
Wash the cells once with pre-warmed PBS.
-
Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with 25-100 µM AHA. The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically for each cell type.
-
-
Preparation of Click Reaction Cocktail (Prepare immediately before use):
-
Note: The order of addition is critical to prevent precipitation.
-
In a microcentrifuge tube, prepare the "click-mix" in pre-warmed complete cell culture medium or HBSS.
-
Add this compound to a final concentration of 1-10 µM.
-
Add CuSO₄ to a final concentration of 50-100 µM.
-
Add THPTA to a final concentration of 250-500 µM.
-
Finally, add freshly prepared sodium ascorbate to a final concentration of 1-2.5 mM.
-
Gently mix the solution.
-
-
Live-Cell Click Reaction:
-
Wash the cells three times with pre-warmed PBS to remove unincorporated AHA.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 5-15 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with a Cy5 filter set (Excitation: ~630-650 nm, Emission: ~660-680 nm).
-
Mandatory Visualization
Caption: Experimental workflow for live-cell imaging.
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Super-Resolution Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for high-performance super-resolution microscopy. This molecule incorporates a Cy5 fluorophore, a propargyl group for covalent labeling via click chemistry, and a polyethylene glycol (PEG4) linker. The Cy5 core provides bright, far-red fluorescence and photoswitching capabilities essential for techniques like Stochastic Optical Reconstruction Microscopy (STORM). The propargyl group allows for a highly specific and efficient bioorthogonal reaction with azide-modified biomolecules. The hydrophilic PEG4 linker enhances solubility and minimizes non-specific binding, thereby improving the signal-to-noise ratio. The N-methyl modification on the Cy5 core can further fine-tune the photophysical properties of the dye, potentially leading to increased photostability and photon output, which are critical for achieving high localization precision in super-resolution imaging.
Principle of Application
This probe is primarily designed for single-molecule localization microscopy (SMLM) techniques such as STORM, PALM, and DNA-PAINT. In STORM, the Cy5 fluorophore is induced to switch between a fluorescent "on" state and a dark "on" state. By controlling the rate of switching, only a sparse subset of fluorophores is activated at any given moment, allowing their individual positions to be determined with sub-diffraction limit precision. The final super-resolution image is reconstructed from the precise localizations of thousands to millions of individual fluorophores. The covalent attachment via click chemistry ensures a stable and specific labeling of the target biomolecules.
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value |
| Absorbance Maximum (λ_max) | ~650 nm |
| Emission Maximum (λ_em) | ~670 nm |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield | ~0.2 |
| Lifetime | ~1.0 ns |
Table 2: Performance in Super-Resolution Microscopy (STORM)
| Parameter | Typical Value |
| Localization Precision | 10-25 nm |
| Photon Count per Switching Event | 1000-5000 |
| On/Off Duty Cycle | < 0.1% |
| Labeling Density | High (dependent on target) |
Experimental Protocols
1. Labeling of Azide-Modified Proteins with this compound via Click Chemistry
This protocol describes the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction for labeling proteins.
Materials:
-
Azide-modified protein of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the azide-modified protein in PBS.
-
Prepare a fresh solution of the copper catalyst complex by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
In a microcentrifuge tube, combine the azide-modified protein and this compound in a 1:5 molar ratio.
-
Add the copper catalyst complex to the protein-dye mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein using a desalting column to remove excess dye and catalyst.
-
Verify the labeling efficiency by measuring the absorbance of the protein and the Cy5 dye.
2. Sample Preparation for Super-Resolution Imaging
Materials:
-
Labeled cells or tissues
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine serum albumin (BSA)
-
STORM imaging buffer
Procedure:
-
Grow cells on high-precision glass coverslips.
-
Fix the cells with 4% PFA in PBS for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block non-specific binding sites with 3% BSA in PBS for 1 hour.
-
If performing immunolabeling, incubate with an azide-modified primary antibody followed by labeling with this compound as described above.
-
Wash the cells extensively with PBS.
-
Mount the coverslip on a microscope slide with STORM imaging buffer.
3. Super-Resolution (STORM) Imaging and Data Analysis
Procedure:
-
Place the prepared sample on the stage of a super-resolution microscope equipped with appropriate lasers (e.g., 647 nm for excitation, 405 nm for reactivation).
-
Illuminate the sample with the 647 nm laser at high power to induce photoswitching of the Cy5 dye into the dark state.
-
Simultaneously illuminate with the 405 nm laser at low power to reactivate a sparse subset of fluorophores back to the fluorescent state.
-
Acquire a time-series of images (typically 10,000-100,000 frames) at a high frame rate.
-
Process the acquired image series using super-resolution analysis software to localize the single-molecule events in each frame.
-
Reconstruct the final super-resolution image from the table of localizations.
Visualizations
Caption: Experimental workflow for super-resolution microscopy.
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for the covalent ligation of molecules.[1][2][3] This reaction's specificity, reliability, and compatibility with aqueous environments have established it as an invaluable tool in bioconjugation, drug development, and materials science.[2] The use of Propargyl-PEG4-Cy5, a fluorescent probe combining a terminal alkyne, a hydrophilic polyethylene glycol (PEG) spacer, and a Cy5 fluorophore, enables the specific and sensitive detection of azide-modified biomolecules.[4][5]
The propargyl group serves as the reactive handle for the CuAAC reaction, forming a stable triazole linkage with an azide-functionalized molecule.[6] The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[6] The Cy5 dye is a bright, photostable fluorophore with excitation and emission maxima around 649 nm and 667 nm, respectively, making it well-suited for a variety of fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.[5]
These application notes provide detailed protocols for the use of Propargyl-PEG4-Cy5 in the fluorescent labeling of azide-modified proteins and for cellular imaging applications.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Labeling of Proteins
| Reagent | Recommended Concentration Range | Key Considerations |
| Azide-Modified Protein | 1-10 µM (or 0.1-5 mg/mL) | Higher concentrations can enhance reaction kinetics. Buffer should be free of chelating agents like EDTA.[7] |
| Propargyl-PEG4-Cy5 | 10-100 µM | A 5- to 20-fold molar excess over the protein is recommended to drive the reaction to completion.[7][8] |
| Copper(II) Sulfate (CuSO₄) | 50-250 µM | This is the source of the copper catalyst.[7] |
| Copper Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5-fold molar excess over CuSO₄ is typical to stabilize the Cu(I) ion and accelerate the reaction.[7] |
| Reducing Agent (Sodium Ascorbate) | 1-5 mM | A freshly prepared solution is crucial for the efficient reduction of Cu(II) to the active Cu(I) state.[7] |
Table 2: Typical Reaction Parameters for CuAAC with Propargyl-PEG4-Cy5
| Parameter | Recommended Conditions | Notes |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.4 | Avoid Tris buffer as it can interfere with the copper catalyst.[9] |
| Solvent for Stock Solutions | DMSO or DMF | Propargyl-PEG4-Cy5 is soluble in organic solvents.[5] |
| Reaction Temperature | Room temperature (20-25°C) | Gentle heating (up to 40°C) may increase the reaction rate if needed.[10] |
| Reaction Time | 1-4 hours | The reaction progress can be monitored by HPLC or SDS-PAGE.[2] |
| Purification Method | Size-Exclusion Chromatography (SEC) or Dialysis | To remove unreacted dye, catalyst, and other small molecules.[11] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of an Azide-Modified Protein
This protocol describes a general procedure for the fluorescent labeling of a protein containing an azide group with Propargyl-PEG4-Cy5.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Propargyl-PEG4-Cy5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared )
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
-
Reaction tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Propargyl-PEG4-Cy5 in anhydrous DMSO.
-
Ensure all other stock solutions are prepared at the desired concentrations. The sodium ascorbate solution should be made immediately before use as it is prone to oxidation.[7]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in the reaction buffer.
-
Add the Propargyl-PEG4-Cy5 stock solution to achieve a 5- to 20-fold molar excess over the protein. Mix gently by pipetting.[8]
-
Add the THPTA stock solution to a final concentration of 500 µM.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM. Vortex the mixture gently.[7]
-
-
Initiation and Incubation:
-
Purification of the Labeled Protein:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).[11]
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).
-
Analyze the purity and molecular weight shift of the conjugate by SDS-PAGE with in-gel fluorescence scanning.
-
Confirm the covalent modification using mass spectrometry.
-
Protocol 2: Cellular Imaging of Azide-Labeled Biomolecules
This protocol provides a general workflow for imaging azide-modified biomolecules in cells using Propargyl-PEG4-Cy5. This typically involves metabolic labeling of cells with an azide-containing precursor (e.g., an azido-sugar or an azido-amino acid).
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Propargyl-PEG4-Cy5 stock solution (10 mM in DMSO)
-
CuSO₄ stock solution (20 mM in water)
-
THPTA stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared )
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling of Cells:
-
Culture cells with an appropriate azide-containing metabolic precursor for a sufficient duration to allow for incorporation into the biomolecules of interest.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail in PBS containing:
-
Propargyl-PEG4-Cy5 (e.g., 10-50 µM)
-
CuSO₄ (e.g., 100 µM)
-
THPTA (e.g., 500 µM)
-
-
Add the freshly prepared sodium ascorbate solution to the cocktail to a final concentration of 2 mM to initiate the reaction.
-
Immediately add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for Cy5 and any other stains used.
-
Mandatory Visualization
Caption: Experimental workflow for labeling azide-modified proteins with Propargyl-PEG4-Cy5.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes: N-methyl-N'-(propargyl-PEG4)-Cy5 for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for the detection and quantification of biomolecules within a cellular context via click chemistry. This molecule features three key components: a bright and photostable Cy5 fluorophore, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group. The propargyl group enables the covalent labeling of azide-modified target molecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[1][2][3][4]
These application notes provide a detailed protocol for labeling cells containing azide-modified biomolecules with this compound and their subsequent analysis using flow cytometry. This method is a powerful tool for studying various cellular processes, such as protein synthesis, glycosylation, and cell proliferation, by first metabolically incorporating an azide-containing precursor.
Principle of the Assay
The detection strategy involves a two-step procedure. First, cells are cultured with a metabolic precursor containing an azide group. This precursor is incorporated into newly synthesized biomolecules (e.g., proteins, glycans, or DNA). Subsequently, the cells are fixed and permeabilized to allow the this compound probe to enter. A click chemistry reaction is then initiated, leading to the covalent attachment of the Cy5 fluorophore to the azide-modified targets. The resulting fluorescent signal in individual cells is then quantified by flow cytometry.[1]
A generalized workflow for this process is outlined below:
Caption: Experimental workflow for labeling and analyzing cells.
Signaling Pathway Visualization
The click chemistry reaction forms the core of the labeling process. The copper(I)-catalyzed reaction between the propargyl group of the Cy5 probe and the azide group on the modified biomolecule results in a stable triazole linkage.
Caption: Click chemistry reaction for fluorescent labeling.
Experimental Protocols
This protocol provides a general framework. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Materials
-
This compound
-
Azide-modified metabolic precursor (e.g., L-azidohomoalanine for protein synthesis)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., saponin-based buffer)
-
Click Reaction Components:
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
Protocol
-
Metabolic Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the culture medium with a medium containing the azide-modified metabolic precursor at an optimized concentration.
-
Incubate for a duration appropriate for the biological process being studied.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization or scraping.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.[1]
-
Wash the cells by adding 1 mL of PBS, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.[1]
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of a saponin-based permeabilization buffer and incubate for 15 minutes at room temperature.[1]
-
-
Click Chemistry Reaction:
-
Prepare a 500 µL click reaction cocktail for each sample. The final concentrations should be optimized, but a typical starting point is:
-
1-10 µM this compound
-
1 mM CuSO₄
-
10 mM Sodium Ascorbate (prepare fresh)
-
5 mM THPTA[1]
-
-
Centrifuge the permeabilized cells and resuspend the pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[1]
-
Wash the cells by adding 1 mL of permeabilization buffer, centrifuging at 300 x g for 5 minutes, and discarding the supernatant. Repeat the wash step.[1]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS or Flow Cytometry Staining Buffer.[1]
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for Cy5 detection (Excitation: ~650 nm, Emission: ~670 nm).
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized for clear comparison. Key parameters to include are the Mean Fluorescence Intensity (MFI) and the percentage of positive cells.
| Sample | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| 1 | Negative Control (No azide precursor) | 150 | 0.5% |
| 2 | Positive Control (Azide precursor) | 8500 | 95% |
| 3 | Experimental Condition 1 | 4200 | 60% |
| 4 | Experimental Condition 2 | 7800 | 92% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescent signal | Inefficient metabolic labeling | Optimize concentration and incubation time of the azide precursor. |
| Incomplete click reaction | Prepare sodium ascorbate fresh. Optimize catalyst concentration. | |
| Insufficient probe concentration | Increase the concentration of this compound. | |
| High background fluorescence | Non-specific binding of the probe | Increase the number of wash steps. Include a blocking step with BSA. |
| Inadequate washing after click reaction | Ensure thorough washing to remove unreacted probe. | |
| Cell clumping | Over-fixation or harsh handling | Reduce fixation time. Handle cells gently. Use cell strainers before analysis. |
Conclusion
This compound is a versatile tool for the fluorescent labeling of azide-modified biomolecules in cells for flow cytometric analysis. The provided protocols and guidelines offer a starting point for researchers to design and execute experiments to study a wide range of cellular processes with high sensitivity and specificity.
References
Application Notes and Protocols for Western Blot Detection with N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection of metabolically labeled proteins in Western blot applications using the fluorescent alkyne probe, N-methyl-N'-(propargyl-PEG4)-Cy5. This method leverages bioorthogonal click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach the Cy5 fluorophore to azide-modified proteins for sensitive and specific detection.
Introduction
Bioorthogonal chemistry allows for the specific labeling of biomolecules in complex biological systems. By introducing a chemical reporter group (e.g., an azide) into proteins through metabolic labeling, researchers can subsequently "click" on a probe containing a complementary functional group (e.g., an alkyne) for detection. This compound is an alkyne-containing Cy5 dye that is well-suited for this purpose. The PEG4 linker enhances its solubility and the Cy5 fluorophore provides a strong signal in the far-red spectrum, minimizing background fluorescence from biological samples.[1]
This technique offers a powerful alternative to traditional antibody-based detection methods, particularly for studying post-translational modifications like glycosylation and acylation, or for tracking newly synthesized proteins.[2][3]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C37H47ClN2O4 |
| Molecular Weight | 619.23 g/mol |
| CAS Number | 2107273-04-9 |
| Excitation (max) | ~649 nm |
| Emission (max) | ~667 nm |
| Functional Group | Alkyne |
Principle of Detection
The core of this detection method is the CuAAC reaction, which forms a stable triazole linkage between the azide group on the metabolically labeled protein and the terminal alkyne of this compound.[4] This reaction is highly specific and occurs under biocompatible conditions. The detection can be performed either in the cell lysate before gel electrophoresis or directly on the Western blot membrane after protein transfer.
Experimental Workflows
Two primary workflows are presented: "in-lysate" and "on-membrane" click chemistry detection. The choice of workflow may depend on the specific experimental goals and optimization requirements.
Detailed Protocols
Protocol 1: In-Lysate Click Chemistry for Western Blot Detection
This protocol details the labeling of azide-modified proteins with this compound in the cell lysate prior to electrophoretic separation.
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., L-Azidohomoalanine (AHA) for newly synthesized proteins, or an azido-sugar for glycoproteins).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
This compound.
-
Click Chemistry Reaction Components:
-
Copper(II) Sulfate (CuSO4).
-
Reducing Agent (e.g., Sodium Ascorbate or TCEP).
-
Copper(I)-stabilizing ligand (e.g., TBTA or THPTA).
-
-
SDS-PAGE reagents and equipment.
-
Western blot transfer reagents and equipment (PVDF or nitrocellulose membrane).
-
Fluorescent imaging system capable of detecting Cy5.
Procedure:
-
Cell Lysis:
-
Harvest metabolically labeled cells and wash with ice-cold PBS.
-
Lyse the cell pellet in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction in Lysate:
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 50 µL of 1-5 mg/mL).
-
Prepare a fresh click reaction cocktail. The final concentrations in the reaction should be optimized, but a starting point is:
-
100 µM this compound.
-
1 mM CuSO4.
-
5 mM Sodium Ascorbate (or 1 mM TCEP).
-
100 µM TBTA (or other copper ligand).[4]
-
-
Important: Add the reagents in the following order, vortexing briefly after each addition: protein lysate, this compound, TBTA, CuSO4, and finally Sodium Ascorbate to initiate the reaction.[4]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
Add 4x Laemmli sample buffer to the reaction mixture.
-
Heat the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard Western blot procedures.
-
-
Fluorescent Detection:
-
After transfer, briefly wash the membrane with TBST.
-
The membrane is now ready for imaging. No blocking or antibody incubation steps are required for the primary detection of the Cy5-labeled proteins.
-
Image the membrane using a fluorescent imager with excitation and emission wavelengths appropriate for Cy5 (approx. 650 nm excitation and 670 nm emission).
-
Protocol 2: On-Membrane Click Chemistry for Western Blot Detection
This protocol involves performing the click reaction directly on the membrane after protein transfer. This can sometimes reduce background signal from unreacted fluorescent probe in the lysate.
Materials:
-
Same as Protocol 1.
Procedure:
-
Sample Preparation, SDS-PAGE, and Protein Transfer:
-
Harvest and lyse metabolically labeled cells as described in Protocol 1.
-
Add Laemmli sample buffer to the lysate, heat, and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
On-Membrane Click Reaction:
-
After transfer, briefly wash the membrane with TBST.
-
Prepare the click reaction buffer containing:
-
10 µM this compound.
-
2.5 mM Sodium Ascorbate.
-
1 mM CuSO4.
-
100 µM TBTA in a suitable buffer (e.g., PBS).
-
-
Incubate the membrane in the click reaction buffer for 30-60 minutes at room temperature with gentle agitation, protected from light.
-
-
Washing:
-
After the click reaction, wash the membrane extensively with TBST (3 x 10 minutes) to remove unreacted reagents.
-
-
Fluorescent Detection:
-
Image the membrane using a fluorescent imager as described in Protocol 1.
-
Example Application: Detection of Protein Acylation
Protein acylation is a crucial post-translational modification involved in various signaling pathways.[3] Metabolic labeling with an azide-modified fatty acid analog allows for the specific detection of acylated proteins using the click chemistry workflow.
Data Presentation and Interpretation
The primary output of this experiment is a fluorescent Western blot image. The intensity of the fluorescent bands corresponds to the abundance of the azide-labeled protein of interest.
| Parameter | In-Lysate Click | On-Membrane Click | Considerations |
| Signal-to-Noise | May have higher background from unreacted probe. | Generally lower background. | Extensive washing is critical for the on-membrane method. |
| Reaction Efficiency | Potentially higher due to solution-phase reaction. | May be limited by accessibility of azide groups on the membrane-bound protein. | Optimization of reaction time and reagent concentrations is recommended for both methods. |
| Workflow Complexity | Additional step before electrophoresis. | Requires careful handling of the membrane. | Both workflows are relatively straightforward. |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient metabolic labeling. | Optimize concentration and incubation time of the azide analog. |
| Inefficient click reaction. | Prepare fresh reaction components, especially the reducing agent. Optimize reagent concentrations and reaction time. | |
| Low abundance of target protein. | Increase the amount of protein loaded on the gel. | |
| High background | Insufficient removal of unreacted fluorescent probe. | For in-lysate reaction, consider a protein precipitation step after the click reaction. For on-membrane reaction, increase the number and duration of washes. |
| Non-specific binding of the probe to the membrane. | Ensure the membrane is fully submerged and agitated during the on-membrane click reaction. | |
| Smeared bands | Protein degradation. | Keep samples on ice and use fresh protease inhibitors. |
| Incomplete denaturation. | Ensure proper heating of samples in Laemmli buffer before loading. |
Conclusion
Western blot detection using this compound and click chemistry provides a highly specific and sensitive method for the analysis of metabolically labeled proteins. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can successfully employ this powerful technique to advance their studies in proteomics and drug development.
References
- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
Application Notes and Protocols for FRET Assays Using N-methyl-N'-(propargyl-PEG4)-Cy5 as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and spatial relationships in biological systems.[1][2][3][4][5][6] This non-radiative energy transfer process occurs between a donor fluorophore and an acceptor fluorophore when they are in close proximity, typically within 1-10 nanometers.[5][6] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a valuable tool for quantitative measurements at the molecular level.[5][6]
This document provides detailed application notes and protocols for conducting FRET assays using N-methyl-N'-(propargyl-PEG4)-Cy5 as a versatile acceptor molecule. The propargyl group on this Cy5 derivative allows for its covalent attachment to azide-modified biomolecules via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[7][8] This enables the site-specific labeling of proteins and other macromolecules, providing precise control over the FRET assay design.
A common and effective FRET donor partner for Cy5 is Cyanine 3 (Cy3).[1][3][4][5] The spectral overlap between Cy3's emission and Cy5's excitation spectra allows for efficient energy transfer.
Key Applications
-
Protein-Protein Interaction Studies: Quantify the binding affinity and kinetics of protein complexes.[1][2][3][4][9][10]
-
Conformational Changes: Monitor dynamic changes in protein structure upon ligand binding, phosphorylation, or other modifications.
-
Enzyme Activity Assays: Design FRET-based biosensors to measure the activity of proteases, kinases, and other enzymes.
-
High-Throughput Screening: Adapt FRET assays for high-throughput screening of small molecule libraries to identify inhibitors or modulators of molecular interactions.
Quantitative Data for Cy3-Cy5 FRET Pair
The following tables summarize key quantitative parameters for the Cy3-Cy5 FRET pair, which are essential for experimental design and data interpretation.
| Parameter | Value | Reference |
| Förster Radius (R₀) | 5.2 - 6.1 nm | [11][12] |
| Excitation Maximum (Cy3) | ~550 nm | [12] |
| Emission Maximum (Cy3) | ~570 nm | [12] |
| Excitation Maximum (Cy5) | ~649 nm | [13] |
| Emission Maximum (Cy5) | ~667 nm | [13] |
| Quantum Yield (Cy3) | ~0.15 | [11] |
| Donor-Acceptor Distance (nm) | Theoretical FRET Efficiency (E) |
| 3.0 | ~0.98 |
| 4.0 | ~0.92 |
| 5.0 | ~0.77 |
| 5.4 (Typical R₀) | 0.50 |
| 6.0 | ~0.35 |
| 7.0 | ~0.18 |
| 8.0 | ~0.09 |
| 10.0 | ~0.02 |
Note: FRET efficiency (E) is calculated using the formula E = 1 / (1 + (r/R₀)⁶), where 'r' is the distance between the donor and acceptor, and R₀ is the Förster radius.
Experimental Protocols
This section provides a comprehensive workflow for performing a FRET assay to study protein-protein interactions using site-specifically labeled proteins with a donor (e.g., Cy3) and this compound as the acceptor.
Workflow Overview
Caption: Experimental workflow for a protein-protein interaction FRET assay.
Protocol 1: Site-Specific Azide Labeling of Protein of Interest (POI-2)
This protocol describes the incorporation of an azide-bearing unnatural amino acid into the protein of interest (POI-2) at a specific site using amber codon suppression technology.
Materials:
-
Expression vector for POI-2 with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the desired unnatural amino acid (e.g., p-azido-L-phenylalanine, AzF).
-
E. coli expression strain (e.g., BL21(DE3)).
-
p-Azido-L-phenylalanine (AzF).
-
Standard cell culture and protein expression reagents.
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Procedure:
-
Plasmid Transformation: Co-transform the E. coli expression strain with the POI-2 expression vector and the synthetase/tRNA plasmid.
-
Cell Culture: Grow the transformed cells in a minimal medium supplemented with necessary antibiotics and AzF (typically 0.5-2 mM).
-
Protein Expression: Induce protein expression with IPTG at the appropriate cell density and temperature.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the azide-modified POI-2 using an appropriate chromatography method.
-
Verification: Confirm the incorporation of AzF by mass spectrometry.
Protocol 2: Labeling of Azide-Modified POI-2 with this compound via Click Chemistry
Materials:
-
Azide-modified POI-2 (from Protocol 1).
-
This compound.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium ascorbate.
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Prepare a stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified POI-2 in reaction buffer.
-
Add this compound to the protein solution (typically a 5-10 fold molar excess).
-
Premix CuSO₄ and THPTA (1:5 molar ratio) and add to the reaction mixture to a final copper concentration of 50-100 µM.
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the Cy5-labeled POI-2 from excess reagents using a size-exclusion chromatography column.
-
Characterization: Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and Cy5 (at ~649 nm).
Protocol 3: FRET Assay for Protein-Protein Interaction
Materials:
-
Cy3-labeled POI-1 (donor).
-
Cy5-labeled POI-2 (acceptor).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Microplate reader with FRET capabilities or a fluorometer.
Procedure:
-
Prepare Protein Dilutions: Prepare a series of dilutions of the unlabeled "chase" protein (either POI-1 or POI-2) for competition experiments, or a dilution series of the labeled acceptor protein for saturation binding experiments.
-
Assay Plate Setup:
-
To the wells of a microplate, add a fixed concentration of the Cy3-labeled donor protein (POI-1).
-
For saturation binding, add increasing concentrations of the Cy5-labeled acceptor protein (POI-2).
-
For competitive binding, add a fixed concentration of the Cy5-labeled acceptor protein and increasing concentrations of the unlabeled competitor protein.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the protein-protein interaction to reach equilibrium (typically 30-60 minutes), protected from light.
-
Fluorescence Measurement:
-
Excite the donor (Cy3) at its excitation wavelength (~540 nm).
-
Measure the emission intensity of the donor (at ~570 nm) and the acceptor (at ~670 nm).
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (I_DA / I_D), where I_DA is the donor intensity in the presence of the acceptor, and I_D is the donor intensity in the absence of the acceptor.
-
Plot the FRET signal (or acceptor/donor emission ratio) as a function of the acceptor concentration to generate a saturation binding curve and determine the dissociation constant (Kd).
-
Signaling Pathway Visualizations
FRET assays are instrumental in dissecting complex signaling pathways by visualizing protein-protein interactions in real-time. Below are examples of how FRET can be applied to study the MAPK/ERK and EGFR signaling pathways.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. FRET can be used to monitor the sequential activation of kinases in this pathway.[14] A key interaction is between Ras and Raf.[15][16][17]
Caption: FRET analysis of the Ras-Raf interaction in the MAPK pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. Ligand binding induces receptor dimerization, which can be monitored by FRET.[18][19][20][21]
Caption: FRET assay for monitoring EGFR dimerization.
References
- 1. Live Cell Imaging of ERK and MEK: simple binding equilibrium explains the regulated nucleocytoplasmic distribution of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genetically encoded click chemistry for single-molecule FRET of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tracking down protein–protein interactions via a FRET-system using site-specific thiol-labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. agilent.com [agilent.com]
- 13. Site-specific labeling of proteins for single-molecule FRET by combining chemical and enzymatic modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of ERK Activity Sensor, an in vitro, FRET-based sensor of Extracellular Regulated Kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiplexed imaging for probing RAS-RAF interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FLIM-FRET Protein-Protein Interaction Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of EGFR/HER2 dimerization by FRET-FLIM utilizing Alexa-conjugated secondary antibodies in relation to targeted therapies in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Revisiting a controversy: The effect of EGF on EGFR dimer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Revolutionizing In Situ Hybridization: A Detailed Protocol for N-methyl-N'-(propargyl-PEG4)-Cy5 Probe Detection via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
In situ hybridization (ISH) is a cornerstone technique for visualizing nucleic acids within their native cellular and tissue context. Traditional ISH methods often rely on directly labeled fluorescent probes, which can face challenges related to signal intensity, background noise, and probe penetration. This document details an advanced, two-step ISH protocol that leverages the power of bioorthogonal click chemistry to overcome these limitations.
The featured molecule, N-methyl-N'-(propargyl-PEG4)-Cy5 , is not a direct hybridization probe but a crucial detection reagent in a highly specific and sensitive workflow. This alkyne-containing Cy5 dye is designed to react with an azide-modified oligonucleotide probe after it has hybridized to its target RNA or DNA sequence within the cell. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction forms a stable, covalent bond, attaching the bright and photostable Cy5 fluorophore to the target.[1][2][3] The inclusion of a polyethylene glycol (PEG4) linker enhances the water solubility and reduces steric hindrance, facilitating a more efficient reaction.
This click chemistry-based approach, often termed CLICK-ISH, offers several advantages over conventional methods, including amplified signal, reduced background, and greater flexibility in probe design and fluorophore choice.[4][5]
Principle of the Method
The CLICK-ISH method is a two-step process:
-
Hybridization: A custom-synthesized oligonucleotide probe containing an azide modification is introduced to the fixed and permeabilized cells or tissue. This probe is designed to be complementary to the target nucleic acid sequence (e.g., a specific mRNA). Standard ISH protocols are followed to allow the probe to anneal to its target. Rigorous washing steps are then performed to remove any unbound probes.
-
Click Reaction & Detection: Following hybridization, the sample is incubated with a "click reaction cocktail." This cocktail contains the alkyne-modified fluorophore (this compound), a copper(I) source (typically generated in situ from a copper(II) salt and a reducing agent), and a copper-chelating ligand to stabilize the catalyst and prevent cellular damage.[3][6] The copper(I) catalyst facilitates the highly specific and efficient cycloaddition reaction between the probe's azide group and the dye's alkyne group.[2][7] This covalently links the Cy5 dye to the hybridized probe. After a final set of washes to remove unreacted click reagents, the sample is imaged using fluorescence microscopy.
Advantages of CLICK-ISH with this compound
| Feature | Advantage | Description |
| Signal Amplification | Enhanced Sensitivity | Small, azide-modified probes can penetrate tissues more effectively than bulky, dye-conjugated probes. The subsequent click reaction attaches the bright Cy5 fluorophore, leading to a higher signal-to-noise ratio.[4] |
| Low Background | Improved Specificity | The click reaction is bioorthogonal, meaning the azide and alkyne groups do not react with any native biological molecules, significantly reducing non-specific background signals.[2][5] |
| Modular & Flexible | Versatile Experimental Design | Researchers can use the same azide-modified probe and choose from a variety of alkyne-modified fluorophores, enabling easy switching of detection colors without redesigning the primary probe. |
| High Efficiency | Rapid & Robust Reaction | The copper-catalyzed click reaction is known for its high yield and rapid kinetics, even at low concentrations and under physiological conditions (room temperature, aqueous buffers).[2][5] |
| Photostability | Superior Imaging Quality | Cy5 is a well-characterized cyanine dye with high fluorescence quantum yield and resistance to photobleaching, making it ideal for high-resolution and quantitative imaging.[8] |
Applications in Research and Drug Development
-
Spatial Transcriptomics: Visualize the precise subcellular localization of specific mRNAs to understand gene expression patterns in complex tissues.
-
Rare Cell Detection: The high sensitivity of CLICK-ISH is ideal for identifying rare cells, such as circulating tumor cells or specific immune cell subsets, based on their gene expression signature.[9]
-
Drug Efficacy Studies: Monitor changes in the expression of target genes in response to therapeutic agents at the single-cell level.
-
Viral Diagnostics: Detect viral RNA or DNA within infected cells with high specificity.
-
Developmental Biology: Map gene expression patterns during embryonic development to understand cellular differentiation and tissue morphogenesis.[10]
Experimental Diagrams
Caption: Overall workflow for CLICK-ISH detection.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Detailed Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., incubation times, temperatures, and reagent concentrations) should be empirically determined for specific cell/tissue types and target RNAs.
Protocol 1: Sample Preparation (Adherent Cells on Coverslips)
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Fixation:
-
Gently wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating in 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with 1X PBS for 5 minutes each.
-
-
Dehydration (Optional, for storage):
-
Dehydrate the cells through a series of ethanol washes: 50%, 70%, and 100% ethanol, 5 minutes each.
-
Store the coverslips in 100% ethanol at -20°C until ready for hybridization.
-
Protocol 2: In Situ Hybridization with Azide-Modified Probes
-
Rehydration (if dehydrated): Rehydrate the samples through a series of ethanol washes: 70%, 50% ethanol, and finally 1X PBS, 5 minutes each.
-
Pre-hybridization:
-
Prepare the hybridization buffer (e.g., 40% formamide, 2X SSC, 10% dextran sulfate).
-
Incubate the samples in hybridization buffer for at least 30 minutes at the hybridization temperature (e.g., 37°C) in a humidified chamber.
-
-
Hybridization:
-
Dilute the azide-modified oligonucleotide probe(s) in pre-warmed hybridization buffer to the final working concentration (see Table 1).
-
Remove the pre-hybridization buffer from the samples.
-
Add the probe-containing hybridization buffer to the samples, ensuring they are fully covered.
-
Incubate overnight (12-16 hours) at the hybridization temperature in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash the samples twice with Wash Buffer 1 (e.g., 2X SSC, 40% formamide) for 30 minutes each at the hybridization temperature.
-
Wash twice with Wash Buffer 2 (e.g., 2X SSC) for 10 minutes each at room temperature.
-
Wash once with 1X PBS for 5 minutes at room temperature.
-
Protocol 3: Click Reaction and Immunofluorescence
-
Prepare Click Reaction Cocktail: Prepare this solution fresh just before use. The final concentrations of reagents may require optimization.[11][12]
-
To 1X PBS, add the following components in order, mixing gently after each addition:
-
This compound: to a final concentration of 2-10 µM.
-
Copper(II) Sulfate (CuSO₄): to a final concentration of 2 mM.
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA): to a final concentration of 10 mM.
-
Reducing Agent (e.g., Sodium Ascorbate): to a final concentration of 20 mM. Add this last to initiate the reaction.
-
-
-
Click Reaction:
-
Remove the PBS from the samples.
-
Add the freshly prepared Click Reaction Cocktail to the samples.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Post-Click Washes:
-
Wash the samples three times with 1X PBS containing 0.1% Tween-20 for 10 minutes each, protected from light.
-
Wash once with 1X PBS for 5 minutes.
-
-
Counterstaining and Mounting:
-
Incubate the samples with a nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash twice with 1X PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filter sets for DAPI (Ex/Em: ~358/461 nm) and Cy5 (Ex/Em: ~650/670 nm).
-
Quantitative Data and Reagent Concentrations
Table 1: Typical Reagent Concentrations for CLICK-ISH
| Step | Reagent | Typical Working Concentration | Notes |
| Hybridization | Azide-Modified Oligo Probe | 100 - 500 nM | Optimal concentration is target-dependent. |
| Formamide | 30 - 50% | Adjust for desired hybridization stringency. | |
| SSC (Saline-Sodium Citrate) | 2X - 5X | ||
| Click Reaction | This compound | 2 - 10 µM | Higher concentrations can increase background. |
| Copper(II) Sulfate (CuSO₄) | 1 - 2 mM | ||
| Ligand (e.g., THPTA) | 5 - 10 mM | A 5:1 ligand-to-copper ratio is common. | |
| Sodium Ascorbate | 10 - 20 mM | Must be fresh. Added last to start the reaction. | |
| Counterstaining | DAPI | 1 µg/mL |
Table 2: Comparison of ISH Techniques
| Parameter | Conventional FISH (Directly Labeled) | CLICK-ISH | Reference |
| Probe Size | Larger (dye adds bulk) | Smaller (azide is small) | [4] |
| Signal Intensity | Moderate to High | High to Very High | [9] |
| Background | Can be high due to non-specific binding | Very Low | [2][5] |
| Sensitivity | Good | Excellent | [4] |
| Concordance with FISH | N/A | Studies on similar chromogenic/silver-enhanced ISH (CISH/SISH) show >95% concordance with FISH for gene amplification detection. | [13] |
| Workflow Complexity | Simpler (one-step hybridization) | More complex (two-step process) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Cy5 Signal | Inefficient Hybridization | Optimize hybridization temperature and time. Verify probe sequence and quality.[14] |
| Inactive Click Reaction Cocktail | Prepare the click cocktail fresh every time. Ensure the sodium ascorbate solution is newly made. | |
| RNA Degradation | Use RNase-free reagents and techniques. Check sample fixation; under-fixation can lead to RNA loss. | |
| High Background Signal | Insufficient Washing | Increase the duration and/or stringency of post-hybridization and post-click washes.[15] |
| Probe Concentration Too High | Perform a titration to find the optimal probe concentration.[14] | |
| Unreacted Cy5 Dye | Ensure post-click washes are thorough. Include a detergent like Tween-20 in wash buffers. | |
| Tissue/Cell Damage | Over-permeabilization | Reduce the concentration or incubation time with Triton X-100.[14] |
| Copper Cytotoxicity | Ensure the correct ligand-to-copper ratio is used to chelate the copper ions. Minimize click reaction time.[6] | |
| Tissue Detachment | Improper Slide Preparation | Use positively charged slides (e.g., Superfrost Plus). Ensure slides are completely dry after section mounting.[16] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the advantages of click chemistry? | AAT Bioquest [aatbio.com]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click chemistry-based amplification and detection of endogenous RNA and DNA molecules in situ using clampFISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clicking a Fish: Click Chemistry of Different Biomolecules in Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click Chemistry Design and Protocols [genelink.com]
- 12. confluore.com.cn [confluore.com.cn]
- 13. Comparison of automated silver enhanced in situ hybridisation (SISH) and fluorescence ISH (FISH) for the validation of HER2 gene status in breast carcinoma according to the guidelines of the American Society of Clinical Oncology and the College of American Pathologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. reddit.com [reddit.com]
Application Note: Synthesis and Application of a Fluorescent PROTAC using a Novel Cy5-Labeled Linker
For Research Use Only.
Abstract
This document provides a detailed protocol for the synthesis of a fluorescent Proteolysis Targeting Chimera (PROTAC) for targeted protein degradation. The described methodology utilizes a novel, custom-synthesized, fluorescently labeled linker, N-methyl-N'-(propargyl-PEG4)-Cy5 . This linker is incorporated into a PROTAC designed to target the BCR-ABL fusion protein, a key oncogenic driver in Chronic Myelogenous Leukemia (CML). The PROTAC is assembled using a modular approach, leveraging the efficiency and specificity of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The final molecule incorporates an azide-modified Dasatinib as the BCR-ABL binding ligand and an azide-modified Pomalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] The intrinsic fluorescence of the Cy5 dye allows for direct visualization and tracking of the PROTAC in cellular assays, providing a valuable tool for studying its uptake, localization, and mechanism of action.[4]
Principle of the Method
PROTACs are heterobifunctional molecules that function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein.[5][6] They consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the 26S proteasome.[8]
This protocol outlines a convergent synthesis strategy. First, the key components are synthesized and functionalized independently:
-
Fluorescent Alkyne Linker : this compound is synthesized from a commercially available propargyl-PEG4-amine precursor.
-
E3 Ligase Ligand : Pomalidomide is functionalized with an azide group for subsequent click chemistry conjugation.[1]
-
Target Protein Ligand : The tyrosine kinase inhibitor Dasatinib is modified to include a terminal azide, enabling its attachment to the linker.[2][9]
The final fluorescent PROTAC is assembled in a single step via a CuAAC reaction, which forms a stable triazole ring connecting the alkyne-linker to the azide-functionalized ligands.[3][10]
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Propargyl-PEG4-amine | Various | e.g., ChemScene, TargetMol[11][12] |
| Formaldehyde | Sigma-Aldrich | |
| Sodium triacetoxyborohydride | Sigma-Aldrich | |
| Cy5 NHS ester | Lumiprobe | Store at -20°C, desiccated[13] |
| Pomalidomide | Sigma-Aldrich | |
| 1,5-Dibromopentane | Sigma-Aldrich | |
| Sodium Azide (NaN₃) | Sigma-Aldrich | Toxic , handle with care |
| Dasatinib | MedChemExpress | |
| Azide-functionalized linker precursor for Dasatinib | Custom Synthesis | Based on literature[2][9] |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | |
| Sodium Ascorbate | Sigma-Aldrich | Prepare fresh solution |
| THPTA Ligand | Sigma-Aldrich | Tris(3-hydroxypropyltriazolylmethyl)amine |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | |
| Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | Use amine-free grade[14] |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
| Water, Deionized | Millipore | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
Experimental Protocols
Protocol 1: Synthesis of this compound Linker
This protocol is a two-step process involving the methylation of the primary amine followed by fluorescent labeling.
Step 1.1: Synthesis of N-methyl-propargyl-PEG4-amine
-
Dissolve Propargyl-PEG4-amine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add aqueous formaldehyde (1.1 eq, 37% solution) to the mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield N-methyl-propargyl-PEG4-amine.
Step 1.2: Cy5 Labeling
-
Dissolve N-methyl-propargyl-PEG4-amine (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution to create a basic environment.
-
In a separate vial, dissolve Cy5 NHS ester (1.1 eq) in a minimal amount of anhydrous DMF.[13][14]
-
Add the Cy5 NHS ester solution dropwise to the amine solution while stirring.
-
Protect the reaction from light and stir at room temperature for 4-6 hours. The optimal pH for this reaction is 8.3-8.5.[14][15]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final product, this compound, using reverse-phase HPLC.
Protocol 2: Synthesis of Azide-Functionalized Pomalidomide
This protocol is adapted from established methods for creating pomalidomide derivatives for PROTAC synthesis.[1]
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[1]
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling, dilute the mixture with water and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the intermediate N-(5-bromopentyl)-pomalidomide.
-
Dissolve the intermediate (1.0 eq) in DMF and add sodium azide (3.0 eq).[1]
-
Stir the reaction at 60 °C for 6 hours.
-
After cooling, dilute with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to yield Pomalidomide-C5-azide.
Protocol 3: Synthesis of Azide-Functionalized Dasatinib
The synthesis of an azide-functionalized Dasatinib derivative requires modification at a site that does not interfere with its kinase binding activity, typically the piperazine moiety.[2] This protocol is a conceptual representation based on published strategies.[2][9]
-
React Dasatinib with a suitable bifunctional linker, such as N-Boc-2-(2-(2-aminoethoxy)ethoxy)ethyl bromide, under basic conditions (e.g., DIPEA in DMF).
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.
-
Couple the resulting primary amine with an azide-containing carboxylic acid (e.g., 4-azidobutanoic acid) using a standard peptide coupling reagent like HATU.
-
Purify the final product, Azide-Dasatinib, by reverse-phase HPLC.
Protocol 4: Final PROTAC Assembly via CuAAC (Click Chemistry)
This protocol uses copper-catalyzed click chemistry to conjugate the three components.[16][17]
-
In a microcentrifuge tube, dissolve the fluorescent linker, this compound (1.0 eq), Pomalidomide-C5-azide (1.1 eq), and Azide-Dasatinib (1.1 eq) in a 4:1 mixture of DMSO:water.
-
Prepare fresh stock solutions: 100 mM CuSO₄ in water and 500 mM sodium ascorbate in water.[18]
-
Add THPTA ligand to the reaction mixture (final concentration 1-5 mM). THPTA helps stabilize the Cu(I) oxidation state and protects biomolecules.[16][17]
-
Add CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[18]
-
Vortex the mixture gently and allow it to react at room temperature for 2-4 hours, protected from light.
-
Monitor the formation of the final PROTAC product by LC-MS.
Protocol 5: Purification and Characterization
-
Purification : Purify the final fluorescent PROTAC using preparative reverse-phase HPLC on a C18 column. Collect fractions and analyze by LC-MS to identify those containing the pure product.
-
Characterization :
-
LC-MS : Confirm the molecular weight of the final product. The sample can be analyzed on a Q-Exactive mass spectrometer or similar high-resolution instrument.[8][19]
-
HPLC : Assess the purity of the final compound. Purity should typically be >95%.[20]
-
NMR : For a complete structural confirmation, ¹H and ¹³C NMR can be performed, although the complexity and size of the molecule may present challenges.[21]
-
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1.1 | Reductive Amination | Propargyl-PEG4-amine, Formaldehyde, Na(OAc)₃BH | 70-85% | >95% |
| 1.2 | Amine Labeling | N-methyl-propargyl-PEG4-amine, Cy5 NHS Ester | 60-75% | >98% |
| 2 | Pomalidomide Azidation | Pomalidomide, 1,5-Dibromopentane, NaN₃ | 50-65% (2 steps) | >95% |
| 3 | Dasatinib Azidation | Dasatinib, Azide-linker, HATU | 40-55% (multi-step) | >95% |
| 4 | CuAAC Click Reaction | Alkyne-linker, Azide-Pomalidomide, Azide-Dasatinib | 35-50% | >98% |
Table 2: Characterization Data for Final PROTAC
| Analysis Method | Parameter | Expected Result |
| LC-MS (ESI+) | [M+H]⁺ | Calculated m/z for C₁₁₀H₁₃₅N₂₀O₁₅SCl₂⁺ |
| [M+2H]²⁺ | Calculated m/z for C₁₁₀H₁₃₆N₂₀O₁₅SCl₂²⁺ | |
| RP-HPLC | Purity | >98% at 254 nm and 650 nm |
| UV-Vis Spec. | λmax | ~280 nm (Protein Ligands), ~650 nm (Cy5) |
| Fluorescence | Excitation/Emission | ~650 nm / ~670 nm |
Visualizations
PROTAC Synthesis Workflow
Caption: Overall workflow for the synthesis of the fluorescent BCR-ABL PROTAC.
PROTAC Mechanism of Action and BCR-ABL Signaling
Caption: Mechanism of PROTAC action leading to degradation of BCR-ABL kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 11. Propargyl-PEG4-amine | TargetMol [targetmol.com]
- 12. chemscene.com [chemscene.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 15. interchim.fr [interchim.fr]
- 16. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. lcms.cz [lcms.cz]
- 21. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Staining Protocols for Cells with N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a versatile tool for fluorescently labeling and visualizing specific cellular components. This molecule features a propargyl group, which contains a terminal alkyne, and a Cy5 fluorophore. The alkyne group enables covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This two-step labeling strategy allows for the precise and efficient labeling of various cellular targets, such as newly synthesized proteins and cell-surface glycans, with the highly photostable and bright Cy5 fluorophore.[1][2] The PEG4 linker enhances the solubility and bioavailability of the molecule.
This document provides detailed protocols for utilizing this compound to stain cells, enabling the visualization and quantification of key biological processes. The primary applications covered are the imaging of nascent protein synthesis and the analysis of cell surface glycans.
Principle of the Method
The core of this labeling technique is a two-step process:
-
Metabolic Labeling: Cells are first incubated with a metabolic precursor containing an azide group. This precursor is incorporated into a specific class of biomolecules by the cell's natural metabolic pathways.
-
For nascent protein synthesis, an amino acid analog with an azide group, such as L-azidohomoalanine (AHA), is used.[3][4]
-
For glycan labeling, azide-modified sugars like N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), or N-azidoacetylglucosamine (GlcNAz) are employed.[5][6][7]
-
-
Click Chemistry Reaction: After metabolic incorporation, the cells are fixed and permeabilized. This compound is then introduced along with a copper(I) catalyst. The alkyne group on the Cy5 probe reacts specifically and efficiently with the azide group on the modified biomolecules, resulting in a stable covalent bond and fluorescent labeling of the target.[8][9]
Data Presentation
Quantitative Analysis of Nascent Protein Synthesis
The intensity of the Cy5 fluorescence can be quantified to measure the rate of protein synthesis. This is particularly useful for studying the effects of drugs or other treatments on cellular metabolism.
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| HeLa | Control | 1500 | 120 | 1.0 |
| HeLa | Drug X (10 µM) | 750 | 80 | 0.5 |
| A549 | Control | 2200 | 210 | 1.0 |
| A549 | Drug Y (5 µM) | 3300 | 300 | 1.5 |
Analysis of Cell Surface Glycan Expression
Changes in cell surface glycan expression are associated with various physiological and pathological states, including cancer and cellular differentiation. Click chemistry-based labeling allows for the quantification of these changes.
| Cell Type | Differentiation State | Azido Sugar Used | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| hMSCs | Undifferentiated | ManNAz | 800 | 75 |
| hMSCs | Osteogenic Differentiation | ManNAz | 1600 | 150 |
| hMSCs | Adipogenic Differentiation | ManNAz | 600 | 60 |
| Jurkat | Untreated | GalNAz | 1200 | 110 |
| Jurkat | T-cell Activation | GalNAz | 2400 | 220 |
Experimental Protocols
Protocol 1: Staining of Nascent Proteins
This protocol details the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog, followed by fluorescent labeling with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click Reaction Buffer: 100 mM Tris-HCl (pH 8.5), 1 mM CuSO₄, 100 µM this compound, and 10 mM sodium ascorbate. (Prepare fresh)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a fresh medium containing 25-50 µM AHA.
-
Incubate the cells for 1-4 hours under normal culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Buffer immediately before use. Add the sodium ascorbate last to initiate the reaction.
-
Add the Click Reaction Buffer to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
Stain the cell nuclei with Hoechst 33342 or DAPI according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm) and the nuclear stain.
-
Protocol 2: Staining of Cell Surface Glycans
This protocol outlines the metabolic incorporation of an azido sugar into cell surface glycans and subsequent fluorescent labeling.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated azido-sugar (e.g., Ac₄ManNAz, Ac₄GalNAz)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Click Reaction Buffer: 100 mM Tris-HCl (pH 8.5), 1 mM CuSO₄, 50 µM this compound, and 10 mM sodium ascorbate. (Prepare fresh)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the peracetylated azido-sugar to the culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days under normal culture conditions.
-
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Buffer immediately before use. Add the sodium ascorbate last.
-
Add the Click Reaction Buffer to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
Stain the cell nuclei with Hoechst 33342 or DAPI.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope.
-
Mandatory Visualizations
Experimental Workflow for Nascent Protein Staining
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. confluore.com.cn [confluore.com.cn]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Conjugation of N-methyl-N'-(propargyl-PEG4)-Cy5 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with the fluorescent dye N-methyl-N'-(propargyl-PEG4)-Cy5. This method utilizes a two-step bioorthogonal click chemistry approach, which offers high specificity and efficiency, yielding a stable triazole linkage between the antibody and the dye. This technique is particularly valuable for creating antibody-dye conjugates for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
The conjugation strategy involves two key stages:
-
Antibody Modification: Introduction of azide functional groups onto the antibody. This is typically achieved by reacting the primary amines of lysine residues with an N-hydroxysuccinimide (NHS) ester-functionalized azide linker.
-
Click Chemistry Reaction: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used to covalently link the azide-modified antibody to the terminal alkyne of this compound.
This method allows for precise control over the labeling process and results in a well-defined conjugate. The inclusion of a PEG4 spacer in the dye molecule enhances its hydrophilicity, which can help to reduce aggregation and non-specific binding of the final conjugate.
Materials and Reagents
| Reagent/Material | Specifications |
| Antibody of Interest | Purified, in an amine-free buffer (e.g., PBS) at 2-10 mg/mL. |
| Azide-PEG-NHS Ester | e.g., NHS-PEG4-Azide |
| This compound | Alkyne-functionalized Cy5 dye |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High purity, freshly opened |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 |
| Copper(II) Sulfate (CuSO₄) | |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | |
| Sodium Ascorbate | |
| Purification Column | Size-Exclusion Chromatography (e.g., Sephadex G-25) |
| Storage Buffer | PBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (optional) |
Experimental Protocols
Part 1: Antibody Azide Modification
This protocol describes the introduction of azide groups onto the antibody via reaction with an NHS-azide linker.
1. Antibody Preparation:
-
To ensure successful conjugation, the antibody must be in an amine-free buffer such as PBS (pH 7.2-7.4)[1]. If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, it must be exchanged into an amine-free buffer. This can be achieved through dialysis or by using a desalting spin column[1].
-
Adjust the antibody concentration to 2-10 mg/mL in the amine-free buffer[2]. Higher concentrations can improve labeling efficiency[1][3].
2. Preparation of NHS-Azide Stock Solution:
-
Allow the vial of NHS-PEG4-Azide to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of the NHS-PEG4-Azide by dissolving it in anhydrous DMSO[3][]. This solution should be prepared fresh for each labeling reaction.
3. Azidation Reaction:
-
Transfer the desired amount of antibody solution to a microcentrifuge tube.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction[1].
-
Calculate the required volume of the 10 mM NHS-PEG4-Azide stock solution. A 10 to 20-fold molar excess of the NHS-azide linker to the antibody is recommended for initial experiments[3][].
-
Slowly add the calculated volume of the NHS-PEG4-Azide solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light[].
4. Purification of Azide-Modified Antibody:
-
Remove the unreacted NHS-PEG4-Azide using a desalting spin column (e.g., Zeba™ Spin Desalting Column) equilibrated with PBS according to the manufacturer's instructions[1].
-
Apply the reaction mixture to the center of the resin bed and centrifuge to collect the purified azide-modified antibody.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-modified antibody with the alkyne-containing dye, this compound.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.
-
THPTA: Prepare a 200 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.
2. CuAAC Reaction:
-
In a microcentrifuge tube, combine the azide-modified antibody with a 5 to 10-fold molar excess of the this compound stock solution.
-
Prepare the Cu(I) catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.
-
Add the Cu(I)/THPTA complex to the antibody-dye mixture to a final copper concentration of 100-200 µM.
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
3. Purification of the Antibody-Dye Conjugate:
-
Purify the antibody-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove unreacted dye and catalyst components[1][].
-
Equilibrate the column with PBS (pH 7.4).
-
Load the reaction mixture onto the column and collect the fractions containing the labeled antibody. The colored fractions corresponding to the antibody conjugate will elute first.
Characterization of the Antibody-Dye Conjugate
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody, can be determined using UV-Vis spectrophotometry[5][6].
1. Spectrophotometric Measurement:
-
Measure the absorbance of the purified antibody-dye conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Cy5 (~650 nm, A_max).
2. DOL Calculation: The DOL is calculated using the following formula:
DOL = (A_max * ε_prot) / ((A₂₈₀ - A_max * CF₂₈₀) * ε_dye)
| Parameter | Description | Typical Value |
| A_max | Absorbance of the conjugate at the λ_max of the dye. | Measured |
| A₂₈₀ | Absorbance of the conjugate at 280 nm. | Measured |
| ε_prot | Molar extinction coefficient of the antibody at 280 nm. | ~210,000 M⁻¹cm⁻¹ for IgG[7] |
| ε_dye | Molar extinction coefficient of the dye at its λ_max. | ~250,000 M⁻¹cm⁻¹ for Cy5 |
| CF₂₈₀ | Correction factor (A₂₈₀ of dye / A_max of dye). | ~0.05 for Cy5 |
An optimal DOL for most antibody applications is typically between 2 and 10[7][8].
Storage
Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizer like BSA (to a final concentration of 0.1%) and a bacteriostatic agent such as sodium azide (to a final concentration of 0.05%), and store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles[1].
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Inefficient antibody azidation. | - Ensure antibody buffer is amine-free. - Increase the molar excess of NHS-PEG4-Azide. - Optimize reaction time and temperature. |
| - Inefficient click reaction. | - Use freshly prepared sodium ascorbate. - Ensure correct concentrations of all CuAAC reagents. - Degas solutions to remove oxygen which can inhibit the reaction. | |
| Antibody Aggregation | - High DOL. | - Reduce the molar excess of the labeling reagents. |
| - Presence of organic solvent. | - Ensure the final concentration of DMSO is low (typically <10%). | |
| High Background Staining | - Presence of free dye. | - Ensure thorough purification of the conjugate. |
References
- 1. encapsula.com [encapsula.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Degree of labeling (DOL) step by step [abberior.rocks]
- 7. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Tissue Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(propargyl-PEG4)-Cy5 is a versatile fluorescent probe designed for the sensitive and specific labeling of biomolecules within complex biological samples, including tissue sections. This molecule incorporates a Cy5 fluorophore, a propargyl group for bioorthogonal "click" chemistry, and a PEG4 linker. The Cy5 dye offers bright, far-red fluorescence, minimizing background autofluorescence from tissues and allowing for deep-tissue imaging.[1] The propargyl group enables covalent attachment to azide-modified target molecules via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3][4][5] The hydrophilic PEG4 linker enhances solubility and reduces non-specific binding.
These properties make this compound an ideal tool for a variety of tissue imaging applications, including the visualization and quantification of newly synthesized proteins, glycans, lipids, or DNA, as well as for tracking the distribution of azide-modified drugs or probes.[2][3][4][6]
Physicochemical and Fluorescent Properties
The key characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Fluorophore | Cyanine 5 (Cy5) | [1] |
| Excitation Maximum (λex) | ~646-650 nm | [1] |
| Emission Maximum (λem) | ~662-670 nm | [1] |
| Reactive Group | Propargyl (Alkyne) | [2] |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1][3][4][5] |
| Linker | PEG4 (Polyethylene glycol, 4 units) | |
| Solubility | Soluble in aqueous buffers, DMSO, DMF | [7] |
Principle of Labeling
The use of this compound in tissue imaging is based on a two-step "pre-targeting" strategy that leverages bioorthogonal click chemistry.
-
Metabolic or Affinity Labeling: Target biomolecules within the cells or tissues of interest are first tagged with an azide group. This can be achieved by introducing azide-modified metabolic precursors (e.g., azido sugars, amino acids, or nucleosides) or by using azide-functionalized affinity probes (e.g., drugs, inhibitors, or antibodies).
-
Click Chemistry Reaction: The tissue is then treated with this compound. In the presence of a copper(I) catalyst, the propargyl group on the Cy5 probe reacts specifically and efficiently with the azide groups on the target biomolecules, forming a stable triazole linkage. This results in the covalent attachment of the bright Cy5 fluorophore to the target, enabling its visualization by fluorescence microscopy.[3][4][5]
This bioorthogonal approach ensures that the fluorescent signal is highly specific to the azide-labeled molecules, minimizing background noise and off-target labeling.[3][4]
Experimental Workflows and Protocols
Below are generalized protocols for the fluorescent labeling of azide-modified targets in tissue sections using this compound. Optimization of incubation times, component concentrations, and washing steps may be required for specific tissue types and experimental setups.
Experimental Workflow Diagram
Caption: Workflow for fluorescent labeling of tissue sections.
Protocol 1: Fluorescent Labeling of Azide-Modified Biomolecules in Paraffin-Embedded Tissue Sections
Materials:
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris-HCl buffer (pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100 or Saponin
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Deparaffinization and rehydration solutions (Xylene, graded ethanol series)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with deionized water.
-
-
Permeabilization:
-
Incubate sections in PBS containing 0.25% Triton X-100 for 15 minutes at room temperature.
-
Wash 3 times with PBS for 5 minutes each.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:
-
880 µL Tris-HCl buffer (100 mM, pH 7.4)
-
10 µL this compound (from a 1 mM stock in DMSO; final concentration 10 µM)
-
50 µL Sodium Ascorbate (from a freshly prepared 100 mM stock in water; final concentration 5 mM)
-
10 µL CuSO4 (from a 100 mM stock in water; final concentration 1 mM)
-
Note: Always add the CuSO4 solution last, immediately before applying to the tissue, to maximize the availability of Cu(I).
-
-
Apply the click reaction cocktail to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides 3 times with PBS for 5 minutes each to remove unreacted components.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash 2 times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip using an antifade mounting medium.
-
Image using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640-650 nm, Emission: ~660-670 nm) and the chosen counterstain.
-
Protocol 2: Fluorescent Labeling in Cryosections
Procedure:
-
Fixation:
-
Fix cryosections with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash 3 times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate sections in PBS containing 0.1-0.5% Saponin or 0.25% Triton X-100 for 10-15 minutes.
-
Wash 3 times with PBS.
-
-
Click Reaction:
-
Follow the same procedure as described in Protocol 1, Step 3.
-
-
Washing, Counterstaining, and Mounting:
-
Follow the same procedures as described in Protocol 1, Steps 4-6.
-
Signaling and Reaction Diagrams
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Diagram
Caption: The CuAAC "click" reaction mechanism.
Data Presentation and Analysis
Quantitative analysis of tissue images can be performed by measuring the fluorescence intensity of the Cy5 signal. This data can be used to compare the abundance of the target molecule across different tissue regions or experimental conditions.
Example Data Table:
| Tissue Region | Experimental Condition | Mean Cy5 Fluorescence Intensity (A.U.) | Standard Deviation |
| Cortex | Control | 150.5 | 25.2 |
| Cortex | Treatment | 475.8 | 55.1 |
| Hippocampus | Control | 120.3 | 18.9 |
| Hippocampus | Treatment | 390.1 | 42.7 |
A.U. = Arbitrary Units
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete washing | Increase the number and duration of wash steps. |
| Non-specific binding of the probe | Add a blocking step (e.g., with bovine serum albumin) before the click reaction. Ensure adequate permeabilization. | |
| Weak or No Signal | Inefficient metabolic labeling | Optimize the concentration and incubation time of the azide-modified precursor. |
| Inactive catalyst | Prepare the sodium ascorbate solution fresh. Add the CuSO4 solution last to the click cocktail. | |
| Insufficient probe concentration | Increase the concentration of this compound. | |
| Photobleaching | Excessive exposure to excitation light | Reduce exposure time and laser power. Use an antifade mounting medium. |
Conclusion
This compound is a powerful tool for fluorescently labeling azide-modified biomolecules in tissue sections. The combination of the bright, far-red Cy5 fluorophore and the highly specific click chemistry reaction enables high-contrast imaging with minimal background. The protocols provided here offer a starting point for researchers to visualize and quantify their targets of interest in a wide range of tissue imaging applications.
References
- 1. lifetein.com [lifetein.com]
- 2. In situ Identification of Cellular Drug Targets in Mammalian Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 5. interchim.fr [interchim.fr]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-methyl-N'-(propargyl-PEG4)-Cy5 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-methyl-N'-(propargyl-PEG4)-Cy5, a versatile click chemistry reagent, for the fluorescent labeling of biomolecules and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed protocols, data presentation, and workflow visualizations are included to facilitate its application in research and drug development.
Introduction to this compound
This compound is a fluorescent labeling reagent that incorporates the far-red cyanine dye, Cy5, a polyethylene glycol (PEG4) spacer, and a terminal alkyne group.[1][2] This structure makes it an ideal tool for bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1][3] The Cy5 fluorophore offers excellent spectral properties with excitation and emission maxima around 649 nm and 667 nm, respectively, a range that minimizes background autofluorescence from biological samples.[2][3] The hydrophilic PEG4 linker enhances solubility in aqueous buffers and provides spatial separation between the dye and the target molecule, which can help preserve the biological activity of the labeled molecule.[4]
The terminal alkyne functionality allows for the covalent attachment of this fluorescent probe to any molecule containing an azide group through a stable triazole linkage.[3] This high efficiency and specificity make it a valuable reagent for a variety of applications, including the labeling of proteins, nucleic acids, and other biomolecules, as well as the construction of more complex molecular architectures like PROTACs.[1][4]
Key Features and Applications:
-
Fluorescent Labeling: Enables the sensitive and specific fluorescent tagging of azide-modified biomolecules for visualization and quantification.[5][6]
-
PROTAC Synthesis: Serves as a fluorescently-tagged PEG linker for the modular synthesis of PROTACs, facilitating their characterization and cellular uptake studies.[1][4]
-
High Specificity: The bioorthogonal nature of the click reaction ensures that the labeling is highly specific to the azide-tagged target.[7]
-
Biocompatibility: The reaction can be performed under mild, aqueous conditions, making it suitable for use with sensitive biological samples.[8]
Data Presentation
The following tables summarize typical quantitative data for click chemistry reactions involving Cy5-alkyne reagents. Note that specific results may vary depending on the azide-containing reaction partner and the experimental conditions.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C37H47ClN2O4 | [1] |
| Molecular Weight | 619.23 g/mol | [1] |
| CAS Number | 2107273-04-9 | [1] |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [9] |
| Solubility | Soluble in DMSO, DMF | [10] |
Table 2: Typical Reagent Concentrations for CuAAC Labeling Reactions
| Reagent | Typical Final Concentration | Molar Excess (relative to limiting reagent) |
| Azide-modified Biomolecule | 1 - 100 µM | 1x |
| This compound | 2 - 200 µM | 1.5 - 10x |
| Copper(II) Sulfate (CuSO₄) | 50 - 500 µM | 5 - 20x |
| Sodium Ascorbate | 1 - 5 mM | 100 - 500x |
| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 250 µM - 2.5 mM | 5x (relative to CuSO₄) |
Experimental Protocols
General Protocol for Fluorescent Labeling of an Azide-Modified Protein
This protocol describes a general procedure for the fluorescent labeling of a protein that has been modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Deionized water
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh.
-
THPTA/TBTA Ligand: Prepare a 50 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 10 µM) in a total volume of 90 µL of buffer.
-
Add 1 µL of the 10 mM this compound stock solution to achieve a final concentration of 100 µM (a 10-fold molar excess).
-
Prepare a premix of the copper catalyst and ligand. In a separate tube, mix 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM ligand stock solution.
-
Add the 6 µL of the copper/ligand premix to the protein/dye mixture.
-
-
Initiation of the Click Reaction:
-
To initiate the reaction, add 3 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture. The final volume will be 100 µL.
-
-
Incubation:
-
Gently mix the reaction by pipetting and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
-
Purification:
-
Remove unreacted dye and catalyst components by purifying the labeled protein using a desalting column or through dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).
-
Protocol for the Synthesis of a Fluorescent PROTAC
This protocol outlines the synthesis of a fluorescent PROTAC by coupling an azide-functionalized E3 ligase ligand to this compound and subsequently to a target protein ligand.
Materials:
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide)
-
Target protein ligand with a suitable functional group for conjugation
-
Reagents for CuAAC reaction (as listed in Protocol 3.1)
-
Reagents for the second conjugation step (e.g., EDC/NHS for amide coupling)
-
Appropriate solvents (e.g., DMSO, DMF)
-
Purification equipment (e.g., HPLC)
Procedure:
-
Synthesis of the Fluorescent Linker-E3 Ligase Ligand Conjugate:
-
In a reaction vessel, dissolve the azide-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent like a mixture of t-butanol and water.[11]
-
Add the copper catalyst premixed with a ligand (e.g., CuSO₄ and THPTA, 0.1 equivalents).
-
Add sodium ascorbate (1.0 equivalent) to initiate the reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC to obtain the fluorescent linker-E3 ligase ligand conjugate.
-
-
Conjugation to the Target Protein Ligand:
-
The purified fluorescent linker-E3 ligase ligand conjugate will have a reactive handle from the original this compound structure (this needs to be designed into the custom synthesis of the starting material, for example, by replacing the N-methyl group with a functional group for conjugation).
-
Perform a second conjugation reaction to attach the target protein ligand. The choice of reaction will depend on the functional groups present on both molecules (e.g., amide coupling, NHS ester reaction).
-
-
Final Purification and Characterization:
-
Purify the final fluorescent PROTAC using preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Visualizations
Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Caption: Experimental workflow for fluorescent labeling.
Caption: Logical workflow for fluorescent PROTAC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. lifetein.com [lifetein.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 7. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click3D: Click reaction across deep tissues for whole-organ 3D fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: N-methyl-N'-(propargyl-PEG4)-Cy5 Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-methyl-N'-(propargyl-PEG4)-Cy5 for fluorescent labeling. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your labeling efficiency and ensure reliable results.
Troubleshooting Guides
Low labeling efficiency, high background fluorescence, and sample precipitation are common hurdles in fluorescent labeling experiments. The following tables provide a structured approach to identifying and resolving these issues.
Table 1: Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure the use of a freshly prepared sodium ascorbate solution, as it readily oxidizes.[1] Deoxygenate buffers to minimize the oxidation of the Cu(I) catalyst. |
| Suboptimal Reagent Concentrations | Optimize the molar ratio of the this compound to the azide-containing biomolecule. A 2- to 10-fold molar excess of the dye is a good starting point.[2] For biomolecules at low concentrations, a larger excess of the dye may be necessary.[1] |
| Copper Sequestration | If your biomolecule (e.g., a protein with multiple histidine residues) chelates copper, it can inhibit the reaction.[1] Consider increasing the copper and ligand concentration. |
| Steric Hindrance | The alkyne or azide moiety on your biomolecule may be sterically inaccessible.[1] Consider introducing a longer linker on your azide- or alkyne-containing molecule. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris or glycine) can interfere with some labeling chemistries, although this is less of a concern for click chemistry.[3] However, ensure the buffer does not contain chelating agents like EDTA that would sequester copper ions. |
Table 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Unreacted this compound | Ensure thorough purification of the labeled product to remove all unconjugated dye.[1] Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or affinity purification are effective methods.[1][4] |
| Non-specific Binding of the Dye | While the PEG4 linker enhances hydrophilicity, some non-specific binding can still occur.[5] Include blocking steps in your protocol, especially for cellular imaging applications. |
| Precipitation of the Dye | If using organic co-solvents, ensure all components remain soluble at the reaction temperature.[1] |
Table 3: Decreased Fluorescence of the Final Product
| Potential Cause | Recommended Solution |
| Dye Degradation | Reactive oxygen species generated during the CuAAC reaction can degrade cyanine dyes.[1] Use a sufficient excess of a protective ligand like THPTA (a 5:1 ligand-to-copper ratio is common).[1] Minimize reaction time and use the lowest effective copper concentration. |
| Fluorescence Quenching | Over-labeling can lead to self-quenching of the Cy5 dye. Aim for an optimal degree of labeling (DOL), typically between 2 and 10 for antibodies.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the labeling mechanism of this compound?
A1: this compound contains a terminal alkyne group. It is a click chemistry reagent that participates in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a molecule containing an azide group, forming a stable triazole linkage.[7]
Q2: What are the optimal concentrations for the CuAAC reaction components?
A2: For most bioconjugation applications, a starting copper (Cu(I)) concentration in the range of 50 µM to 100 µM is recommended.[1] The reducing agent, sodium ascorbate, should be in a 3- to 10-fold excess.[8] A 2- to 10-fold molar excess of this compound over the azide-containing biomolecule is a good starting point.[2]
Q3: How do I prepare the catalyst for the CuAAC reaction?
A3: The most common method is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a freshly prepared solution of sodium ascorbate as the reducing agent.[1] A copper-stabilizing ligand, such as THPTA, should be pre-mixed with the CuSO₄ solution before adding it to the reaction mixture.[2]
Q4: Can the CuAAC reaction conditions damage my biomolecule or the Cy5 dye?
A4: Yes, the combination of copper ions and a reducing agent can generate reactive oxygen species, which may lead to the degradation of the Cy5 dye and certain amino acid residues in proteins.[1][8] The use of a stabilizing ligand like THPTA is crucial to minimize this damage.[1]
Q5: How can I purify the labeled product after the reaction?
A5: Purification can be achieved using methods appropriate for the labeled biomolecule. Common techniques include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or affinity purification to remove unreacted dye and catalyst components.[1][4]
Q6: How do I determine the degree of labeling (DOL)?
A6: The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm).[9] The following formula can be used:
DOL = (Amax of labeled protein × εprotein) / [(A280 of labeled protein - (Amax × CF)) × εdye]
Where:
-
Amax is the absorbance at ~650 nm.
-
A280 is the absorbance at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of Cy5 at ~650 nm (approximately 250,000 M-1cm-1).
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).
Experimental Protocols
Protocol: Labeling of an Azide-Modified Protein with this compound
This protocol provides a general guideline for the labeling of an azide-modified protein. Optimization may be required for specific applications.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Deoxygenated water
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
CuSO₄: Prepare a 20 mM solution in deoxygenated water.
-
THPTA: Prepare a 100 mM solution in deoxygenated water.
-
Sodium Ascorbate: Prepare a fresh 300 mM solution in deoxygenated water immediately before use.
-
-
Prepare Catalyst/Ligand Premix:
-
Shortly before initiating the labeling reaction, mix the CuSO₄ solution and the THPTA ligand solution. A common starting point is a 1:5 molar ratio of CuSO₄ to THPTA.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the dye over the protein is recommended as a starting point.
-
Add the catalyst/ligand premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled protein using a size-exclusion chromatography column to remove unreacted dye and catalyst components.
-
-
Analysis:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm, as described in the FAQs.
-
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Experimental Workflow for Cy5 Labeling.
Caption: Troubleshooting Flowchart for Low Labeling Efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. N-methyl-N'-methyl-O-(m-PEG4)-O'-(acid-PEG5)-Cy5 | BroadPharm [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
Reducing background fluorescence with N-methyl-N'-(propargyl-PEG4)-Cy5
Welcome to the technical support center for N-methyl-N'-(propargyl-PEG4)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to background fluorescence when using this probe in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent probe featuring a Cy5 dye, a four-unit polyethylene glycol (PEG4) linker, and a terminal propargyl group.[1][2][3] The propargyl group allows the dye to be covalently attached to azide-modified biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5] Its primary application is the fluorescent labeling of proteins, nucleic acids, or other molecules for visualization and quantification in techniques like fluorescence microscopy and flow cytometry. The Cy5 dye is a far-red fluorophore with an excitation maximum around 649 nm and an emission maximum around 667 nm.[2][6]
Q2: What are the main causes of high background fluorescence when using this dye?
A2: High background fluorescence is a common issue and can stem from several sources:
-
Non-Specific Binding: The dye molecule itself can adhere non-specifically to cellular components, the extracellular matrix, or the imaging substrate (e.g., glass coverslip) through hydrophobic or electrostatic interactions.[7][8][9]
-
Excess Unbound Probe: Insufficient washing after the click reaction can leave a high concentration of unbound, fluorescent dye in the sample, leading to a diffuse background signal.[8][10][11]
-
Dye Aggregation: Cyanine dyes like Cy5 can form aggregates, which may bind non-specifically and contribute to punctate background staining.[12]
-
Suboptimal Click Reaction Conditions: Issues with the copper catalyst or other reaction components can sometimes lead to side reactions or precipitation of the dye.
-
Sample Autofluorescence: The biological specimen itself may have endogenous molecules (e.g., collagen, flavins) that fluoresce in the same spectral range as Cy5, although this is generally less of an issue in the far-red spectrum.[10][12]
Q3: How does the PEG4 linker in this compound help reduce background?
A3: The polyethylene glycol (PEG) linker plays a crucial role in improving the properties of the fluorescent probe.[13]
-
Increased Hydrophilicity: PEG linkers are hydrophilic, which helps to counteract the inherent hydrophobicity of the Cy5 dye.[7][13] This increased water solubility reduces the tendency of the dye to stick to hydrophobic surfaces, thereby decreasing non-specific binding.[7][14]
-
Steric Hindrance: The PEG chain acts as a flexible spacer that can create a "shielding" effect, physically preventing the Cy5 dye from making non-specific interactions with surfaces and biomolecules.[14][15]
-
Reduced Aggregation: By improving solubility, the PEG linker can help prevent the formation of dye aggregates.[13]
Studies have shown that incorporating PEG linkers can significantly decrease non-specific binding of fluorescent probes while increasing the specific signal.[16]
Q4: Can the click chemistry reaction itself contribute to background fluorescence?
A4: Yes, the components of the CuAAC reaction can contribute to background if not properly managed.
-
Copper-Mediated Fluorescence: In some cases, copper ions can interact with cellular components and generate a fluorescent signal or cause the dye to precipitate. Using a copper-chelating ligand like THPTA or BTTAA in sufficient excess is critical to prevent this.[17]
-
Probe Concentration: Using an excessively high concentration of the this compound probe increases the likelihood of non-specific binding and makes it more difficult to wash away the unbound excess.[9][12][17]
Troubleshooting Guides
This section provides structured guidance for common problems encountered during experiments.
Guide 1: High, Diffuse Background Across the Entire Sample
This issue is often related to unbound dye, suboptimal washing, or issues with the blocking procedure.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Washing | 1. Increase the number of wash steps (e.g., from 3 to 5) after the click reaction.[18] 2. Increase the duration of each wash (e.g., from 5 to 10 minutes). 3. Add a mild, non-ionic detergent like 0.1% Tween 20 to the wash buffer to help remove non-specifically bound dye. | A significant reduction in the uniform background fluorescence, improving the signal-to-noise ratio. |
| Probe Concentration Too High | 1. Perform a titration experiment to determine the lowest effective concentration of the Cy5 probe. Start with the recommended concentration and test several two-fold dilutions lower.[9][17][19] | Identification of an optimal probe concentration that provides a strong specific signal with minimal background. |
| Inadequate Blocking | 1. Ensure the blocking step is performed for an adequate duration (e.g., 60 minutes at room temperature).[20] 2. Use a blocking buffer appropriate for your sample, such as 3-5% Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody (if applicable).[21] | Reduced background by preventing the dye from binding to non-specific sites on the sample or substrate. |
| Sample Autofluorescence | 1. Image an unstained control sample to assess the level of endogenous autofluorescence.[12] 2. If autofluorescence is high, consider pre-treating the sample with a quenching agent like Sudan Black B or using a photobleaching protocol before staining.[20][22] | Lower background signal in the control and stained samples, clarifying the specific signal from the Cy5 probe. |
Guide 2: Punctate (Speckled) Background Staining
This type of background often indicates the presence of dye aggregates or precipitates.
| Potential Cause | Recommended Solution | Expected Outcome |
| Dye Aggregation | 1. Before use, briefly centrifuge the stock solution of the Cy5 probe to pellet any aggregates and use only the supernatant.[23] 2. Ensure the final concentration of the dye in the reaction buffer is not excessively high. 3. Sonication of the diluted dye solution can sometimes help break up small aggregates. | A reduction in bright, non-specific fluorescent spots and a cleaner overall image. |
| Precipitation During Click Reaction | 1. Ensure all click chemistry reagents are fully dissolved before mixing. The copper-stabilizing ligand (e.g., THPTA) should be added to the copper sulfate solution before other components.[4][24] 2. Prepare the final reaction mix immediately before adding it to the sample. | A homogenous reaction mixture that does not form precipitates, leading to less punctate background. |
| Contaminated Buffers | 1. Use freshly prepared buffers made with high-purity water. 2. Filter-sterilize buffers, especially blocking solutions containing proteins like BSA, to remove any particulates or microbial growth that could cause artifacts. | Elimination of fluorescent artifacts that may be mistaken for specific staining. |
Experimental Protocols & Visualizations
Optimized Click Chemistry Protocol for Cellular Imaging
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells with this compound, with an emphasis on steps critical for minimizing background.
Table 1: Example Click-iT® Reaction Mix Preparation (Adapted from standard copper-catalyzed click chemistry protocols)
| Component | Stock Concentration | Volume for 500 µL Reaction | Final Concentration |
| PBS (Phosphate-Buffered Saline) | - | 435 µL | - |
| This compound | 1 mM | 2.5 µL | 5 µM |
| Copper (II) Sulfate (CuSO4) | 100 mM | 10 µL | 2 mM |
| Copper Stabilizing Ligand (e.g., THPTA) | 100 mM | 10 µL | 2 mM |
| Reducing Agent (e.g., Sodium Ascorbate) | 500 mM (Freshly made) | 10 µL | 10 mM |
| Total Volume | 500 µL | ||
| Note: Always add reagents in the order listed. Add the sodium ascorbate last to initiate the reaction.[4][25] |
Troubleshooting Logic Diagram
Use this decision tree to diagnose the source of high background fluorescence.
dot graph G { graph [fontname="Arial", rankdir=TB, splines=ortho, nodesep=0.3, ranksep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
start [label="High Background Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Controls unstained_ctrl [label="Check Unstained Control:\nIs it bright?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; secondary_only_ctrl [label="Check 'No-Click-Probe' Control:\nIs it bright?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Causes autofluor [label="Cause: Autofluorescence", fillcolor="#F1F3F4", fontcolor="#202124"]; nonspecific [label="Cause: Non-Specific\nDye Binding", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions solution_autofluor [label="Solution:\n- Use quenching agent (Sudan Black B)\n- Photobleach sample pre-staining", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_nonspecific [label="Solution:\n- Titrate (lower) dye concentration\n- Increase wash steps/duration\n- Add detergent to wash buffer\n- Optimize blocking buffer/time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> unstained_ctrl; unstained_ctrl -> autofluor [label=" Yes"]; autofluor -> solution_autofluor;
unstained_ctrl -> secondary_only_ctrl [label=" No"]; secondary_only_ctrl -> nonspecific [label=" Yes"]; nonspecific -> solution_nonspecific; secondary_only_ctrl -> start [label=" No\n(Re-evaluate protocol)"]; } } Caption: Decision tree for troubleshooting background fluorescence.
References
- 1. amsbio.com [amsbio.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]
- 7. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Fluorescence Microscopy Errors [evidentscientific.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescent dye with PEG linker [schem.jp]
- 14. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. biotium.com [biotium.com]
- 19. benchchem.com [benchchem.com]
- 20. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
Technical Support Center: N-methyl-N'-(propargyl-PEG4)-Cy5
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding photobleaching issues encountered with N-methyl-N'-(propargyl-PEG4)-Cy5. This molecule is a derivative of the cyanine dye Cy5, featuring a propargyl group for click chemistry applications and a PEG4 linker.[1][2][3][4] While data on this specific compound is limited, the photobleaching characteristics are primarily governed by the Cy5 core.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a fluorescent dye belonging to the cyanine family. It incorporates a Cy5 fluorophore, which is a far-red dye. The propargyl group allows for covalent attachment to molecules via "click chemistry," and the polyethylene glycol (PEG4) linker enhances solubility and provides spacing.[1][2][3][4][5]
Q2: Why is my Cy5 signal fading so quickly during fluorescence microscopy?
A2: The fading of your fluorescent signal is due to photobleaching, a process where the fluorophore is photochemically altered and permanently loses its ability to fluoresce.[7][8] Cy5, like many cyanine dyes, is susceptible to this phenomenon, which is primarily caused by reactions with reactive oxygen species (ROS) generated during excitation.[9][10] Factors that accelerate photobleaching include high excitation laser power, long exposure times, and the presence of molecular oxygen.[8][9]
Q3: Does the propargyl-PEG4 linker affect the photostability of the Cy5 dye?
A3: While the Cy5 core is the primary determinant of photostability, the local chemical environment, including linkers, can have an effect. PEG linkers are primarily used to improve solubility and biocompatibility.[5][11] There is some evidence that PEG can interact with fluorophores and potentially influence their photophysical properties, but this is not always a significant factor in photobleaching.[12][13] The propargyl group is for conjugation and is unlikely to be a major contributor to photobleaching.
Q4: Can I use UV light with my Cy5-labeled sample?
A4: It is generally not recommended. Although Cy5 is excited in the far-red spectrum, it has a UV absorption tail. Exposure to high-energy UV light can significantly accelerate photobleaching and degrade the dye.[14] If your protocol requires UV light, exposure should be minimized.
Q5: What is "photoblueing" and does it affect Cy5?
A5: Photoblueing is a phenomenon where a fluorescent dye, as a result of photo-oxidation, is altered in such a way that it emits light at a shorter wavelength (i.e., shifts towards the blue end of the spectrum).[10] For example, a red-emitting dye like Cy5 could be converted into a product that fluoresces in the green or yellow range.[10][15] This can lead to misinterpretation of data, especially in multi-color imaging experiments.[10][15]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating photobleaching of this compound.
Problem: Rapid loss of fluorescence signal during imaging.
Step 1: Assess Imaging Conditions
High-intensity light is a primary driver of photobleaching.
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Shorten the camera exposure time. For dynamic processes, determine the longest possible exposure that still captures the event to allow for a corresponding decrease in laser power.[16]
-
Avoid Unnecessary Illumination: Use transmitted light to find and focus on the region of interest before switching to fluorescence excitation.[8] Many modern microscopy systems have features to shutter the laser when the camera is not acquiring an image, which can significantly reduce phototoxicity.[16]
Step 2: Optimize the Chemical Environment with Antifade Reagents
Antifade reagents are chemical cocktails that reduce photobleaching, often by scavenging reactive oxygen species.[17]
-
Use a Commercial Antifade Mounting Medium: For fixed samples, using a mounting medium containing an antifade agent is the most effective strategy. Several commercial options are available that are optimized for a range of fluorophores, including Cy5.[18][19]
-
Consider the Type of Antifade Agent: Different agents have different mechanisms and compatibilities.
-
PPD (p-Phenylenediamine): Very effective, but can be toxic and may react with and cleave cyanine dyes.[17][20]
-
DABCO (1,4-diazabicyclo[2.2.2]octane): Less effective than PPD but also less toxic.[17][20]
-
n-Propyl gallate (NPG): A common antioxidant, but can be difficult to dissolve.[17][20]
-
Trolox: A vitamin E derivative that is effective in reducing blinking and photobleaching and can be used in both live and fixed cells.[21]
-
Step 3: Evaluate Your Sample Preparation
The local environment of the dye can influence its stability.
-
Oxygen Removal: Since photobleaching is often an oxidative process, removing oxygen from the imaging buffer can enhance photostability.[9][22] This is commonly achieved using an oxygen scavenging system (e.g., glucose oxidase and catalase).
-
pH of Buffer: Ensure the pH of your buffer is stable and within the optimal range for your sample and the dye.
Quantitative Data on Photostabilizing Agents
The effectiveness of different antifade and photostabilizing agents can be significant. The table below summarizes data on the improvement of Cy5 photostability with various agents.
| Photostabilizing System | Improvement Factor (vs. Buffer Alone) | Key Mechanism | Reference |
| GGO (Glucose Oxidase) | 4.9x | Oxygen Scavenging | [21] |
| PCA (Protocatechuic Acid) | 15.2x | Oxygen Scavenging | [21] |
| GGO + ROXS | 28.7x | Oxygen Scavenging + Triplet State Quenching | [21] |
| Covalently Linked COT | ~4-fold increase in emitted photons | Triplet State Quenching | [23] |
| Covalently Linked Trolox | ~4-fold increase in emitted photons | Stabilizer (non-triplet quenching) | [23] |
Note: Improvement factors can vary significantly depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparing a Sample with Antifade Mounting Medium (Fixed Cells)
-
Final Wash: After the final wash step of your immunofluorescence protocol, gently aspirate the buffer from your coverslip containing the stained cells.
-
Remove Excess Buffer: Carefully touch the edge of the coverslip to a kimwipe to wick away any remaining buffer. Do not allow the cells to dry out.
-
Apply Antifade Medium: Place a small drop (typically 5-10 µL) of a commercial antifade mounting medium (e.g., ProLong Diamond) onto a clean microscope slide.
-
Mount Coverslip: Invert the coverslip (cell-side down) onto the drop of mounting medium. Avoid introducing air bubbles.
-
Cure: Allow the mounting medium to cure according to the manufacturer's instructions (this can range from 1 hour to overnight at room temperature in the dark).[18]
-
Seal (Optional): For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Image: Image the sample using optimized imaging conditions (see Troubleshooting Step 1).
Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching
-
Set Initial Parameters: Begin with a low laser power (e.g., 1-5% of maximum) and a moderate exposure time (e.g., 100-200 ms).
-
Adjust Gain: Increase the camera gain to amplify the signal, rather than increasing the laser power. Note that higher gain can increase noise.
-
Determine Minimum Acceptable Signal: Find a region of interest and acquire an image. Assess if the signal-to-noise ratio is sufficient for your analysis.
-
Titrate Laser Power and Exposure:
-
If the signal is too weak, first try increasing the exposure time.
-
If a longer exposure time is not feasible (e.g., for live-cell imaging of dynamic events), incrementally increase the laser power until a satisfactory signal is achieved.
-
-
Create a Photobleaching Curve (for Quantitative Studies):
-
Focus on a representative area of your sample.
-
Acquire a time-lapse series of images using your chosen settings (e.g., one image every 5 seconds for 2 minutes).
-
Measure the mean fluorescence intensity of the region of interest in each frame.
-
Plot the intensity versus time. This curve will show the rate of photobleaching under your specific conditions and can be used to correct quantitative data.[8]
-
Visualizations
Diagram 1: Factors Contributing to Cy5 Photobleaching
Caption: Key factors leading to the photobleaching of Cy5.
Diagram 2: Troubleshooting Workflow for Photobleaching
Caption: A step-by-step workflow for troubleshooting Cy5 photobleaching.
References
- 1. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]
- 3. cenmed.com [cenmed.com]
- 4. amsbio.com [amsbio.com]
- 5. Fluorescent PEG | AxisPharm [axispharm.com]
- 6. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. How Photoblueing Disturbs Microscopy - [uni-wuerzburg.de]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 18. thermofisher.com [thermofisher.com]
- 19. emsdiasum.com [emsdiasum.com]
- 20. scispace.com [scispace.com]
- 21. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Solving solubility problems of N-methyl-N'-(propargyl-PEG4)-Cy5 in aqueous buffers
Welcome to the technical support center for N-methyl-N'-(propargyl-PEG4)-Cy5. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this fluorescent dye in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent dye belonging to the cyanine family (Cy5). It features a propargyl group for click chemistry reactions and a polyethylene glycol (PEG4) spacer to enhance its hydrophilicity.[1][2] Its primary application is in the fluorescent labeling of biomolecules, such as proteins and peptides, through copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
Q2: What is the expected solubility of this compound in aqueous buffers?
The inclusion of a hydrophilic PEG4 spacer is intended to improve the water solubility of the Cy5 dye.[3][4] However, like many non-sulfonated cyanine dyes, its solubility in purely aqueous solutions can be limited.[5][] It is also soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]
Q3: Why is my this compound not dissolving properly in my aqueous buffer?
Several factors can contribute to poor solubility:
-
Aggregation: Cyanine dyes like Cy5 have a tendency to form aggregates (H-aggregates) in aqueous solutions, which can manifest as poor solubility or precipitation.[7][8]
-
Buffer Composition: The ionic strength and pH of the buffer can influence the solubility of the dye.
-
Concentration: Attempting to dissolve the dye at a very high concentration in an aqueous buffer can lead to precipitation.
-
Temperature: Temperature can affect solubility, although it is not always the primary factor for these types of molecules.
Q4: Is it necessary to use an organic co-solvent to dissolve this compound?
For many non-sulfonated cyanine dyes, dissolving the compound in a small amount of an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution is recommended before adding it to your aqueous buffer.[9][10] This ensures the dye is fully solvated before being introduced to the aqueous environment, which can help prevent aggregation.
Q5: What is the recommended procedure for dissolving this compound?
A general recommendation is to first prepare a stock solution of the dye in anhydrous DMSO or DMF (e.g., at 10 mg/mL).[10][11] This stock solution can then be added dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (typically 5-20%) to avoid denaturing biological molecules in your experiment.[][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding the dye to the buffer. | Dye is not fully dissolved before addition to the aqueous buffer. | First, dissolve the dye in a small volume of anhydrous DMSO or DMF to create a stock solution. Then, add the stock solution to the buffer.[10] |
| High salt concentration in the buffer is promoting aggregation. | Try reducing the salt concentration of the buffer if your experiment allows. High ionic strength can promote the formation of H-aggregates.[12] | |
| The solution is colored, but the fluorescence intensity is low. | Dye Aggregation (H-aggregates): H-aggregates are often non-fluorescent or have very low fluorescence quantum yields.[7][8] | Add a small percentage of an organic co-solvent like DMSO to your final buffer solution (e.g., 5-10% v/v) to disrupt aggregates.[8] You can also try decreasing the dye concentration. |
| Photobleaching: The dye has been exposed to excessive light. | Protect the dye solution and labeled samples from light as much as possible.[10] | |
| The dye appears to dissolve initially but then precipitates over time. | Slow Aggregation: The dye may be slowly aggregating in the aqueous environment. | Consider using a buffer with a lower ionic strength. Ensure the final concentration of the dye is not too high. Storing the aqueous solution at 4°C may slow down aggregation. |
| Hydrolysis: The reactive groups on the dye may be hydrolyzing, leading to a less soluble product. | Prepare fresh solutions of the dye immediately before use, especially if it has a reactive moiety like an NHS ester.[13] | |
| Inconsistent results between experiments. | Inconsistent Dye Concentration: The dye may not be fully dissolved each time, leading to variations in the actual concentration. | Always ensure the dye is completely dissolved in the organic solvent before preparing the aqueous solution. Vortex the stock solution before each use. |
| Buffer Variability: Small changes in buffer pH or composition can affect solubility and aggregation. | Use a consistent and well-defined buffer preparation protocol. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 10 mM).
-
Vortex the vial thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Working Solution
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)
-
Vortex mixer
Procedure:
-
Determine the final volume and concentration of the aqueous working solution required for your experiment.
-
Calculate the volume of the stock solution needed.
-
While vortexing the aqueous buffer, add the calculated volume of the dye stock solution dropwise.
-
Continue to vortex for a few seconds to ensure homogeneity.
-
Use the freshly prepared aqueous solution immediately for your experiment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. H-Aggregates of an Indocyanine Cy5 Dye: Transition from Strong to Weak Molecular Coupling • Kai Ludwig • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CuAAC Reactions for Propargyl-PEG4-Cy5
Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving propargyl-PEG4-Cy5 . This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance, answers to frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with fluorescent dyes like Cy5.
Issue 1: Low or No Product Yield
-
Question: My CuAAC reaction with propargyl-PEG4-Cy5 is showing low or no yield. What are the potential causes and solutions?
-
Answer: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Inactive Copper Catalyst: The active catalyst for the reaction is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[1]
-
Suboptimal Reagent Concentrations: The concentrations of your alkyne (propargyl-PEG4-Cy5) and azide-containing molecule may not be optimal.
-
Solution: Titrate the concentrations of both the alkyne and azide to find the optimal ratio. In cases where one component is at a low concentration, a significant excess of the other may be required to drive the reaction to completion.[2]
-
-
Copper Sequestration: If your biomolecule contains residues that can chelate copper, such as histidine, it can inhibit the reaction.[2][4]
-
Steric Hindrance: The azide or alkyne moiety on your molecule may be sterically inaccessible.[3]
-
Issue 2: Decreased Fluorescence of the Final Product
-
Question: I've successfully conjugated my molecule, but the fluorescence intensity of the Cy5 dye is significantly lower than expected. What could be the cause?
-
Answer: A decrease in fluorescence is often due to the degradation of the cyanine dye during the reaction.[2]
-
Cause: Reactive oxygen species (ROS) generated during the CuAAC reaction can damage the Cy5 dye.[2][5]
-
Solution:
-
Use a sufficient excess of a protective, water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). A 5:1 ligand-to-copper ratio is commonly recommended to stabilize the Cu(I) and minimize ROS production.[2][6]
-
Minimize the reaction time and use the lowest effective copper concentration to reduce the risk of dye degradation.[2] Starting with a copper concentration in the range of 50 µM to 100 µM is advisable for most bioconjugation applications.[2][5]
-
-
Issue 3: High Background Fluorescence
-
Question: After my reaction, I'm observing high background fluorescence in my sample. How can I reduce this?
-
Answer: High background fluorescence is typically caused by unreacted propargyl-PEG4-Cy5.
Issue 4: Reaction Mixture Precipitation
-
Question: My reaction mixture becomes cloudy or forms a precipitate during the incubation. What should I do?
-
Answer: Precipitation can occur due to the insolubility of one or more of the reagents in the reaction buffer.
-
Solution: If you are using organic co-solvents like DMSO, ensure that all components remain soluble at the reaction temperature. Gentle heating may be necessary to redissolve any precipitated material.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source and reducing agent for CuAAC reactions with fluorescent dyes?
A1: The most convenient and widely used method is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), using sodium ascorbate as the reducing agent.[2][7] This approach is preferred as it avoids the need to handle unstable Cu(I) salts directly.
Q2: Why is a ligand essential for the CuAAC reaction, and which one should I choose?
A2: Ligands are critical for several reasons: they stabilize the active Cu(I) catalytic species, prevent its oxidation, and accelerate the reaction rate.[8] For aqueous bioconjugation reactions, a water-soluble and protective ligand like THPTA is highly recommended as it also minimizes the generation of reactive oxygen species that can damage biomolecules and fluorescent dyes.[2][8]
Q3: Can the pH of the reaction buffer affect the CuAAC reaction?
A3: The CuAAC reaction is generally robust and can be performed over a wide pH range (typically 4-11).[9] For bioconjugation applications, a pH between 7 and 8 is common.[9] It is important to avoid buffers containing components that can act as strong copper chelators, such as Tris buffer.[5][10] Phosphate, carbonate, or HEPES buffers are generally compatible.[5][10]
Q4: How can I monitor the progress of my CuAAC reaction?
A4: The progress of the reaction can be monitored using various analytical techniques, such as LC-MS or HPLC, to track the consumption of starting materials and the formation of the desired product.[6] For a more straightforward assessment, especially during optimization, using a fluorogenic azide that becomes fluorescent upon reaction can be very helpful.[4][11]
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and conditions for CuAAC reactions. Optimization for your specific substrates is often necessary.
| Parameter | Recommended Range | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Start with 50-100 µM for bioconjugations to minimize potential dye degradation.[2][5] |
| Ligand (e.g., THPTA) | 5-fold molar excess to Copper | A higher ligand-to-copper ratio (e.g., 5:1) is crucial for protecting the dye and stabilizing the catalyst.[6][12] |
| Sodium Ascorbate | 5-10 times the concentration of CuSO₄ | Should be prepared fresh immediately before use.[3][13] |
| Propargyl-PEG4-Cy5 (Alkyne) | 1.2 - 10 equivalents to azide | The optimal ratio depends on the concentration of the limiting reagent. |
| Azide-containing Molecule | 1 equivalent (limiting reagent) | |
| Reaction Temperature | Room Temperature (20-25°C) | Gentle heating (up to 50°C) can be used to increase the reaction rate if necessary.[9] |
| Reaction Time | 30 minutes - 4 hours | Dependent on reactant concentrations, catalyst, and ligand choice. Reactions are often complete within 1-2 hours at room temperature for concentrations above 10 µM.[9] |
| pH | 7.0 - 8.0 | For bioconjugation. Avoid Tris buffer.[5][9] |
Detailed Experimental Protocol
This protocol provides a general framework for the CuAAC reaction of propargyl-PEG4-Cy5 with an azide-containing biomolecule in an aqueous buffer.
Materials:
-
Propargyl-PEG4-Cy5
-
Azide-containing biomolecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-Ascorbate
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Deionized water
-
DMSO (if needed for solubility)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of propargyl-PEG4-Cy5 in DMSO.
-
Prepare a stock solution of your azide-containing biomolecule in the reaction buffer to the desired concentration.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.[1]
-
Prepare a 100 mM stock solution of THPTA in deionized water.[3]
-
Crucially, prepare a fresh 100 mM stock solution of Sodium L-Ascorbate in deionized water immediately before use. [3][13]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your azide-containing biomolecule with the desired molar excess of the propargyl-PEG4-Cy5 stock solution.
-
Add reaction buffer to bring the solution to the desired final volume, accounting for the subsequent addition of catalyst and reducing agent.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution to achieve a 1:5 molar ratio of Cu:Ligand.[6][14] For example, to achieve a final reaction concentration of 200 µM CuSO₄ and 1 mM THPTA, you can pre-mix equal volumes of a 20 mM CuSO₄ stock and a 100 mM THPTA stock.[14]
-
Let this mixture stand for a few minutes.
-
Add the copper/ligand premix to the reaction tube containing the azide and alkyne. Mix gently.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.[15]
-
Mix the reaction solution gently by pipetting up and down or by slow vortexing.
-
-
Incubation:
-
Purification:
Visual Guides
Caption: A troubleshooting workflow for common issues in CuAAC reactions.
Caption: A general experimental workflow for the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
How to prevent non-specific binding of N-methyl-N'-(propargyl-PEG4)-Cy5
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding of N-methyl-N'-(propargyl-PEG4)-Cy5. This molecule is a versatile tool for labeling biomolecules via click chemistry, but like many fluorescent probes, achieving a high signal-to-noise ratio is critical for generating reliable data.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: High, uniform background fluorescence across the entire sample.
This is often indicative of issues with the blocking, washing, or probe concentration.
| Possible Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer is insufficient to saturate non-specific binding sites. |
| Optimize Blocking Conditions: Increase the concentration of your blocking agent or the incubation time. Consider switching to a different blocking agent. See Table 1 for a comparison of common blocking agents. | |
| Probe Concentration Too High | Excess this compound is present and binding non-specifically.[1][2][3] |
| Titrate the Probe: Perform a concentration gradient experiment to find the lowest concentration of the probe that still provides a robust specific signal. Start with a 1:2 serial dilution series. | |
| Insufficient Washing | Unbound or weakly bound probe is not being adequately removed.[2][4] |
| Optimize Wash Steps: Increase the number and duration of wash steps. Adding a non-ionic detergent to the wash buffer is highly recommended. See Table 2 for details on common additives. |
Problem 2: Punctate (speckled) background staining.
This pattern often suggests that the fluorescent probe is forming aggregates that then stick to the sample.
| Possible Cause | Recommended Solution |
| Probe Aggregation | The hydrophobic Cy5 portion of the molecule can promote self-aggregation, especially at high concentrations or after freeze-thaw cycles.[5] |
| Clarify Probe Solution: Before diluting the probe for your experiment, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use only the supernatant. | |
| Ionic Interactions | The charged nature of the Cy5 dye can lead to electrostatic binding to oppositely charged molecules or surfaces in the sample.[6][7] |
| Increase Ionic Strength of Buffers: Adding salt (e.g., NaCl) to your wash buffer can disrupt weak ionic interactions. See Table 2 for recommended concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular drivers of non-specific binding for this probe?
Non-specific binding of this compound is primarily driven by two intermolecular forces stemming from the Cy5 dye component[6][7][8]:
-
Hydrophobic Interactions: The large, aromatic structure of Cy5 is strongly hydrophobic, leading it to interact non-specifically with hydrophobic regions of proteins and lipids.[5][9][10][11][12]
-
Ionic Interactions: Cy5 carries a net charge and can electrostatically interact with oppositely charged molecules within the cell or tissue sample.[6][7][13]
The PEG4 linker is included in the molecule's design to counteract these effects by creating a hydrophilic cloud that shields the Cy5 and reduces these unwanted interactions.[14][15][16][17]
Q2: How do I differentiate between a true signal and non-specific binding?
Proper controls are essential. The most critical control is a "no-click" or "mock reaction" control. This involves performing the entire experimental protocol on your sample but omitting a key component of the click reaction (e.g., the copper catalyst for CuAAC, or the azide-modified target molecule). In this control sample, any observed fluorescence from the this compound is, by definition, non-specific.
Q3: Can the click chemistry reaction itself cause non-specific binding?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific and bioorthogonal reaction.[18][19] This means the alkyne on your probe and the azide on your target should not react with other functional groups in a biological system. Therefore, the reaction itself is an unlikely source of non-specific binding. However, residual copper catalyst can be cytotoxic, so thorough washing after the reaction is crucial.[20]
Data Presentation
The following tables provide starting points for optimizing your experimental protocol to reduce background and enhance your signal-to-noise ratio.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | A common and effective general protein blocker. Ensure it is IgG-free.[8] |
| Normal Goat/Donkey Serum | 5-10% (v/v) in PBS or TBS | Very effective. The serum species should match the host species of your secondary antibody if one is used in the protocol.[3][8][21] |
| Non-fat Dry Milk | 1-5% (w/v) in PBS or TBS | Cost-effective, but not recommended for protocols involving phosphoprotein detection due to high casein content.[8] |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain proprietary blends of purified proteins and polymers designed to minimize background. Some are specifically formulated for cyanine dyes.[22][23] |
Table 2: Common Additives for Wash Buffers to Reduce Non-Specific Binding
| Additive | Recommended Starting Concentration | Mechanism of Action |
| Tween-20 or Triton X-100 | 0.05 - 0.2% (v/v) | Non-ionic detergents that disrupt weak hydrophobic interactions.[6][8] |
| Sodium Chloride (NaCl) | 150 - 500 mM | Increases ionic strength to disrupt weak electrostatic interactions.[24] |
| Sodium Dodecyl Sulfate (SDS) | 0.01 - 0.1% (w/v) | An ionic detergent for more stringent washing; may disrupt specific interactions, so use with caution. |
Key Experimental Protocols
Protocol: Standard Blocking and Washing to Minimize Non-Specific Binding
This protocol provides a robust starting point for cell-based fluorescence imaging experiments. All steps should be performed at room temperature unless otherwise noted.
-
Sample Preparation: Fix and permeabilize your cells or tissue as required by your specific experimental design.
-
Initial Wash: Wash the sample three times for 5 minutes each with Phosphate Buffered Saline (PBS).
-
Blocking:
-
Prepare a blocking buffer consisting of 3% BSA and 5% Normal Goat Serum in PBS.
-
Incubate the sample in blocking buffer for at least 1 hour with gentle agitation.
-
-
Click Chemistry Reaction:
-
Prepare your click chemistry reaction mix according to a validated protocol, diluting the this compound in a reaction buffer (e.g., PBS).
-
Incubate your sample with the reaction mix for the desired time (typically 30-60 minutes).
-
-
Post-Reaction Washes (Critical Step):
-
Prepare a wash buffer of PBS containing 0.1% Tween-20 (PBS-T).
-
Wash the sample three times for 10 minutes each with the PBS-T wash buffer, using a generous volume and gentle agitation.
-
-
(Optional) High-Salt Wash:
-
If background persists, perform one additional wash for 10 minutes using PBS-T supplemented with NaCl to a final concentration of 400 mM.
-
-
Final Washes: Wash the sample two times for 5 minutes each with PBS to remove residual detergent.
-
Imaging: Proceed with your imaging protocol (e.g., mounting with antifade medium).
Visualizations
The following diagrams illustrate the principles of non-specific binding and a logical workflow for troubleshooting.
Caption: Mechanisms of specific vs. non-specific binding of the probe.
Caption: A logical workflow for troubleshooting non-specific binding issues.
References
- 1. biotium.com [biotium.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Intermolecular Forces in Background Staining: Ionic Interaction and Hydrophobic Interaction - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 8. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 9. Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 11. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) [mdpi.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Click Reaction Protocol Kits for Imaging, Cytometry & HTS [baseclick.eu]
- 20. licorbio.com [licorbio.com]
- 21. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 22. researchgate.net [researchgate.net]
- 23. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 24. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
N-methyl-N'-(propargyl-PEG4)-Cy5 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of N-methyl-N'-(propargyl-PEG4)-Cy5. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C in the dark. It is typically shipped at ambient temperature, and short-term exposure to these conditions (2-3 weeks) is generally acceptable.[1] To prevent degradation from moisture and light, keep the vial tightly sealed and protected from light.
Q2: How should I handle the compound upon receipt?
A2: Before opening the vial for the first time, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the compound. After use, it is advisable to purge the vial with an inert gas like argon or nitrogen before resealing to extend its shelf life.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is generally soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO or DMF and then dilute it with the aqueous buffer.
Q4: How stable is this compound in solution?
A4: Once dissolved, the stability of the compound in solution is limited. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C and used within a short period. The stability in solvent can vary, with some supplier data for similar compounds suggesting stability for up to one year at -20°C and up to two years at -80°C when stored properly.[2] Avoid repeated freeze-thaw cycles.
Q5: Is the fluorescence of the Cy5 dye sensitive to pH?
A5: The fluorescence intensity of Cy5 dyes is generally stable across a wide pH range, typically from pH 4 to 10. This makes it suitable for a variety of biological experiments conducted under physiological conditions.
Q6: What is the photostability of the Cy5 dye component?
A6: Cyanine dyes like Cy5 are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. It is crucial to minimize the exposure of the compound and labeled samples to light. When performing fluorescence imaging, use the lowest possible excitation power and exposure time that provide an adequate signal-to-noise ratio. The use of antifade reagents in imaging media is also highly recommended to enhance photostability.
Storage and Stability Data Summary
The following table summarizes the general storage and stability recommendations for this compound based on typical data for similar fluorescent dyes and PEGylated compounds. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.
| Condition | Solid Form | In Anhydrous DMSO/DMF | In Aqueous Buffer |
| Storage Temperature | -20°C | -20°C or -80°C | -20°C or -80°C (short-term) |
| Recommended Duration | Up to 3 years (at -20°C)[2] | Up to 1 year (at -20°C)[2] | Prepare fresh; use within days |
| Handling | Protect from light and moisture. | Aliquot to avoid freeze-thaw cycles. | Prepare fresh before use. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol outlines the steps for preparing a stock solution of the compound.
-
Warm to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes.
-
Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for at least 30 seconds to ensure the compound is fully dissolved. Gentle warming (e.g., 37°C) can be applied if necessary.
-
Storage of Stock Solution: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Copper(I)-Catalyzed Click Chemistry (CuAAC) Labeling
This protocol provides a general workflow for labeling an azide-containing biomolecule with this compound.
-
Prepare Biomolecule: Dissolve your azide-modified biomolecule (e.g., protein, oligo) in a suitable reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (prepare fresh, e.g., 100 mM in water).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reagents in the following order:
-
Azide-modified biomolecule.
-
This compound (typically 2-10 fold molar excess).
-
Premix of CuSO₄ and ligand.
-
Add the sodium ascorbate solution to initiate the reaction.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, with gentle mixing and protected from light.
-
Purification: Purify the labeled biomolecule from excess reagents using an appropriate method (e.g., size exclusion chromatography, dialysis, or precipitation).
Troubleshooting Guides
Guide 1: Low Fluorescence Signal in Imaging Experiments
Guide 2: High Background Signal in Click Chemistry Labeling
Signaling Pathways and Experimental Workflows
Logical Workflow for Stability Testing
The following diagram illustrates a logical workflow for assessing the stability of this compound under various experimental conditions.
References
Technical Support Center: Troubleshooting Low Signal in Microscopy with N-methyl-N'-(propargyl-PEG4)-Cy5
Welcome to the technical support center for N-methyl-N'-(propargyl-PEG4)-Cy5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low fluorescence signal in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. It consists of a Cy5 fluorophore, a PEG4 spacer, and a propargyl group. Cy5 is a bright, far-red fluorescent dye.[1] The propargyl group contains a terminal alkyne, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][3] This reagent is commonly used to attach the Cy5 label to azide-modified biomolecules for various applications, including fluorescence microscopy and flow cytometry.[1]
Q2: What are the spectral properties of this compound?
The spectral properties are primarily those of the Cy5 dye.
| Property | Value |
| Excitation Maximum (λex) | ~649 nm[1][4] |
| Emission Maximum (λem) | ~667 nm[4][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 |
Q3: How should I store and handle this compound?
For long-term storage, it is recommended to store the reagent at -20°C, protected from light.[4][6] Before use, allow the vial to warm to room temperature to prevent condensation. Prepare solutions on the day of use. The reagent is soluble in organic solvents like DMSO and DMF, with low solubility in water.[4][7]
Q4: What could cause non-specific binding with this reagent, and how can it be minimized?
While the PEG4 linker is designed to be hydrophilic and reduce non-specific hydrophobic interactions, non-specific binding can still occur.[8] This may be due to ionic interactions, as Cy5 can be negatively charged. To minimize non-specific binding, ensure adequate blocking of your sample (e.g., with BSA or serum), optimize the concentration of your labeled molecule, and include sufficient washing steps in your protocol.[8]
Troubleshooting Guides
Guide 1: Low or No Signal After Click Chemistry Labeling
A common reason for a weak signal is an inefficient labeling reaction.
Problem: After performing the click chemistry reaction to label my azide-containing biomolecule with this compound, I see a very weak or no fluorescent signal in my sample.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst for CuAAC is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen. Use a fresh solution of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). It is also advisable to degas your reaction buffer and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[9][10] |
| Reagent Degradation | Ensure that this compound and your azide-modified biomolecule have been stored correctly and have not degraded. Prepare fresh stock solutions of all reaction components. |
| Suboptimal Reaction Conditions | The pH of the reaction should be between 7 and 8.[9] Most CuAAC reactions proceed efficiently at room temperature. If the reaction is slow, gentle heating (e.g., 37-40°C) may help, but be cautious of potential side reactions. Reaction times can vary, so you may need to optimize the incubation period (from a few hours to overnight).[10] |
| Incorrect Stoichiometry | While a 1:1 molar ratio of alkyne to azide is theoretical, using a slight excess of the this compound (e.g., 1.5-2 fold molar excess) can help drive the reaction to completion.[10] |
| Poor Solubility of Reactants | If your biomolecule has poor solubility in the reaction buffer, consider using a co-solvent system, such as a mixture of water with DMSO or t-butanol.[9][10] |
| Presence of Interfering Substances | Thiols can interfere with the click reaction.[11] If your buffer contains thiols (e.g., DTT), they should be removed prior to the reaction. |
Guide 2: Weak Signal During Microscopy Imaging
Even with successful labeling, the signal can be weak during image acquisition.
Problem: My labeled sample shows a faint signal when viewed under the microscope.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Microscope Settings | Ensure your microscope's laser lines and filter sets are appropriate for Cy5. Use a laser line close to the 649 nm excitation maximum (e.g., 633 nm or 647 nm).[2] The emission filter should be centered around the 667 nm emission maximum. |
| Photobleaching | Cy5 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[1] To minimize this, reduce the laser power to the lowest level that provides a detectable signal, decrease the exposure time, and use an anti-fade mounting medium.[8] |
| Low Concentration of Labeled Molecule | The concentration of your labeled biomolecule in the sample may be too low. You may need to optimize your staining protocol by adjusting the concentration of the labeled molecule and the incubation time. |
| Self-Quenching of the Dye | At high degrees of labeling, Cy5 molecules can aggregate, leading to self-quenching of the fluorescence signal.[1] If you suspect this, try reducing the molar excess of the dye used in the labeling reaction. Alexa Fluor 647, a spectrally similar dye, is known to be less prone to self-quenching.[1][12] |
| Suboptimal Mounting Medium | The refractive index of the mounting medium should match that of the objective lens immersion oil to avoid spherical aberration, which can reduce signal intensity.[8] Also, ensure the pH of the mounting medium is stable and within the optimal range for Cy5 fluorescence (typically pH 4-10).[8] |
Quantitative Data
Table 1: Comparison of Photophysical Properties of Cy5 and a Common Alternative
| Property | Cy5 | Alexa Fluor 647 |
| Excitation Max (nm) | ~649 | ~650 |
| Emission Max (nm) | ~667 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 |
| Quantum Yield | ~0.2 | ~0.33 |
| Photostability | Good | Excellent (more photostable than Cy5)[1][13] |
| Susceptibility to Self-Quenching | Higher | Lower[1] |
Experimental Protocols
Protocol 1: Labeling an Azide-Modified Protein with this compound
This protocol provides a general guideline for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization may be required for your specific biomolecule.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (optional but recommended ligand)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve your azide-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This must be prepared fresh.
-
If using a ligand, prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-modified protein.
-
Add this compound to achieve a 2-5 fold molar excess over the protein.
-
If using a ligand, add it to the reaction mixture. A 5:1 ligand-to-copper ratio is often recommended.[10]
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Gentle mixing can be beneficial.
-
-
Purification:
-
Purify the labeled protein from excess dye and reaction components using a size exclusion chromatography column appropriate for your protein's molecular weight.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Figure 1: Simplified Jablonski Diagram of Fluorescence.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
- 5. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
- 6. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 7. Cy5-PEG5-amine HCl salt | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of N-methyl-N'-(propargyl-PEG4)-Cy5 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of proteins labeled with N-methyl-N'-(propargyl-PEG4)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a labeling reagent used to attach a Cy5 fluorescent dye to a protein via a polyethylene glycol (PEG) linker. The key feature of this reagent is the terminal propargyl group (an alkyne), which allows the labeled protein to be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the subsequent attachment of other molecules, such as biotin, drugs, or other probes.
Q2: Why is purification of the labeled protein necessary?
Purification is a critical step to remove unreacted ("free") this compound dye.[1] The presence of free dye can lead to high background fluorescence, inaccurate determination of labeling efficiency, and non-specific signals in downstream applications.[1]
Q3: Which purification methods are most effective for removing the free dye?
The most common and effective methods for separating the labeled protein from the smaller, unreacted dye are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): This technique is highly effective at separating the larger protein-dye conjugate from the smaller free dye.[2]
-
Spin Columns/Gel Filtration: A rapid method ideal for small sample volumes where the reaction mixture is passed through a resin that retains the small free dye while allowing the larger labeled protein to be eluted.[1]
-
Dialysis: This method involves using a membrane with a specific molecular weight cut-off (MWCO) that allows the small, free dye to diffuse out while retaining the larger, labeled protein.[2]
Q4: How does the PEG4 linker affect the purification process?
The PEG4 linker adds hydrophilicity to the labeled protein, which can be advantageous in preventing aggregation.[3] However, it also increases the hydrodynamic radius of the protein, which needs to be considered when choosing a purification method like size exclusion chromatography. The PEG linker can also shield surface charges on the protein, potentially altering its behavior during ion-exchange chromatography.[4][]
Q5: What is the optimal degree of labeling (DOL) for a Cy5-labeled protein?
For most applications, an optimal degree of labeling (DOL) for Cy5 is typically between 2 and 4 dye molecules per protein.[1] A DOL that is too high (e.g., >8) can lead to fluorescence quenching, where the proximity of the dye molecules to each other reduces the overall fluorescence signal.[1]
Q6: How can I determine the concentration and DOL of my purified protein?
The concentration and DOL can be determined spectrophotometrically by measuring the absorbance of the purified protein solution at 280 nm (for the protein) and 650 nm (for Cy5). The following formulas can be used:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where CF is the correction factor for Cy5 absorbance at 280 nm (approximately 0.05) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[1]
-
-
DOL = (A₆₅₀ × ε_protein) / [[A₂₈₀ - (A₆₅₀ × CF)] × ε_Cy5]
-
Where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).[6]
-
Q7: How should I store the purified, labeled protein?
The purified protein should be stored under conditions that are optimal for the unlabeled protein. It is recommended to protect the labeled protein from light to prevent photobleaching of the Cy5 dye. For long-term storage, it is advisable to divide the sample into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of your this compound labeled protein.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Labeled Protein | Inefficient Labeling Reaction: The pH of the reaction buffer may be incorrect, or the buffer may contain primary amines (e.g., Tris) that compete with the protein for the labeling reagent. | Ensure the labeling reaction is performed in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0. |
| Protein Loss During Purification: The protein may be sticking to the purification column or membrane. | For chromatography, consider adding a non-ionic surfactant to the mobile phase. For dialysis, use a membrane with low protein-binding properties. | |
| Inappropriate MWCO for Dialysis: The molecular weight cut-off of the dialysis membrane may be too close to the molecular weight of the protein, leading to its loss. | Use a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your protein. | |
| Protein Aggregation or Precipitation | Over-labeling: The hydrophobic nature of the Cy5 dye can cause the protein to aggregate if the DOL is too high. | Reduce the molar ratio of the labeling reagent to the protein in the labeling reaction to achieve a lower DOL (ideally 2-4).[1] |
| High Protein Concentration: High concentrations of protein can increase the likelihood of aggregation, especially after labeling. | Keep the protein concentration as low as is feasible for the labeling reaction and purification. | |
| Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the stability of the labeled protein. | Screen different buffer conditions, such as adjusting the pH to be at least one unit away from the protein's isoelectric point (pI) and ensuring an optimal ionic strength (e.g., ≥150 mM NaCl). | |
| Instability During Purification: The protein may be unstable under the conditions of the purification method. | Consider performing the purification at a lower temperature (e.g., 4°C). If aggregation persists, consider adding stabilizing agents like arginine, sucrose, or glycerol to the buffers.[4] | |
| Residual Free Dye After Purification | Inefficient Purification Method: The chosen purification method may not be providing adequate separation between the labeled protein and the free dye. | If using a spin column, consider passing the eluate through a second column. For dialysis, increase the dialysis time and the frequency of buffer changes. |
| Column Overload: The capacity of the size exclusion or spin column may have been exceeded. | Reduce the amount of reaction mixture loaded onto the column in a single run. | |
| Low or No Fluorescence Signal | Labeling Reaction Failure: The protein may not have been successfully labeled. | Confirm that the protein buffer is free of primary amines and that the pH is correct for the labeling reaction. |
| Fluorescence Quenching: The DOL may be too high, causing the Cy5 molecules to quench each other's fluorescence. | Calculate the DOL. If it is very high (>8), reduce the dye-to-protein ratio in the labeling reaction.[1] |
Experimental Protocols
Protocol 1: Labeling of Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
This compound reconstituted in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.0. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reconstituted this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Gentle mixing can improve labeling efficiency.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
Protocol 2: Purification of Labeled Protein using Size Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate fractionation range for the labeled protein.
-
Elution buffer (e.g., PBS).
-
Spectrophotometer.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Sample Loading: Load the quenched labeling reaction mixture onto the column.
-
Elution: Elute the sample with the elution buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes.
-
Analysis: Monitor the fractions by measuring the absorbance at 280 nm (for protein) and 650 nm (for Cy5). The labeled protein will elute in the earlier fractions, while the free dye will elute in the later fractions.
-
Pooling: Pool the fractions containing the pure, labeled protein.
Visualizations
Caption: Experimental workflow for labeling and purification.
References
Technical Support Center: Quenching of N-methyl-N'-(propargyl-PEG4)-Cy5 Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the fluorescence of N-methyl-N'-(propargyl-PEG4)-Cy5. The guidance provided is based on the known photophysical properties of the Cy5 core dye.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for observing lower-than-expected fluorescence intensity from my this compound labeled molecule?
A1: Lower-than-expected fluorescence intensity from Cy5-labeled molecules can stem from several factors:
-
Photobleaching: Irreversible photodegradation of the fluorophore upon exposure to excitation light, especially high-intensity light or UV radiation.[1][2] The presence of oxygen can exacerbate photobleaching through the generation of reactive oxygen species (ROS).[3][4]
-
Aggregation-Caused Quenching (ACQ): Cyanine dyes like Cy5 are prone to self-aggregation in aqueous solutions, particularly at high concentrations or when conjugated to hydrophobic molecules.[5][6] This can lead to the formation of non-fluorescent H-aggregates.[6][7]
-
Environmental Effects: The local chemical environment significantly influences Cy5 fluorescence. For instance, when labeled to DNA or RNA, the fluorescence intensity is highly dependent on the adjacent nucleotide sequence.[8][9][10] Guanine bases tend to enhance fluorescence, while cytosine can quench it.[8][10]
-
Presence of Quenchers: Various molecules can act as quenchers, reducing fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or collisional quenching.[11] Common laboratory reagents, such as TCEP (tris(2-carboxyethyl)phosphine), have been shown to reversibly quench Cy5 fluorescence.[12]
-
Incorrect Buffer/Solvent Conditions: The properties of the solvent, such as polarity and viscosity, can affect the fluorescence quantum yield.[3][13]
Q2: My Cy5 fluorescence signal is declining rapidly during my experiment. What is causing this and how can I prevent it?
A2: A rapid decline in fluorescence is most commonly due to photobleaching.[1][2] This is particularly prevalent in experiments involving prolonged or intense illumination, such as time-lapse microscopy. To mitigate photobleaching:
-
Minimize Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters or lower the laser power.
-
Use Antifade Reagents: Incorporate commercially available antifade mounting media or oxygen scavenging systems (e.g., glucose oxidase/catalase) into your sample preparation.[13]
-
Deoxygenate Solutions: Removing molecular oxygen from the imaging solution can substantially reduce the rate of photobleaching.[4]
-
Work in an Ozone-Free Environment: Atmospheric ozone can rapidly degrade Cy5, leading to signal loss, especially in microarray experiments.[14]
Q3: Can the propargyl-PEG4 linker on my Cy5 dye influence its fluorescence properties?
A3: While the core photophysics is determined by the Cy5 structure, the propargyl-PEG4 linker can have an indirect influence. The PEG4 (polyethylene glycol) component increases the hydrophilicity of the dye, which can help to reduce aggregation-caused quenching in aqueous environments.[7] The propargyl group is designed for "click chemistry" conjugation and should be chemically stable under normal experimental conditions. However, it's important to ensure that reactants or catalysts used during conjugation are thoroughly removed, as they could potentially interact with the fluorophore.
Q4: Are there specific molecules that are known to quench Cy5 fluorescence?
A4: Yes, several molecules are known to quench Cy5. These are often used intentionally in assays like qPCR probes or FRET experiments.
-
Dark Quenchers: These molecules absorb the emission energy from a fluorophore and dissipate it as heat.[15] Quenchers like the Black Hole Quencher® (BHQ) series (e.g., BHQ-2, BHQ-3) and BlackBerry® Quencher 650 (BBQ-650) are effective for quenching Cy5.[15][16][17]
-
Other Fluorophores: In FRET applications, another fluorophore with an absorption spectrum that overlaps with Cy5's emission spectrum can act as an acceptor (and thus a quencher). For example, Cy5.5 can act as an acceptor for Cy5.[18]
-
TCEP: The reducing agent TCEP can reversibly quench Cy5 by forming a non-fluorescent adduct.[12]
-
Gold Nanoparticles: When in close proximity, gold nanoparticles can be very efficient quenchers of Cy5 fluorescence.[19]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Photobleaching | - Reduce excitation light intensity and exposure time.[1] - Use fresh samples that have not been previously exposed to light. - Incorporate antifade reagents or oxygen scavengers in the mounting medium.[13] |
| Aggregation | - Decrease the concentration of the labeled molecule. - Ensure the buffer has adequate ionic strength and pH to prevent aggregation. - The PEG4 linker on your molecule is designed to reduce aggregation, but if conjugated to a very hydrophobic species, consider adding a non-ionic detergent (e.g., Tween-20) at a low concentration (e.g., 0.01-0.1%). |
| Incorrect Filter Sets | - Verify that the excitation and emission filters on your instrument are appropriate for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).[20][21] |
| Presence of Quenchers | - Review all components of your buffer and sample for known quenchers (e.g., TCEP, azide).[12] - If performing a conjugation, ensure complete removal of unreacted reagents. |
| Degradation of Dye | - Protect the dye and labeled conjugates from light during storage and handling.[20] - Store the dye and conjugates at the recommended temperature, typically -20°C. |
| Low Labeling Efficiency | - Verify the success of the conjugation reaction using analytical methods such as mass spectrometry or HPLC. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | - Image an unstained control sample to assess the level of autofluorescence from your cells or matrix.[20] - If autofluorescence is high, consider spectral unmixing if your imaging system supports it. |
| Non-specific Binding | - If the labeled molecule is a probe (e.g., antibody, oligonucleotide), optimize blocking steps and washing procedures. - Include appropriate negative controls (e.g., isotype control for antibodies). |
| Free Dye in Solution | - Ensure that all unconjugated this compound has been removed after the labeling reaction, for example, by dialysis, size exclusion chromatography, or another purification method. |
Quantitative Data Summary
Table 1: Common Quenchers for Cy5
| Quencher | Type | Quenching Range (nm) | Notes |
| BHQ-2 | Dark Quencher | 550 - 670 | Efficiently quenches Cy5.[15][16] |
| BHQ-3 | Dark Quencher | >620 | Well-suited for far-red dyes like Cy5 and Cy5.5.[16] |
| BBQ-650 | Dark Quencher | 550 - 750 | Specifically designed for longer wavelength dyes like Cy5.[15] |
| Dabcyl | Dark Quencher | 380 - 530 | Less efficient for quenching Cy5 compared to BHQ dyes.[17] |
| TCEP | Chemical | N/A | Reversible quenching through adduct formation.[12] |
Experimental Protocols
Protocol 1: Assessing Photostability
Objective: To determine the rate of photobleaching of this compound under specific experimental conditions.
Methodology:
-
Sample Preparation: Prepare your Cy5-labeled sample in the imaging buffer and on the substrate (e.g., microscope slide, microplate) that will be used in your experiment.
-
Image Acquisition:
-
Define a region of interest (ROI).
-
Acquire a time-lapse series of images using the same illumination intensity and exposure time planned for your experiment.
-
Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of the fluorescence intensity is indicative of the photobleaching rate under your specific conditions.
-
Protocol 2: Evaluating Aggregation-Caused Quenching
Objective: To determine if the fluorescence quenching is concentration-dependent, suggesting aggregation.
Methodology:
-
Sample Preparation: Prepare a dilution series of your this compound labeled molecule in your experimental buffer.
-
Spectroscopic Measurements:
-
For each concentration, measure the absorbance spectrum using a UV-Vis spectrophotometer. An increase in the ratio of a shoulder peak around 600-620 nm relative to the main peak at ~650 nm can indicate H-aggregate formation.[5]
-
Measure the fluorescence emission spectrum for each concentration using a fluorometer (excite at ~650 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~670 nm) as a function of concentration.
-
A linear relationship is expected at low concentrations. A deviation from linearity, where the fluorescence intensity plateaus or decreases at higher concentrations, is indicative of aggregation-caused quenching.
-
Visualizations
Caption: Major fluorescence quenching pathways for Cy5.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching of Cy5 Conjugated Lipid Bilayers Determined With Optical Microresonators | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cy5 Dye Cassettes Exhibit Through-Bond Energy Transfer and Enable Ratiometric Fluorescence Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays | PLOS One [journals.plos.org]
- 10. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biomers.net | Quencher - biomers.net Oligonucleotides [biomers.net]
- 16. idtdna.com [idtdna.com]
- 17. glenresearch.com [glenresearch.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 21. cenmed.com [cenmed.com]
Technical Support Center: N-methyl-N'-(propargyl-PEG4)-Cy5 Filter Set Selection
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate filter set for imaging N-methyl-N'-(propargyl-PEG4)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission wavelengths of this compound?
This compound is a cyanine dye derivative with a maximum excitation wavelength of approximately 649 nm and a maximum emission wavelength of around 667 nm.[1][2][3]
Q2: What is a filter set and what are its components?
A filter set, typically housed in a filter cube in a fluorescence microscope, consists of three main components:
-
Excitation Filter: This filter allows only the wavelengths of light that excite the fluorophore to pass through and reach the sample.
-
Dichroic Mirror (or Beamsplitter): This component reflects the excitation light towards the sample and transmits the emitted fluorescence from the sample to the detector.
-
Emission Filter (or Barrier Filter): This filter blocks the scattered excitation light and transmits only the fluorescence emitted by the sample.
Q3: What are the ideal specifications for a Cy5 filter set?
For optimal detection of this compound, the filter set should be matched to its spectral properties. Ideal specifications include:
-
Excitation Filter: A bandpass filter centered around 620-640 nm.
-
Dichroic Mirror: A long-pass mirror with a cut-on wavelength around 660 nm.[4]
-
Emission Filter: A bandpass or long-pass filter that captures the emission peak of Cy5. A bandpass filter is often preferred to reduce background noise. A typical bandpass emission filter would be centered around 675-700 nm.
Recommended Filter Sets for Cy5
Several commercially available filter sets are designed for Cy5 and spectrally similar fluorophores like Alexa Fluor 647. The choice of a specific filter set may depend on the instrumentation and the specific experimental requirements.
| Filter Set Component | Example Specification 1 | Example Specification 2 | Example Specification 3 |
| Excitation Filter | 628/40 nm | 620/60 nm | 630/20 nm |
| Dichroic Mirror | 660 nm | 660 nm | 647 nm |
| Emission Filter | 692/40 nm | 670 nm (Long-pass) | 675/20 nm |
Note: The numbers after the slash in the filter specifications indicate the bandwidth of the filter in nanometers.
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
-
Possible Cause: Mismatch between the filter set and the fluorophore's spectra.
-
Solution: Verify that the excitation and emission filters in your filter set are appropriate for Cy5's excitation (around 649 nm) and emission (around 667 nm) peaks. Ensure your light source has sufficient power in the 620-650 nm range.
-
Possible Cause: Low fluorophore concentration or labeling efficiency.
-
Solution: Increase the concentration of the Cy5 conjugate or optimize the labeling protocol to ensure a sufficient number of fluorophores are present in the sample.
-
Possible Cause: Photobleaching (fading of the fluorophore).
-
Solution: Reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium to protect the sample.
Issue 2: High Background Signal
-
Possible Cause: Autofluorescence from the sample or medium.
-
Solution: Use a bandpass emission filter instead of a long-pass filter to reject out-of-band autofluorescence.[5][6] Prepare a control sample without the fluorophore to assess the level of autofluorescence.
-
Possible Cause: Bleed-through from other fluorophores in a multi-color experiment.
-
Solution: Ensure that the emission spectrum of other fluorophores does not overlap significantly with the Cy5 emission.[7][8] Use spectrally well-separated fluorophores and narrow bandpass emission filters.
Issue 3: Signal Bleed-through into Other Channels
-
Possible Cause: The emission of Cy5 is being detected by a filter set intended for another fluorophore with a shorter emission wavelength.
-
Solution: Check the specifications of all filter sets used in the experiment. Ensure there is minimal overlap between the emission of one fluorophore and the excitation of another. Sequential imaging, where each fluorophore is excited and detected separately, can also minimize bleed-through.[7]
Experimental Protocols
General Protocol for Fluorescence Imaging of Cy5-labeled Samples
-
Sample Preparation: Prepare your cells or tissue sample and perform the labeling with this compound according to your specific experimental protocol.
-
Mounting: Mount the sample on a microscope slide using an appropriate mounting medium, preferably one containing an anti-fade reagent.
-
Microscope Setup:
-
Turn on the fluorescence light source (e.g., a laser or an LED).
-
Select the appropriate Cy5 filter cube.
-
If using a laser, ensure it is set to a wavelength that efficiently excites Cy5 (e.g., 633 nm or 647 nm).[9]
-
-
Image Acquisition:
-
Bring the sample into focus using brightfield or DIC imaging.
-
Switch to the fluorescence channel for Cy5.
-
Adjust the exposure time and excitation light intensity to obtain a clear signal with minimal background.
-
Capture the image using the microscope's software.
-
-
Controls: Always include appropriate controls in your experiment:
-
Unlabeled Control: A sample that has not been labeled with the Cy5 probe to assess autofluorescence.
-
Positive Control: A sample known to express the target of interest to confirm the labeling protocol is working.
-
Workflow for Choosing the Right Filter Set
Caption: A workflow diagram illustrating the key steps in selecting the optimal filter set for Cy5 fluorescence imaging.
References
- 1. Cy5.5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
- 2. edmundoptics.com [edmundoptics.com]
- 3. Fluorescence Filter Combinations | Nikon’s MicroscopyU [microscopyu.com]
- 4. edmundoptics.com [edmundoptics.com]
- 5. Longpass vs Bandpass Barrier Filter for Green Fluorescence - NIGHTSEA [nightsea.com]
- 6. labs.pbrc.edu [labs.pbrc.edu]
- 7. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 9. Cy5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
Minimizing cell toxicity of N-methyl-N'-(propargyl-PEG4)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing cell toxicity associated with the use of N-methyl-N'-(propargyl-PEG4)-Cy5. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe consisting of a Cy5 cyanine dye, a polyethylene glycol (PEG) linker, a methyl group, and a terminal propargyl group.[1][2][3] The Cy5 core provides strong fluorescence in the far-red spectrum, making it suitable for live-cell imaging with reduced autofluorescence from biological samples. The PEG4 linker enhances solubility and can reduce non-specific binding.[4][5] The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling covalent labeling of target molecules.[3] It is often used in applications such as PROTAC synthesis and fluorescently labeling biomolecules for imaging.[1][3]
Q2: What are the potential sources of cytotoxicity associated with this molecule?
The cytotoxicity of this compound can arise from several factors:
-
Phototoxicity of the Cy5 dye: Upon excitation with light, Cy5 can generate reactive oxygen species (ROS), which can damage cellular components and induce apoptosis.[6]
-
Intrinsic cytotoxicity of the Cy5 dye: Cyanine dyes, including Cy5, can exhibit some level of toxicity even in the dark, potentially through mechanisms like mitochondrial accumulation.
-
High concentrations: Excessive concentrations of the dye can lead to cellular stress and non-specific binding, contributing to toxicity.
-
The propargyl group: While primarily for conjugation, the reactivity of the propargyl group could potentially interact with cellular components, although this is less commonly a primary source of toxicity compared to the dye itself.[7][8]
Q3: How does the PEG4 linker influence the cytotoxicity of the molecule?
The polyethylene glycol (PEG) linker generally helps to mitigate cytotoxicity. PEGylation is a common strategy to improve the biocompatibility of molecules by:
-
Increasing hydrophilicity: This improves solubility in aqueous buffers and can reduce aggregation.
-
Reducing non-specific binding: The PEG chain can shield the hydrophobic Cy5 core, minimizing interactions with cellular components that are not the intended target.
-
Altering cellular uptake: PEGylation can influence how the molecule enters cells, potentially reducing accumulation in sensitive organelles.[5][9][10]
Q4: What are the initial signs of cell toxicity in my experiments?
Signs of cytotoxicity can range from subtle to severe and may include:
-
Changes in cell morphology (e.g., rounding up, detachment from the substrate).
-
Reduced cell proliferation or cell death.
-
Formation of apoptotic bodies.
-
Blebbing of the cell membrane.
-
Decreased metabolic activity.
-
Activation of stress-related signaling pathways.
Troubleshooting Guide
Issue 1: High Cell Death or Poor Cell Viability After Staining
| Possible Cause | Troubleshooting Step |
| Concentration of the probe is too high. | Perform a concentration titration to determine the lowest effective concentration. Start with a range of 0.1 µM to 5 µM and assess both signal intensity and cell viability. |
| Prolonged incubation time. | Optimize the incubation time. A shorter incubation period may be sufficient for labeling and can reduce toxicity. Test incubation times ranging from 15 minutes to 2 hours. |
| Phototoxicity from imaging. | Reduce the excitation light intensity and exposure time to the minimum required for adequate signal.[11] Use neutral density filters or lower the laser power.[11] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a toxic threshold (typically <0.1%). |
| Cell type sensitivity. | Different cell lines can have varying sensitivities to fluorescent probes.[12][13] If possible, test the probe on a less sensitive cell line to confirm the issue is cell-type specific. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excess unbound probe. | Increase the number and duration of wash steps after incubation with the probe.[14] |
| Non-specific binding. | Include a blocking step with an appropriate agent (e.g., BSA) before adding the probe. The PEG linker is designed to reduce this, but it can still occur. |
| High probe concentration. | Use a lower concentration of the probe as determined by titration.[15] |
| Cell autofluorescence. | Image an unstained control sample to determine the level of autofluorescence. Consider using a far-red filter set optimized for Cy5 to minimize bleed-through from other fluorescent components.[15] |
| Phenol red in media. | Use phenol red-free media for imaging experiments, as it can contribute to background fluorescence. |
Issue 3: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Probe concentration is too low. | Increase the concentration of the probe. This should be balanced with potential cytotoxicity.[14][15] |
| Insufficient incubation time. | Increase the incubation time to allow for adequate cellular uptake and labeling. |
| Incorrect filter set. | Ensure you are using a filter set appropriate for Cy5 (Excitation max ~650 nm, Emission max ~670 nm). |
| Photobleaching. | Use an anti-fade mounting medium for fixed-cell imaging. For live-cell imaging, minimize light exposure and use imaging conditions that reduce phototoxicity. |
| Low target expression (if labeling a specific molecule). | Confirm the expression of your target molecule in the cells being used. |
Quantitative Data Summary
Table 1: Recommended Starting Parameters for Minimizing Cytotoxicity
| Parameter | Recommended Range | Notes |
| Probe Concentration | 0.1 - 5 µM | Titration is critical. Start low and increase as needed for sufficient signal. |
| Incubation Time | 15 - 120 minutes | Shorter times are generally better for cell health. |
| Excitation Light Intensity | <10% of maximum | Use the lowest intensity that provides a detectable signal. |
| Exposure Time | 50 - 500 ms | Longer exposure with lower light intensity can sometimes reduce phototoxicity.[11] |
| Imaging Frequency | As infrequent as possible | For time-lapse experiments, increase the interval between image acquisitions. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-based Assay
This protocol assesses cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for the desired incubation time (e.g., 2, 4, 24 hours). Include untreated and vehicle-treated controls.
-
Resazurin Addition: Prepare a 10X resazurin solution in sterile PBS. Remove the treatment media and add fresh media containing 1X resazurin to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the untreated control wells to determine the percentage of cell viability.
Protocol 2: Assessment of Membrane Integrity using a Dye Exclusion Assay (e.g., Propidium Iodide)
This protocol identifies dead cells by their inability to exclude a membrane-impermeant DNA-binding dye.
-
Cell Preparation: Following treatment with this compound, collect both adherent and floating cells.
-
Staining: Resuspend the cells in 1X binding buffer and add a membrane-impermeant dye such as Propidium Iodide (PI) or DRAQ7™ at the manufacturer's recommended concentration.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Analysis: Analyze the cells by flow cytometry. Live cells will exclude the dye and show low fluorescence, while dead cells will be brightly fluorescent. The Cy5 fluorescence can be detected in a separate channel.
-
Data Quantification: Quantify the percentage of live and dead cells in each treatment group.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathways involved in Cy5-induced phototoxicity.[6]
References
- 1. amsbio.com [amsbio.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosstalk between oxidative stress-induced apoptotic and autophagic signaling pathways in Zn(II) phthalocyanine photodynamic therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. mdpi.com [mdpi.com]
- 13. clyte.tech [clyte.tech]
- 14. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. biotium.com [biotium.com]
N-methyl-N'-(propargyl-PEG4)-Cy5 signal-to-noise ratio improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio when using N-methyl-N'-(propargyl-PEG4)-Cy5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent probe consisting of a Cy5 dye, a PEG4 linker, and a propargyl group.[1][2][3] The Cy5 dye is a far-red fluorophore known for its brightness and photostability.[4][5] The propargyl group allows for "click chemistry," a highly efficient and specific reaction for attaching the dye to molecules containing an azide group.[1][6] The PEG4 linker is a hydrophilic spacer that can improve the solubility and reduce non-specific binding of the conjugate.[7] This probe is commonly used in applications such as fluorescence microscopy, flow cytometry, and other bio-imaging techniques where precise labeling of biomolecules is required.[5][8]
Q2: What are the spectral properties of the Cy5 dye?
A2: The Cy5 dye absorbs light in the far-red region of the spectrum and emits in the same region, which is advantageous as it minimizes autofluorescence from biological samples.[4] The typical spectral characteristics are summarized in the table below.
Q3: Why is the signal-to-noise ratio important in fluorescence experiments?
A3: The signal-to-noise ratio (SNR) is a critical measure of image quality in fluorescence microscopy.[9] A high SNR allows for the clear distinction of the specific fluorescent signal from the background noise, leading to more accurate and reliable data.[10] A low SNR can obscure important details and make it difficult to quantify the signal accurately.[11]
Q4: What are the common causes of a low signal-to-noise ratio with Cy5 probes?
A4: A low signal-to-noise ratio can be caused by either a weak specific signal or high background fluorescence. Common causes include:
-
Weak Signal: Low expression of the target molecule, inefficient labeling, or photobleaching of the Cy5 dye.[12][13]
-
High Background: Non-specific binding of the probe, autofluorescence of the sample, or insufficient washing steps.[14][15][16]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure the specific signal, leading to poor image quality and inaccurate results.
| Potential Cause | Recommended Solution |
| Antibody concentration too high | If both the signal and background are high, the antibody concentration may be excessive. Perform a titration to determine the optimal antibody concentration that provides a strong signal with minimal background.[17] |
| Non-specific binding of the probe | The hydrophobicity of the Cy5 dye can contribute to non-specific binding.[18][19][20] Use a blocking buffer (e.g., BSA or serum) to block non-specific binding sites.[13] Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[21] |
| Insufficient washing | Increase the number and duration of washing steps after incubation with the probe to ensure the removal of unbound conjugates.[13][14] |
| Autofluorescence of the sample | Cellular autofluorescence is a common source of background, particularly at shorter wavelengths. Using a far-red dye like Cy5 helps to minimize this issue.[4][17] Include an unstained control to assess the level of autofluorescence in your sample.[13] |
| Cross-reactivity of secondary antibody | In multi-color experiments, ensure that secondary antibodies do not cross-react with other antibodies. Use highly cross-adsorbed secondary antibodies to prevent this.[17] |
Issue 2: Weak or No Specific Signal
A weak or absent signal can make it impossible to detect the target molecule.
| Potential Cause | Recommended Solution |
| Low expression of the target protein | Confirm that the target protein is expressed in your sample by using a positive control cell line or tissue.[13] |
| Inefficient labeling | Ensure that the click chemistry reaction is optimized. This includes using the correct concentrations of copper catalyst and ligand.[22] |
| Photobleaching of Cy5 | Cy5 is susceptible to photobleaching, especially with prolonged exposure to excitation light.[23][24] Use an antifade mounting medium to protect the dye from photobleaching.[13] Minimize the exposure time and intensity of the excitation light during imaging.[25] |
| Incorrect imaging settings | Use the correct laser line (e.g., 633 nm or 647 nm) for excitation and an appropriate emission filter (e.g., 660/20 bandpass filter) to collect the Cy5 fluorescence.[13][25] |
| Poor permeabilization (for intracellular targets) | If the target is intracellular, ensure that the cells are properly permeabilized to allow the probe to access the target.[12][26] |
Quantitative Data
| Parameter | Value | Reference |
| Excitation Maximum | ~649-651 nm | [27][28] |
| Emission Maximum | ~667-670 nm | [27][28] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [27] |
| Quantum Yield | ~0.27 | [27] |
Experimental Protocols
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Cells
This protocol describes a general procedure for labeling azide-modified biomolecules in cells with this compound.
-
Cell Preparation:
-
Culture cells on coverslips or in imaging dishes.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix the following in order:
-
84 µL PBS
-
10 µL of 10 mM this compound in DMSO
-
2 µL of 50 mM CuSO₄
-
4 µL of 250 mM sodium ascorbate (freshly prepared)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Counterstain with a nuclear stain like DAPI, if desired.
-
Mount the coverslips with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy5.
-
Visualizations
Caption: Experimental workflow for labeling cells.
Caption: Troubleshooting decision pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. cenmed.com [cenmed.com]
- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 5. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. youtube.com [youtube.com]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 12. IF Troubleshooting | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. sinobiological.com [sinobiological.com]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
- 18. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 19. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 20. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. optolongfilter.com [optolongfilter.com]
- 26. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 27. FluoroFinder [app.fluorofinder.com]
- 28. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
Technical Support Center: N-methyl-N'-(propargyl-PEG4)-Cy5 Conjugates
This guide provides troubleshooting and handling advice for N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent conjugate designed for click chemistry applications. The primary focus is to address and prevent the common issue of dye aggregation, which can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent labeling reagent. It consists of a Cy5 dye, which emits in the far-red spectrum (approx. 650 nm excitation / 670 nm emission), attached to a propargyl group via a hydrophilic 4-unit polyethylene glycol (PEG4) linker.[1][2][3] The terminal propargyl (alkyne) group makes it a key reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[2] Its primary use is to attach the bright and photostable Cy5 fluorophore to azide-modified biomolecules such as proteins, nucleic acids, or other targets for visualization and detection.[1][2]
Q2: My conjugate solution has a blue-shifted or broadened absorbance peak. What does this mean?
This is a classic indicator of dye aggregation. Cy5 monomers typically have a sharp absorption maximum around 649-651 nm.[1][4] When Cy5 molecules stack together in solution, they form aggregates (often H-aggregates) which exhibit a different absorption spectrum, typically showing a blue-shifted shoulder or a broadening of the main peak.[5][6] These aggregates are often non-fluorescent or have significantly quenched fluorescence, which can compromise experimental results.[5][6]
Q3: I am observing low fluorescence intensity in my experiment. Could aggregation be the cause?
Yes, aggregation is a primary cause of reduced fluorescence, an effect known as self-quenching.[][8] When Cy5 molecules are too close to each other, they form non-fluorescent H-dimers or larger aggregates, leading to a significant drop in the expected signal intensity.[6] Other potential causes for low signal include photobleaching (exposure to light), incorrect filter settings on the imaging instrument, or inefficient labeling.[9][10]
Q4: What are the optimal storage and handling conditions for this conjugate?
To ensure stability and prevent aggregation, proper storage and handling are critical:
-
Solid Form: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.[10] Before opening, allow the vial to warm to room temperature to prevent condensation.[10]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8][11] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[10][12]
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution into the appropriate buffer. Do not store dilute aqueous solutions for long periods.
Q5: How does the PEG4 linker influence the behavior of the Cy5 conjugate?
The PEG4 (polyethylene glycol) linker is included in the design to improve the conjugate's properties. PEG is hydrophilic, which generally increases the water solubility of the Cy5 dye and helps to counteract its natural tendency to aggregate in aqueous buffers.[4][13] The linker also provides spatial separation between the Cy5 dye and the molecule it is being attached to, which can help minimize quenching and steric hindrance during the labeling reaction.[]
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments.
Problem 1: Visible Precipitates, Cloudiness, or Low Solubility
| Possible Cause | Recommended Solution & Rationale |
| High Concentration | Cyanine dyes are prone to aggregation and precipitation at high concentrations in aqueous buffers. Solution: Work with the lowest concentration of the conjugate that provides a sufficient signal for your application. Prepare dilute working solutions immediately before use from a concentrated organic stock. |
| Inappropriate Solvent | The conjugate has limited solubility in purely aqueous solutions. Solution: Ensure the final working solution contains a small percentage of an organic co-solvent like DMSO or DMF (typically 1-10%) to maintain solubility. However, always verify that the co-solvent concentration is compatible with your biological sample (e.g., cells, proteins). |
| Buffer Composition | The pH and ionic strength of the buffer can affect solubility and aggregation.[11][14] Buffers near the isoelectric point of a target protein can cause it to precipitate, bringing the dye with it.[11] Solution: Use a buffer with a pH of 7.0-9.0 for labeling reactions.[] Consider adding anti-aggregation agents like Tween-20 (0.01-0.1%) or betaine to your buffer, but test for compatibility with your downstream application first. |
Problem 2: Low Fluorescence Signal or Inconsistent Labeling
| Possible Cause | Recommended Solution & Rationale |
| Dye Aggregation (Quenching) | Aggregates of Cy5 are typically non-fluorescent and can cause inconsistent, punctate staining patterns due to non-specific binding.[5][6] Solution: Before use, briefly sonicate the stock solution. For the working solution, perform a quick microcentrifugation (e.g., 10,000 x g for 5-10 minutes) and use only the supernatant to remove any pre-formed aggregates. |
| Photobleaching | Cy5, while relatively stable, can be degraded by prolonged exposure to excitation light.[][11] Solution: Minimize the exposure of the conjugate (in solid, stock, and working forms) to light at all stages.[12] Use an anti-fade mounting medium for microscopy samples.[10] During imaging, use the lowest laser power and shortest exposure time necessary to acquire a good signal. |
| Inefficient Click Reaction | Aggregation may sterically hinder the propargyl group, preventing an efficient reaction with the azide-tagged target molecule. Solution: Follow the solubility and anti-aggregation advice above. Ensure all click chemistry reagents (e.g., copper catalyst, reducing agent) are fresh and active. Optimize the reaction conditions, including reagent concentrations and incubation time. |
Experimental Protocols & Data
Protocol 1: Preparation of Stock and Working Solutions
-
Warm Up: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial to create a 1-10 mg/mL stock solution. Mix by vortexing or brief sonication until fully dissolved.
-
Aliquot and Store: Divide the stock solution into small, single-use aliquots in low-binding tubes. Store these aliquots at -20°C, protected from light.[12]
-
Prepare Working Solution: Immediately before your experiment, dilute an aliquot of the stock solution into your final reaction buffer (e.g., PBS, pH 7.4). The final concentration will depend on the application, but should be kept as low as feasible. Note: The final concentration of DMSO should be kept to a minimum (ideally <1%) to avoid affecting biological samples.
Protocol 2: Quality Control Check for Aggregation via UV-Vis Spectroscopy
-
Dilute a small amount of the conjugate in your working buffer to a concentration suitable for absorbance measurement (absorbance should be < 1.0).
-
Measure the absorbance spectrum from ~550 nm to 700 nm.
-
Analysis:
-
A healthy monomeric solution will show a sharp, primary absorption peak (~λmax) around 649-651 nm and a smaller, secondary shoulder peak at ~600 nm.
-
An aggregated solution will show a decreased primary peak and the appearance of a new, blue-shifted shoulder or peak around 600-620 nm, indicating the formation of H-aggregates.[5]
-
Data Summary Tables
Table 1: Recommended Solvents & Buffers
| Solvent/Buffer Type | Purpose | Recommended Use | Notes |
|---|---|---|---|
| Anhydrous DMSO or DMF | Stock Solution | To dissolve the lyophilized powder at 1-10 mg/mL. | Use immediately after dissolving or aliquot and freeze.[8] Avoid repeated freeze-thaw cycles.[12] |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Working Solution / Reaction Buffer | Dilute stock solution for labeling experiments. | Must be free of primary amines (like Tris) if using NHS-ester chemistry in other contexts.[][15] |
| Bicarbonate/Carbonate Buffer, pH 8.5-9.0 | Reaction Buffer (for Amine Labeling) | Optimal for reactions with primary amines (not directly relevant for click chemistry but good practice).[15] | N/A for propargyl-azide click chemistry. |
Table 2: Common Anti-Aggregation Additives
| Additive | Typical Working Concentration | Notes |
|---|---|---|
| Tween-20 / Triton X-100 | 0.01 - 0.1% | Non-ionic detergents that can help disrupt hydrophobic interactions leading to aggregation. |
| Betaine | 1 - 1.5 M | An osmolyte that can stabilize protein structure and reduce dye aggregation. |
| Organic Co-solvent (DMSO/DMF) | 1 - 10% | Increases solubility of the dye in aqueous solutions. |
| Note: Always validate the compatibility of any additive with your specific experimental system. |
Visualizations
Workflow for Troubleshooting Low Fluorescence Signal
Caption: Troubleshooting flowchart for low fluorescence signals.
Conceptual Diagram of Aggregation-Induced Quenching
Caption: Aggregation leads to fluorescence quenching.
Experimental Workflow for Click Chemistry Labeling
Caption: General workflow for Cy5 click chemistry labeling.
References
- 1. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. drmr.com [drmr.com]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 and Other Cy5 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-methyl-N'-(propargyl-PEG4)-Cy5 and other commonly used Cyanine 5 (Cy5) derivatives. The selection of an appropriate fluorescent probe is critical for the success of fluorescence-based assays, influencing factors such as signal intensity, photostability, and specificity of labeling. This document aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experimental design.
Introduction to Cy5 Dyes
Cy5 is a far-red fluorescent dye that is widely used in various biological applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET).[1] Its emission in the far-red spectrum is advantageous due to reduced autofluorescence from biological samples in this region.[2] However, the performance of Cy5 can be influenced by its local environment and it is known to be susceptible to photobleaching.[2][3] To address these limitations and to enable different conjugation chemistries, a variety of Cy5 derivatives have been developed.
This guide focuses on comparing this compound, a specialized derivative, with more conventional Cy5 derivatives such as those with N-hydroxysuccinimide (NHS) ester and azide functionalities, as well as sulfonated versions (sulfo-Cy5).
Overview of this compound
This compound is a derivative of the Cy5 dye that incorporates two key modifications:
-
A Propargyl Group: This terminal alkyne functional group allows for covalent attachment to molecules containing an azide group via a copper-catalyzed click reaction (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5] This bioorthogonal conjugation chemistry provides high specificity and efficiency.[1][4]
-
A Polyethylene Glycol (PEG) Linker (PEG4): The PEG linker is hydrophilic and flexible. The inclusion of a PEG spacer can improve the solubility of the dye and the resulting conjugate in aqueous buffers, reduce non-specific binding, and minimize aggregation.[6][7]
These features make this compound particularly well-suited for applications requiring specific and efficient labeling, such as in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5][8]
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of this compound and other common Cy5 derivatives. It is important to note that specific performance data for this compound is limited in the public domain, and some of the presented values are based on the parent Cy5 molecule or similarly modified derivatives.
| Property | This compound | Cy5 NHS Ester | Cy5 Azide | Sulfo-Cy5 NHS Ester |
| Excitation Maximum (nm) | ~649[9][10] | ~649 | ~646[11] | ~649 |
| Emission Maximum (nm) | ~667[9][10] | ~670 | ~662[11] | ~670 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~232,000[9] | ~250,000 | Data not readily available | ~250,000 |
| Quantum Yield | Data not readily available | ~0.2-0.27 | Data not readily available | Generally higher than non-sulfonated Cy5 |
| Photostability | Expected to be similar to standard Cy5, but may be enhanced by the local environment.[12][13] | Moderate; susceptible to photobleaching.[2] | Moderate; susceptible to photobleaching. | Can exhibit improved photostability over non-sulfonated Cy5.[1] |
| Solubility | High in aqueous and organic solvents due to PEG linker. | Moderate in aqueous buffers, better in organic solvents. | Moderate in aqueous buffers, better in organic solvents. | High in aqueous buffers.[1] |
| Conjugation Chemistry | Click Chemistry (alkyne-azide cycloaddition).[5] | Amine-reactive (reacts with primary amines). | Click Chemistry (azide-alkyne cycloaddition). | Amine-reactive (reacts with primary amines). |
Experimental Protocols
I. Labeling of Azide-Modified Proteins with this compound via Click Chemistry
This protocol describes the general steps for labeling a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator/ligand (e.g., THPTA or BTTAA) to stabilize Cu(I)
-
DMSO
-
Gel filtration column for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of the copper ligand in water/DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. A molar excess of the dye (e.g., 5-10 fold) is typically used.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other reaction components by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
-
II. Comparative Photostability Assay
This protocol can be used to compare the photostability of different Cy5-labeled biomolecules.
Materials:
-
Cy5 derivative-labeled biomolecules (e.g., antibodies, oligonucleotides) at the same concentration.
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.
-
Image analysis software.
Procedure:
-
Sample Preparation:
-
Immobilize the labeled biomolecules on a microscope slide or coverslip.
-
-
Image Acquisition:
-
Locate a region of interest containing the immobilized molecules.
-
Acquire a time-lapse series of images with continuous laser illumination at a constant laser power.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each frame of the time-lapse series.
-
Normalize the intensity at each time point to the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the dye.
-
Visualizing Experimental Workflows and Signaling Pathways
PROTAC-Mediated Protein Degradation Workflow
This compound is frequently used as a fluorescent tag for PROTACs to visualize their cellular uptake, distribution, and engagement with the target protein.[5][14] The following diagram illustrates a typical experimental workflow for evaluating a fluorescently labeled PROTAC.
Caption: Workflow for evaluating a fluorescently labeled PROTAC.
Click Chemistry Conjugation
The core of utilizing this compound is the click chemistry reaction. This diagram illustrates the basic principle.
Caption: Principle of click chemistry for fluorescent labeling.
Concluding Remarks
This compound offers distinct advantages for specific applications, particularly those involving bioorthogonal labeling strategies like in PROTAC development. The inclusion of a PEG linker is expected to enhance its biocompatibility and reduce non-specific interactions. When compared to standard Cy5 derivatives, the choice of dye will largely depend on the desired conjugation chemistry and the specific requirements for solubility and photostability in the experimental context. For applications requiring high photostability, it may be beneficial to consider alternative dyes known for their enhanced brightness and resistance to photobleaching, or to employ photostabilizing agents in the imaging buffer. Researchers are encouraged to perform pilot experiments to determine the optimal dye and labeling strategy for their specific research needs.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficient cell surface labelling of live zebrafish embryos: wash-free fluorescence imaging for cellular dynamics tracking and nanotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. amsbio.com [amsbio.com]
- 9. cenmed.com [cenmed.com]
- 10. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-methyl-N'-(propargyl-PEG4)-Cy5 vs. Alexa Fluor 647
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of the optimal fluorophore is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of two widely used red-excitable fluorescent dyes: N-methyl-N'-(propargyl-PEG4)-Cy5, a derivative of Cyanine5 (Cy5) functionalized for click chemistry, and Alexa Fluor 647, a leading fluorophore known for its exceptional brightness and photostability.
This comparison delves into their spectral properties, performance characteristics, and practical applications, supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and Alexa Fluor 647, providing a clear overview of their respective performance metrics.
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 | 650 |
| Emission Maximum (nm) | ~667-670 | 665-671 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~232,000 | ~239,000 |
| Quantum Yield | ~0.28 (for Cy5)[1] | ~0.33[2] |
| Brightness (EC x QY) | ~64,960 | ~78,870 |
| Photostability | Good | Excellent |
| Primary Application | Click Chemistry, PROTAC Synthesis | Antibody & Protein Labeling |
Performance Deep Dive: Brightness and Photostability
Alexa Fluor 647 consistently demonstrates superior brightness and photostability when compared to Cy5 and its derivatives. While this compound, as a Cy5 derivative, offers good fluorescence, Alexa Fluor 647 exhibits a higher quantum yield, contributing to its enhanced brightness.
Crucially, studies directly comparing Alexa Fluor 647 and Cy5 have shown that Alexa Fluor 647 is significantly more resistant to photobleaching. In one study, after prolonged exposure, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[3] This superior photostability is a critical advantage for applications requiring long or repeated imaging sessions, such as time-lapse microscopy and single-molecule studies.
Furthermore, protein conjugates of Alexa Fluor 647 are reported to be significantly more fluorescent than those of Cy5, particularly at high degrees of labeling.[4][5] This is attributed to the reduced self-quenching of Alexa Fluor 647 molecules when conjugated to proteins.[4][5]
Chemical Structures and Labeling Chemistry
The fundamental difference in their application lies in their reactive moieties.
This compound is equipped with a terminal alkyne group, making it ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[6] This allows for highly specific and efficient covalent labeling of azide-modified biomolecules. The inclusion of a PEG4 linker enhances its solubility and reduces steric hindrance.
Figure 1: Simplified structure of this compound.
Alexa Fluor 647 is most commonly available as an N-hydroxysuccinimidyl (NHS) ester. This reactive group readily couples with primary amines on proteins and other biomolecules to form stable amide bonds.[3][]
Figure 2: Simplified structure of Alexa Fluor 647 NHS Ester.
Experimental Protocols
Protocol 1: Antibody Conjugation with Alexa Fluor 647 NHS Ester
This protocol is adapted for the conjugation of IgG antibodies.
Materials:
-
Alexa Fluor 647 NHS Ester
-
IgG antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
1 M Sodium Bicarbonate, pH 8.5-9.5
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the antibody solution pH to 8.0-8.5 with 1 M sodium bicarbonate.
-
Prepare Dye Solution: Dissolve the Alexa Fluor 647 NHS Ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the reactive dye to the antibody solution at a 10:1 molar ratio (dye:antibody).
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove unreacted dye by passing the conjugate solution through a desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~650 nm.
References
- 1. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 in Click Chemistry
For researchers, scientists, and drug development professionals leveraging the precision of click chemistry, the choice of a fluorescent labeling reagent is paramount to experimental success. This guide provides an objective comparison of N-methyl-N'-(propargyl-PEG4)-Cy5, a terminal alkyne-containing cyanine dye, with alternative fluorescent probes. We present a head-to-head analysis of its performance, supported by experimental data and detailed protocols, to inform your selection process for applications ranging from protein labeling to cellular imaging.
Performance Comparison: A Quantitative Look at the Alternatives
The efficiency of a click chemistry reaction and the photophysical properties of the chosen fluorophore significantly impact the quality and reliability of experimental data. The following table summarizes key performance metrics for this compound and its primary alternatives.
| Feature | This compound | Alkyne-Cy5 (Short Linker) | DBCO-Cy5 (Copper-Free) |
| Reactive Moiety | Terminal Alkyne | Terminal Alkyne | Dibenzocyclooctyne (DBCO) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical 2nd Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | ~1 - 10⁴[1][2] | ~1 - 10⁴[1][2] | ~0.6 - 1.0[3] |
| Excitation Max (nm) | ~649 | ~650 | ~650 |
| Emission Max (nm) | ~667 | ~670 | ~670 |
| Quantum Yield (Φ) | ~0.3 (in aqueous solution)[3] | ~0.3 (in aqueous solution)[3] | ~0.3 (in aqueous solution)[3] |
| Key Advantages | High reaction rates, well-established protocols, PEG4 linker enhances solubility and reduces steric hindrance. | High reaction rates, cost-effective. | Biocompatible (copper-free), suitable for live-cell imaging.[4] |
| Key Disadvantages | Requires cytotoxic copper catalyst. | Requires cytotoxic copper catalyst, shorter linker may lead to steric hindrance. | Slower reaction kinetics compared to CuAAC, can be more expensive.[4] |
Core Advantages of the PEG4 Linker
The presence of a polyethylene glycol (PEG) spacer in this compound offers distinct advantages over probes with shorter or no linkers:
-
Enhanced Solubility: The hydrophilic PEG4 chain improves the water solubility of the dye, which is beneficial for reactions in aqueous buffers commonly used for biological samples.
-
Reduced Steric Hindrance: The flexible PEG4 linker provides spatial separation between the Cy5 dye and the labeled biomolecule. This can minimize potential interference of the dye with the biomolecule's function and improve the efficiency of the click reaction by making the alkyne group more accessible.
-
Improved Pharmacokinetics: In drug development applications, PEGylation is a well-established strategy to increase the in vivo circulation time and reduce the immunogenicity of molecules.
Experimental Protocols
Here, we provide a detailed protocol for the two-step fluorescent labeling of a protein using an amine-reactive alkyne linker followed by a CuAAC reaction with this compound.
Protocol 1: Two-Step Protein Labeling
This protocol involves the initial modification of the protein with an alkyne handle, followed by the click chemistry reaction with the fluorescent dye.
Step 1: Amine Modification with an Alkyne Linker
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.3, to a concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of an amine-reactive alkyne linker (e.g., Propargyl-PEGn-NHS ester) in anhydrous DMSO or DMF at a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a 3-5 fold molar excess of the alkyne linker stock solution. Incubate the reaction for 1 hour at room temperature.
-
Purification: Remove the unreacted alkyne linker using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Fluorescent Labeling via CuAAC
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio. Allow the complex to form for 2-3 minutes.
-
Click Reaction:
-
In a reaction tube, add the alkyne-modified protein.
-
Add the this compound stock solution to achieve a 3-5 fold molar excess over the protein.
-
Add the premixed Cu(I)/THPTA catalyst complex to a final copper concentration of approximately 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled protein from excess dye and reaction components using a desalting column.
-
Degree of Labeling (DOL) Determination: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for Cy5) to determine the degree of labeling.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps and relationships.
Conclusion
This compound stands out as a robust and efficient fluorescent probe for copper-catalyzed click chemistry applications. Its key advantages lie in the high reactivity of the terminal alkyne and the beneficial properties imparted by the PEG4 linker, namely enhanced solubility and reduced steric hindrance. While the requirement for a copper catalyst precludes its use in some live-cell applications, for in vitro bioconjugation, protein labeling, and the development of targeted therapeutics, it offers a superior combination of performance and reliability. For applications demanding absolute biocompatibility, copper-free alternatives such as DBCO-Cy5 are more suitable, albeit with a trade-off in reaction kinetics. The choice between these reagents will ultimately depend on the specific requirements of the experimental system.
References
A Comparative Guide to Validating N-methyl-N'-(propargyl-PEG4)-Cy5 Labeling Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed experimental framework for validating the labeling specificity of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent probe designed for bioorthogonal "click chemistry" applications. Proper validation is critical to ensure that observed fluorescence signals correspond accurately to the intended target, thereby preventing data misinterpretation.
Introduction to this compound
This compound is a specialized fluorescent probe featuring three key components:
-
Cy5: A bright, far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum near 670 nm.[1][2] Its spectral properties in the near-infrared window minimize background autofluorescence from biological samples, allowing for deep tissue penetration and high signal-to-noise ratios.[1]
-
Propargyl Group: An alkyne functional group that serves as a reactive handle. This group specifically and covalently bonds with azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3]
-
PEG4 Linker: A four-unit polyethylene glycol spacer that enhances the probe's aqueous solubility and provides spatial separation between the dye and the target biomolecule, reducing potential steric hindrance.[4]
This molecular design allows for the highly selective labeling of biomolecules—such as proteins, glycans, or nucleic acids—that have been metabolically or chemically engineered to contain an azide group.[5][6] The specificity of this system hinges on the bioorthogonal nature of the azide-alkyne reaction, which, in principle, does not interfere with native biological chemistry.[5][7] However, rigorous experimental validation is essential to confirm this specificity and rule out potential off-target interactions.[8]
Experimental Workflow and Protocols for Specificity Validation
Validating the probe's specificity involves a series of controlled experiments designed to demonstrate that labeling is dependent on the presence of the azide target and all necessary reaction components.
The typical workflow for labeling azide-modified biomolecules in a cellular context involves metabolic labeling, cell processing, the click reaction, and subsequent imaging. The following diagram illustrates this process.
This protocol provides a starting point for labeling azide-modified proteins in cultured mammalian cells.[9][10] Optimization may be required depending on the cell type and target molecule.
-
Metabolic Labeling: Culture cells in media supplemented with an appropriate azide-containing metabolic precursor (e.g., 50 µM L-azidohomoalanine (AHA) to label newly synthesized proteins) for 24-48 hours.
-
Cell Preparation:
-
Wash cells three times with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS containing 3% bovine serum albumin (BSA).
-
-
Click Reaction Cocktail Preparation (Prepare fresh):
-
In a microfuge tube, combine reagents in the following order:
-
This compound (from a 1 mM stock in DMSO) to a final concentration of 10 µM.
-
Copper(II) sulfate (CuSO₄) (from a 20 mM stock in H₂O) to a final concentration of 200 µM.[10]
-
A copper-stabilizing ligand like THPTA (from a 100 mM stock in H₂O) to a final concentration of 1 mM.[9][10]
-
Sodium ascorbate (from a 300 mM stock in H₂O) to a final concentration of 3 mM.[10]
-
Adjust the final volume with PBS.
-
-
-
Labeling:
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells three times with PBS + 3% BSA.
-
Counterstain nuclei with DAPI if desired.
-
Mount coverslips and image using a fluorescence microscope with appropriate filters for Cy5 (e.g., Ex: 638 nm, Em: 663–738 nm).[11]
-
Critical Controls for Validating Specificity
To ensure the observed signal is a direct result of the specific azide-alkyne reaction, a panel of control experiments is mandatory. The absence of signal in these control groups is crucial for validating the probe's specificity.
The results from these controls can be quantified and summarized to provide clear evidence of labeling specificity.
| Experimental Condition | Purpose | Expected Outcome (Relative Fluorescence Units) |
| Full Reaction | To measure the signal from specific labeling. | 100 ± 15 |
| No-Azide Control | To test for non-specific binding of the Cy5 probe to cellular components. | < 5 |
| No-Copper Control | To confirm the reaction is catalyst-dependent and not a result of spontaneous alkyne reactivity. | < 5 |
| No-Probe Control | To measure the level of cellular autofluorescence in the Cy5 channel. | < 2 |
Table 1: Example quantitative data from control experiments demonstrating high labeling specificity. Values are hypothetical but representative.
Notably, some studies have reported that under certain CuAAC conditions, side reactions involving cysteine residues can occur, leading to false-positive signals.[8][12] The "No-Azide" control is particularly important for identifying such off-target reactivity.
Comparison with Alternative Probes
While this compound is an excellent tool, several alternatives exist. The choice of probe depends on the specific experimental requirements, such as desired brightness, photostability, and reaction chemistry.
| Probe / System | Labeling Chemistry | Key Advantages | Considerations |
| Propargyl-Cy5 (This Guide) | CuAAC (Click Chemistry) | High quantum yield, far-red emission minimizes autofluorescence, good photostability.[1][13] | Requires a copper catalyst, which can be cytotoxic in live-cell applications if not carefully managed.[14] |
| Alkyne-Alexa Fluor™ 647 | CuAAC (Click Chemistry) | Spectrally almost identical to Cy5, often cited as having higher photostability and brightness.[15] | Generally more expensive than Cy5 derivatives. |
| DBCO-Cy5 | SPAAC (Strain-Promoted Click) | Copper-free reaction, making it highly biocompatible for live-cell imaging.[12][16] | SPAAC kinetics can be slower than CuAAC; cyclooctyne reagents may have their own non-specific interactions.[12] |
| Tetrazine-Cy5 | IEDDA (Diels-Alder) | Extremely fast reaction kinetics, excellent for in vivo applications.[16] | Requires the target to be labeled with a strained alkene (e.g., TCO), which is a different metabolic labeling pathway. |
| HaloTag® / SNAP-tag® | Covalent Enzyme-Ligand | Highly specific binding to a genetically encoded protein tag. | Requires genetic modification of the protein of interest; the tag itself is large (20-33 kDa) and may affect protein function. |
Table 2: Objective comparison of Propargyl-Cy5 with alternative labeling technologies.
References
- 1. lifetein.com [lifetein.com]
- 2. cenmed.com [cenmed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01032A [pubs.rsc.org]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-methyl-N'-(propargyl-PEG4)-Cy5 with alternative fluorophores for various microscopy techniques. We delve into the performance characteristics of this versatile dye, supported by experimental data and detailed protocols to assist in your research and development endeavors.
Introduction to this compound
This compound is a fluorescent dye belonging to the cyanine family, renowned for its bright emission in the far-red region of the spectrum. Its key feature is the terminal propargyl group, which allows for its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The polyethylene glycol (PEG4) spacer enhances its solubility and reduces non-specific binding, making it a valuable tool for labeling and visualizing cellular components with high specificity.
Performance in Microscopy: A Comparative Analysis
The choice of a fluorophore is critical for the success of any fluorescence microscopy experiment. Here, we compare the performance of this compound with a popular alternative, an alkyne-functionalized Alexa Fluor 647, across key photophysical parameters relevant to confocal and super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM).
Key Performance Metrics
While specific data for this compound is not extensively published in comparative studies, we can infer its performance based on the well-characterized properties of the core Cy5 fluorophore and compare it to Alexa Fluor 647.
| Property | This compound (inferred from Cy5) | Alkyne-Alexa Fluor 647 | Significance in Microscopy |
| Excitation Maximum (λex) | ~649 nm[1] | ~650 nm | Matching the laser lines available on the microscope for efficient excitation. |
| Emission Maximum (λem) | ~667 nm[1] | ~668 nm | Ensuring emitted light is captured efficiently by the detector and is well-separated from other fluorophores in multi-color imaging. |
| Molar Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹[1] | ~270,000 cm⁻¹M⁻¹ | A higher value indicates more efficient light absorption, leading to brighter signals. |
| Quantum Yield (Φ) | ~0.2-0.3[2][3] | ~0.33 | Represents the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal. |
| Photostability | Good, but susceptible to photobleaching under intense illumination.[4][5] | Excellent, generally higher than Cy5.[4][5] | Crucial for imaging dynamic processes and for super-resolution techniques that require long acquisition times and high laser powers. |
| Suitability for STORM | Excellent, exhibits photoswitching in the presence of thiols.[6][7][8] | Excellent, a widely used and well-characterized STORM dye.[8] | The ability to be reversibly switched between a fluorescent and a dark state is the fundamental principle of STORM. |
Performance in Different Microscopy Techniques
-
Confocal Microscopy: Both this compound and Alkyne-Alexa Fluor 647 are well-suited for confocal microscopy due to their far-red emission, which minimizes autofluorescence from biological samples.[3] However, the superior photostability of Alexa Fluor 647 can be advantageous for time-lapse imaging of live cells or when acquiring Z-stacks of thick specimens.[4][5]
-
Structured Illumination Microscopy (SIM): In SIM, which requires the acquisition of multiple raw images to reconstruct a super-resolved image, photostability is a key factor. The higher photostability of Alexa Fluor 647 makes it a more robust choice for SIM applications, allowing for the collection of high-quality raw data without significant signal loss.
-
Stochastic Optical Reconstruction Microscopy (STORM): Both Cy5 and Alexa Fluor 647 are among the best fluorophores for STORM.[8] They can be induced to "blink" by photoswitching in a specialized imaging buffer, enabling the localization of individual molecules with high precision. While both perform exceptionally well, the higher photon output per switching event and greater photostability of Alexa Fluor 647 can lead to higher quality reconstructions with better resolution.[5]
Experimental Protocols
The following protocols provide a general framework for labeling and imaging cells using this compound. Optimization may be required for specific cell types and targets.
Protocol 1: Labeling of Azide-Modified Proteins in Fixed Cells
This protocol describes the labeling of proteins that have been metabolically incorporating an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA).
Materials:
-
Cells cultured on glass-bottom dishes or coverslips, treated with an azide-containing metabolic label.
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.25% Triton X-100 in PBS.
-
Blocking solution: 1% BSA in PBS.
-
Click-&-Go™ reaction cocktail:
-
This compound (1-10 µM).
-
Copper(II) sulfate (CuSO₄) (100 µM).
-
Copper-chelating ligand (e.g., THPTA) (500 µM).
-
Sodium ascorbate (5 mM, freshly prepared).
-
-
Phosphate-buffered saline (PBS).
-
Mounting medium.
Procedure:
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Click Reaction: Prepare the Click-&-Go™ reaction cocktail immediately before use. Add the reagents in the specified order.
-
Labeling: Remove the blocking solution and add the reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips on a microscope slide using an appropriate mounting medium.
Protocol 2: STORM Imaging
Materials:
-
Labeled cells from Protocol 1.
-
STORM imaging buffer:
-
10% (w/v) glucose in PBS.
-
1 M β-mercaptoethylamine (MEA) or 1 M β-mercaptoethanol (BME).
-
Oxygen scavenging system (e.g., GLOX):
-
Glucose oxidase (e.g., 1 mg/mL).
-
Catalase (e.g., 40 µg/mL).
-
-
Procedure:
-
Prepare STORM Buffer: Prepare the buffer immediately before imaging. The final concentration of the thiol (MEA or BME) is typically 10-100 mM.
-
Microscope Setup: Use a microscope equipped for STORM with a high-power 647 nm laser for excitation and photoswitching, and a 405 nm laser for reactivation if needed.
-
Imaging:
-
Replace the PBS with the STORM imaging buffer.
-
Illuminate the sample with the 647 nm laser at high power to induce photoswitching of the Cy5 molecules into a dark state.
-
Acquire a time series of thousands of images, where each frame captures the fluorescence of a sparse, randomly activated subset of fluorophores.
-
If necessary, use the 405 nm laser at low power to reactivate the fluorophores.
-
-
Image Reconstruction: Process the acquired image stack using a localization software (e.g., ThunderSTORM, rapidSTORM) to determine the precise coordinates of each detected molecule and reconstruct the final super-resolution image.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for labeling and imaging with this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cy3-Cy5 Covalent Heterodimers for Single-Molecule Photoswitching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switchable Fluorophores for Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Guide to the Cross-Reactivity of N-methyl-N'-(propargyl-PEG4)-Cy5 Conjugates
For researchers, scientists, and drug development professionals, understanding the potential for off-target binding is critical for the accurate interpretation of experimental results and the successful development of targeted therapies. The N-methyl-N'-(propargyl-PEG4)-Cy5 moiety is a popular chemical tool, functioning as a fluorescent labeling agent and a linker for constructing Proteolysis Targeting Chimeras (PROTACs) via click chemistry.[1][2][3][4][5] While the Cy5 dye offers excellent photophysical properties, conjugates incorporating it can exhibit cross-reactivity, leading to non-specific binding and potential misinterpretation of data.[6][7][8][9] This guide provides an objective comparison of methodologies to assess the cross-reactivity of this compound conjugates and presents supporting experimental frameworks.
Understanding the Source of Cross-Reactivity
The cross-reactivity of a fluorescent conjugate is not solely determined by the fluorophore itself but is a function of the entire molecule, including the targeting ligand, the linker, and the dye. The hydrophobicity of the conjugate, for instance, has been shown to correlate with increased non-selective cellular uptake.[9] Furthermore, the Cy5 dye portion of conjugates has been reported to bind non-specifically to cells expressing Fc receptors, such as monocytes and macrophages.[8] Therefore, rigorous evaluation of any new conjugate's binding profile is essential.
Comparative Analysis of Methodologies for Assessing Cross-Reactivity
Several powerful techniques can be employed to characterize the on- and off-target binding of a fluorescent conjugate. The choice of method will depend on the specific research question, available resources, and the nature of the conjugate being studied.
| Methodology | Principle | Information Gained | Advantages | Limitations |
| Fluorescence Correlation & Cross-Correlation Spectroscopy (FCS/FCCS) | Measures fluctuations in fluorescence intensity in a microscopic observation volume to determine the concentration and diffusion characteristics of fluorescent molecules and their binding partners.[6][7] | - In-cell binding affinity (Kd)- Fraction of bound vs. free conjugate- Stoichiometry of binding | - Quantitative analysis in living cells- High sensitivity (nanomolar range)- Can distinguish between target and off-target binding with appropriate controls.[6][7] | - Requires specialized microscopy setup- Can be affected by cellular autofluorescence- Interpretation can be complex |
| Affinity Pulldown followed by Mass Spectrometry (AP-MS) | The conjugate is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Bound proteins are then eluted and identified by mass spectrometry.[10] | - Unbiased identification of potential off-target binding partners | - Global and unbiased approach- Can identify novel interactors | - In vitro method may not fully reflect in-cell interactions- Prone to identifying non-specific binders that associate with the beads or linker |
| Competitive Activity-Based Protein Profiling (ABPP) | A competition experiment where a cell lysate is pre-incubated with the conjugate of interest before adding a broad-spectrum, activity-based probe for a particular enzyme class. A decrease in labeling by the broad-spectrum probe indicates target engagement by the conjugate.[10] | - On- and off-target enzyme engagement profile | - Provides functional information on target engagement- Can be performed in a cellular context | - Limited to enzyme classes for which activity-based probes are available- Does not identify non-enzymatic off-targets |
| Immunohistochemistry (IHC) on Tissue Microarrays | The fluorescent conjugate is applied to a panel of tissue sections from various organs to visualize its binding patterns.[11] | - Tissue and cell-type specific binding profile | - Provides spatial information on binding within a tissue context- Standardized and widely available technique | - Can be difficult to distinguish specific from non-specific staining- Interpretation can be subjective |
| Flow Cytometry | Measures the fluorescence intensity of individual cells in a population after incubation with the fluorescent conjugate. | - Cellular uptake and binding- Identification of cell populations with high non-specific binding | - High-throughput analysis of single cells- Can be used to assess binding to specific immune cell subsets | - Does not provide information on subcellular localization- Does not identify the specific off-target molecules |
Experimental Protocols
In-Cell Target Engagement and Off-Target Binding Analysis using FCS/FCCS
This protocol is adapted from studies analyzing the intracellular binding of fluorescently labeled drugs.[6][7]
Objective: To quantify the binding of an this compound conjugate to its intended target and assess the extent of off-target binding in living cells.
Methodology:
-
Cell Culture and Transfection: Culture cells of interest (e.g., a cell line overexpressing the target protein fused to a fluorescent protein like GFP) on glass-bottom dishes suitable for confocal microscopy.
-
Incubation with Conjugate: Incubate the cells with varying concentrations of the this compound conjugate.
-
Microscopy Setup: Use a confocal microscope equipped with FCS/FCCS capabilities. Define a measurement point within the cell (e.g., cytoplasm or nucleus).
-
FCS Data Acquisition: Measure the fluorescence fluctuations of the Cy5-labeled conjugate to determine its diffusion characteristics and concentration. This will provide information on the total fraction of bound molecules.
-
FCCS Data Acquisition: Simultaneously measure the fluorescence fluctuations of the Cy5 conjugate and the GFP-tagged target protein. Cross-correlation between the two signals indicates specific binding to the target.
-
Data Analysis: Analyze the autocorrelation and cross-correlation functions to determine the dissociation constant (Kd) for the target interaction and the fraction of the conjugate bound to off-target structures.
Unbiased Identification of Off-Target Proteins by Affinity Pulldown-Mass Spectrometry (AP-MS)
This protocol provides a general framework for identifying protein interactors.[10]
Objective: To identify the full spectrum of proteins that bind to the this compound conjugate in a cell lysate.
Methodology:
-
Probe Immobilization: Synthesize a version of the conjugate with a biotin tag. Immobilize the biotinylated conjugate onto streptavidin-coated magnetic beads.
-
Cell Lysis: Prepare a whole-cell lysate from the cells of interest.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use a proteomics software suite to identify the proteins from the mass spectrometry data. Compare the identified proteins to a control pulldown (e.g., with beads alone or with a non-functionalized linker) to identify specific binders.
Conclusion
While this compound is a valuable tool for fluorescent labeling and PROTAC development, it is crucial to recognize and characterize the potential for cross-reactivity of the final conjugate. A multi-pronged approach utilizing both cell-based and in vitro methods will provide the most comprehensive understanding of a conjugate's binding profile. By employing the methodologies outlined in this guide, researchers can confidently assess the specificity of their this compound conjugates, leading to more reliable and translatable scientific findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS:2107273-04-9 | AxisPharm [axispharm.com]
- 6. Simultaneous detection of intracellular target and off-target binding of small molecule cancer drugs at nanomolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous detection of intracellular target and off-target binding of small molecule cancer drugs at nanomolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 9. Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
A Comparative Guide to Quantitative Analysis with N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-methyl-N'-(propargyl-PEG4)-Cy5, a specialized fluorescent probe, against other common alternatives used in quantitative biological analysis. We will delve into its performance, supported by experimental data, and provide detailed protocols to assist in its effective application.
This compound is a fluorescent probe designed for high-specificity labeling in complex biological samples.[1][2] Its structure comprises a Cy5 fluorophore, known for its bright, far-red fluorescence, which minimizes background autofluorescence from biological specimens.[3][4] The molecule also features a propargyl group, enabling its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][5] A polyethylene glycol (PEG4) linker enhances its water solubility and reduces steric hindrance.[6]
Comparison with Alternative Fluorescent Probes
The selection of a fluorescent probe is critical for the success of quantitative experiments, directly influencing signal intensity, specificity, and multiplexing capabilities.[7] Here, we compare this compound with other commonly used fluorescent dyes.
| Feature | This compound | Alexa Fluor 647 Alkyne | DyLight 650 Alkyne |
| Fluorophore Class | Cyanine | Xanthene derivative | Sulfonated Cyanine |
| Excitation Max (nm) | ~646-649 | ~650 | ~652 |
| Emission Max (nm) | ~662-670 | ~668 | ~672 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | ~250,000 |
| Quantum Yield | Moderate | High | High |
| Photostability | Moderate | Excellent | Good |
| Key Advantages | - High molar extinction coefficient. - Emission in the far-red spectrum minimizes background fluorescence.[5] | - High photostability and brightness.[8][9] - Less prone to aggregation compared to Cy dyes.[8] | - Bright and photostable. - Highly water-soluble. |
| Considerations | - Can be susceptible to photobleaching.[10] - Potential for self-quenching at high labeling densities.[8] | - Higher cost. | - Can exhibit some non-specific binding. |
Note: The performance of these dyes can be influenced by the specific conjugation and the cellular environment.
Experimental Protocols
This protocol describes the labeling of an azide-modified protein with this compound using a copper(I) catalyst. This method is highly efficient and proceeds rapidly at room temperature.[11]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
DMSO
-
Deionized water
-
Purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in DMSO to a final concentration of 10 mM.
-
CuSO₄: Dissolve in deionized water to a final concentration of 20 mM.
-
THPTA: Dissolve in deionized water to a final concentration of 100 mM.
-
Sodium Ascorbate: Prepare a fresh 300 mM solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with this compound stock solution. The final concentration of the dye should be in excess of the protein.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. Add 10 µL of 100 mM THPTA solution to the reaction mixture and vortex. Add 10 µL of 20 mM CuSO₄ solution to the reaction mixture and vortex.[6]
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction. Vortex briefly.[6]
-
-
Incubation:
-
Purification:
-
Remove the unreacted this compound and catalyst components using size-exclusion chromatography or dialysis.[6]
-
Visualizations
Caption: Workflow for labeling biomolecules using click chemistry.
Caption: Conceptual diagram of bioorthogonal labeling and detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Cy5 Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: N-methyl-N'-(propargyl-PEG4)-Cy5 Versus Traditional and Enzymatic Labeling Methods
For researchers, scientists, and drug development professionals seeking optimal fluorescent labeling strategies, this guide provides an objective comparison of N-methyl-N'-(propargyl-PEG4)-Cy5 with established alternatives, including amine-reactive NHS esters and enzymatic SNAP-tag labeling. We present a comprehensive analysis of their performance, supported by detailed experimental protocols and visualizations to inform your selection of the most suitable method for your research needs.
At a Glance: Key Performance Metrics
The choice of a fluorescent labeling method hinges on a balance of efficiency, specificity, and the photophysical properties of the conjugated dye. This compound, a Cy5 dye equipped with a propargyl group, leverages the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, for covalent labeling.[1] This approach offers distinct advantages in terms of specificity and efficiency over traditional methods.
While direct head-to-head comparative studies under identical conditions are limited, the following table summarizes the expected performance of each labeling method based on available data and established principles.
| Feature | This compound (Click Chemistry) | Cy5 NHS Ester (Amine Labeling) | SNAP-tag®-Cy5 (Enzymatic Labeling) |
| Target Specificity | Site-specific via genetic encoding of an azide-bearing unnatural amino acid. | Non-specific, targets primary amines (lysine residues and N-terminus).[2][3] | Site-specific via fusion of the SNAP-tag® protein to the protein of interest.[4] |
| Labeling Efficiency | High to quantitative.[5][6] | Variable, dependent on accessible amines and reaction conditions.[2] | High, driven by enzymatic reaction.[4] |
| Reaction Conditions | Mild, aqueous buffers, biocompatible.[5][6] | pH-dependent (optimal pH 8.3-8.5), potential for side reactions.[2] | Mild, physiological conditions.[4] |
| Photostability | Generally high, characteristic of the Cy5 fluorophore. | Can be affected by the local chemical environment and degree of labeling.[7] | High, dependent on the specific Cy5 substrate used. |
| Signal-to-Noise Ratio | High due to specific labeling and low background.[8] | Can be lower due to non-specific binding and background fluorescence.[8] | High, with low non-specific background.[4] |
| Size of Modification | Small (triazole linker + dye).[9] | Small (dye molecule). | Large (SNAP-tag® protein, ~20 kDa + dye).[4] |
Visualizing the Chemistry: Labeling Workflows
To better understand the practical application of each method, the following diagrams illustrate the experimental workflows.
Delving into the Mechanisms: Signaling Pathways and Protein Degradation
The application of these labeling techniques is vast, from tracking protein localization and dynamics to elucidating complex signaling pathways. This compound is particularly relevant in the context of Proteolysis Targeting Chimeras (PROTACs), where it can be used to synthesize fluorescently labeled PROTACs for visualization and mechanistic studies.[1]
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[10][11]
HER2 Signaling Pathway
Fluorescent labeling is also instrumental in studying receptor tyrosine kinase signaling, such as the HER2 pathway, which is crucial in cancer biology. Dimerization of HER2 receptors initiates downstream signaling cascades that regulate cell proliferation and survival.[12][13][14][15][16]
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Cell Surface Proteins with this compound via CuAAC
This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display azide groups.
Materials:
-
Cells expressing azide-modified surface proteins
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Cell Preparation:
-
Wash cells expressing azide-modified proteins three times with ice-cold PBS.
-
-
Prepare Click Reaction Mix (per sample):
-
To 100 µL of PBS, add:
-
1 µL of 10 mM this compound (final concentration 100 µM).
-
2 µL of 50 mM CuSO₄ (final concentration 1 mM).
-
2 µL of 50 mM THPTA (final concentration 1 mM).
-
-
Vortex briefly.
-
-
Initiate Labeling:
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate to the reaction mix (final concentration ~9 mM).
-
Immediately add the complete reaction mix to the cells.
-
-
Incubation:
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Image the cells using appropriate Cy5 filter sets (Excitation/Emission: ~649/667 nm).
-
Protocol 2: Labeling of Proteins with Cy5 NHS Ester
This protocol describes the non-specific labeling of primary amines on a purified protein.
Materials:
-
Purified protein (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5 NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column
Procedure:
-
Prepare Protein Solution:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Prepare Dye Solution:
-
Dissolve Cy5 NHS ester in DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation:
-
Add a 10- to 20-fold molar excess of the reactive dye to the protein solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching:
-
Add quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (protein) and ~649 nm (Cy5).
-
Protocol 3: Labeling of SNAP-tag® Fusion Proteins with BG-Cy5
This protocol details the site-specific labeling of a SNAP-tag® fusion protein.
Materials:
-
Purified SNAP-tag® fusion protein or cells expressing the fusion protein
-
SNAP-Cell® BG-Cy5 substrate
-
Appropriate buffer (e.g., PBS with 1 mM DTT for purified protein) or cell culture medium
-
DMSO
Procedure for Purified Protein:
-
Prepare Reagents:
-
Dissolve BG-Cy5 substrate in DMSO to create a stock solution (e.g., 1 mM).
-
-
Labeling Reaction:
-
Combine the SNAP-tag® fusion protein (e.g., 5 µM final concentration) with a 1.5 to 2-fold molar excess of the BG-Cy5 substrate in the reaction buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Removal of Unreacted Substrate (Optional):
-
If necessary, remove unreacted substrate by size-exclusion chromatography or dialysis.
-
Procedure for Live Cells:
-
Prepare Labeling Medium:
-
Dilute the BG-Cy5 stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
-
Cell Labeling:
-
Replace the existing cell culture medium with the labeling medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with fresh, pre-warmed culture medium.
-
-
Imaging:
-
Image the cells using appropriate Cy5 filter sets.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal-to-Noise Considerations [evidentscientific.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural biology of HER2/ERBB2 dimerization: mechanistic insights and differential roles in healthy versus cancerous cells [explorationpub.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to N-methyl-N'-(propargyl-PEG4)-Cy5 for Reproducible Fluorescent Labeling
For researchers, scientists, and drug development professionals seeking robust and reproducible fluorescent labeling, this guide provides an objective comparison of N-methyl-N'-(propargyl-PEG4)-Cy5 with alternative fluorescent probes. The selection of an appropriate fluorescent dye is critical for the success and reproducibility of experiments in fluorescence microscopy, flow cytometry, and in vivo imaging.
This guide details the performance of this compound, a popular alkyne-functionalized cyanine dye for click chemistry applications, against other commercially available alternatives. We present a summary of key performance metrics, detailed experimental protocols for common applications, and visualizations of experimental workflows to aid in the selection of the optimal probe for your research needs.
Performance Comparison of Alkyne-Functionalized Dyes
Reproducibility in fluorescence-based experiments is heavily influenced by the photophysical properties of the chosen fluorophore. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to fading upon excitation). The signal-to-noise ratio, which is critical for sensitivity, is also a key consideration.
Below is a comparison of this compound with other spectrally similar alkyne-functionalized dyes commonly used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
| Probe | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Key Features |
| This compound | 232,000[1] | ~0.2[2] | 649[1][3] | 667[1][3] | Contains a PEG4 linker for improved solubility and reduced steric hindrance. |
| Alexa Fluor 647 Alkyne | 239,000 | 0.33 | 650 | 668 | Known for high photostability and brightness.[4][5][6][7][8][9] |
| Sulfo-Cyanine5 Alkyne | 250,000[10] | Not specified | 649[10] | 671[10] | Sulfonated form offers increased water solubility.[10] |
| DBCO-Cy5 | 250,000 | Not specified | 649 | 671 | Designed for copper-free click chemistry (SPAAC).[11] |
Experimental Protocols
Reliable and reproducible results are contingent on well-defined experimental protocols. Below are detailed methodologies for intracellular labeling of biomolecules using an alkyne-functionalized dye via click chemistry, followed by analysis with flow cytometry. These protocols can be adapted for this compound and its alternatives.
Protocol 1: Intracellular Labeling of Azide-Modified Proteins via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of intracellular proteins that have been metabolically tagged with an azide-containing amino acid.
Materials:
-
Cells cultured with an azide-containing metabolic label (e.g., L-azidohomoalanine)
-
This compound or alternative alkyne dye
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click Chemistry Reaction Buffer:
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., THPTA)
-
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Cell Culture and Metabolic Labeling: Culture cells in the presence of an azide-modified metabolic precursor for a sufficient duration to allow incorporation into proteins of interest.
-
Cell Harvest and Fixation: Harvest the cells and wash twice with PBS containing 1% BSA. Fix the cells in Fixation Buffer for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS containing 1% BSA. Permeabilize the cells by incubating in Permeabilization Buffer for 20 minutes at room temperature.
-
Click Reaction: a. Prepare the click reaction cocktail. For a final volume of 100 µL, mix:
- 5 µM this compound (or alternative alkyne dye)
- 1 mM CuSO₄
- 5 mM Sodium Ascorbate (freshly prepared)
- 1 mM THPTA
- PBS to 100 µL b. Resuspend the permeabilized cell pellet in the click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 2: Flow Cytometry Analysis of Labeled Cells
Materials:
-
Labeled cells from Protocol 1
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow Cytometer equipped with a ~640 nm laser and appropriate emission filters for Cy5.
Procedure:
-
Sample Preparation: Resuspend the washed, labeled cells in Flow Cytometry Staining Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Flow Cytometer Setup: a. Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest. b. Use a single-stained positive control (cells labeled with the Cy5 derivative) to set the voltage for the Cy5 detector and to establish compensation settings if performing multi-color analysis.
-
Data Acquisition: Acquire data for the experimental samples, collecting a sufficient number of events for statistical analysis.
-
Data Analysis: Analyze the acquired data using appropriate flow cytometry software. Gate on the cell population of interest and quantify the fluorescence intensity in the Cy5 channel. Compare the signal-to-noise ratio between different fluorescent probes by comparing the median fluorescence intensity of the positive population to the background fluorescence of a negative control (unlabeled cells that have gone through the click reaction).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the key steps in the labeling and analysis workflows.
Caption: Workflow for intracellular labeling and flow cytometry analysis.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Discussion on Reproducibility
The reproducibility of experiments using fluorescent probes like this compound is multifactorial.
-
Photostability: Cyanine dyes, including Cy5, are known to be susceptible to photobleaching. Studies have shown that Alexa Fluor 647, a spectrally similar dye, is considerably more photostable than Cy5.[4][5][9] This increased photostability can lead to more consistent signal intensity over time, which is crucial for quantitative imaging and time-lapse experiments.
-
Quantum Yield and Brightness: While this compound possesses a high extinction coefficient, its quantum yield is moderate. Alexa Fluor 647 generally exhibits a higher quantum yield, resulting in brighter conjugates and potentially a better signal-to-noise ratio, especially for low-abundance targets.[6][8][9]
-
Solubility and Aggregation: The PEG4 linker in this compound is designed to improve water solubility and reduce aggregation. Dye aggregation can lead to fluorescence quenching and reduced signal. Sulfonated cyanine dyes, such as Sulfo-Cyanine5 alkyne, also offer enhanced hydrophilicity.[10]
-
Click Chemistry Efficiency: The efficiency of the click reaction itself can impact reproducibility. Copper(I)-catalyzed reactions are generally efficient but can be sensitive to oxygen and the presence of chelating agents. The choice of ligand and the freshness of the reducing agent are critical for consistent labeling. Copper-free click chemistry using DBCO-functionalized dyes offers an alternative that can be more robust in certain biological contexts.[11]
References
- 1. cenmed.com [cenmed.com]
- 2. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]
- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. interchim.fr [interchim.fr]
A Head-to-Head Comparison: N-methyl-N'-(propargyl-PEG4)-Cy5 versus Enzymatic Labeling Methods
In the dynamic fields of molecular biology, drug discovery, and diagnostics, the precise and efficient labeling of proteins is paramount. This guide provides a comprehensive comparison between two prominent methodologies: the use of the click chemistry reagent N-methyl-N'-(propargyl-PEG4)-Cy5 and various enzymatic labeling techniques. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal labeling strategy for their specific applications.
Executive Summary
This compound is a chemical probe that leverages the power of bioorthogonal click chemistry for the fluorescent labeling of biomolecules.[1][2][3][4][5] This method is characterized by its high efficiency, rapid reaction kinetics, and broad applicability to a wide range of molecules that have been metabolically, chemically, or genetically engineered to incorporate a complementary azide group.
Enzymatic labeling methods, on the other hand, harness the inherent specificity of enzymes to catalyze the attachment of labels to target proteins.[6][7][8] Techniques such as Sortase-mediated ligation (SML), also known as "Sortagging," offer exquisite site-specificity, enabling the modification of proteins at defined locations with minimal off-target effects.[6][8][9]
The choice between these two powerful approaches depends on several factors, including the desired site of labeling, the nature of the target protein, the experimental context (in vitro vs. in vivo), and the required throughput.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound-based click chemistry labeling and a representative enzymatic method, Sortase-mediated ligation.
| Parameter | This compound (Click Chemistry) | Enzymatic Labeling (Sortase-mediated Ligation) |
| Specificity | High (dependent on azide incorporation) | Very High (defined by enzyme recognition sequence) |
| Reaction Speed | Fast (minutes to a few hours) | Moderate to Slow (hours to overnight)[10] |
| Generality | Broad (any azide-modified molecule) | Specific (requires enzyme recognition site) |
| In Vivo Compatibility | Copper-free click chemistry is highly compatible | Generally compatible, but enzyme delivery can be a challenge |
| Reagent Stoichiometry | Typically requires a slight excess of the Cy5 probe | Can require a significant excess of the labeled substrate to drive the reaction equilibrium[9] |
| Potential for Non-Specific Labeling | Low, but some non-specific binding of alkyne reagents can occur, especially with copper catalysis[11] | Very low due to high enzyme specificity |
Experimental Workflows and Signaling Pathways
To visually represent the distinct workflows of these two labeling strategies, the following diagrams have been generated using the DOT language.
Caption: Workflow for protein labeling using this compound via click chemistry.
Caption: Workflow for site-specific protein labeling using an enzymatic approach like Sortase-mediated ligation.
Detailed Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound (Copper-Catalyzed)
This protocol describes the labeling of a protein containing an azide group with this compound using a copper-catalyzed click reaction (CuAAC).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) with the this compound to a final concentration of 10-100 µM.
-
Prepare the copper/ligand catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess dye and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Analysis:
Protocol 2: Site-Specific Labeling of a Protein using Sortase-Mediated Ligation
This protocol outlines the labeling of a protein containing a C-terminal LPXTG recognition motif with a Cy5-labeled glycine peptide.[9][10]
Materials:
-
Target protein with a C-terminal LPXTG tag and a purification tag (e.g., His6-tag)
-
Sortase A enzyme
-
(Gly)₃-Cy5 peptide
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Purification resin (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the target protein (final concentration 10-50 µM) with a significant molar excess of the (Gly)₃-Cy5 peptide (e.g., 100-fold excess).[9]
-
Add Sortase A to a final concentration of 1-10 µM.
-
Bring the final volume to the desired amount with the Sortase reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture for 2-16 hours at room temperature or 37°C.[10] The optimal time may need to be determined empirically.
-
-
Purification:
-
Purify the labeled protein from the unreacted protein, Sortase A, and excess labeled peptide. If the target protein has a His-tag, Ni-NTA affinity chromatography can be used. The labeled protein will bind to the resin, while the cleaved C-terminal tag, excess peptide, and Sortase A (if not His-tagged) will be in the flow-through and wash fractions.
-
-
Analysis:
-
Analyze the labeling reaction by SDS-PAGE and Coomassie staining, followed by in-gel fluorescence scanning to visualize the Cy5-labeled protein. Mass spectrometry can be used to confirm the precise modification.
-
Concluding Remarks
Both this compound-based click chemistry and enzymatic labeling methods offer powerful solutions for protein modification. Click chemistry provides a versatile and rapid approach for labeling proteins that have been pre-functionalized with an azide group.[14][15][16] Its bioorthogonal nature makes it suitable for complex biological environments.
Enzymatic methods, such as Sortase-mediated ligation, provide unparalleled site-specificity, which is crucial for applications where the precise location of the label is critical to maintain protein function.[6][7][17] While the requirement for genetic engineering to introduce the recognition sequence and potentially slower reaction kinetics are considerations, the homogeneity of the final labeled product is a significant advantage. The choice between these methods will ultimately be guided by the specific experimental goals and the resources available to the researcher.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 | CAS:2107273-50-5 | AxisPharm [axispharm.com]
- 3. amsbio.com [amsbio.com]
- 4. N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. cenmed.com [cenmed.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic labeling of proteins: techniques and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 9. ISISBio:Protocols/Sortase mediated ligation - OpenWetWare [openwetware.org]
- 10. roboklon.com [roboklon.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Brightness of N-methyl-N'-(propargyl-PEG4)-Cy5 Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is paramount for achieving high-quality, reliable data in fluorescence-based applications. A critical parameter in this selection process is the brightness of the fluorophore, which is a function of its molar extinction coefficient and quantum yield. This guide provides a comparative analysis of N-methyl-N'-(propargyl-PEG4)-Cy5 and two common alternatives, Alexa Fluor 647 and iFluor 647, to aid in making an informed decision for your specific experimental needs.
Quantitative Comparison of Fluorophore Brightness
The brightness of a fluorescent dye is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). A higher value for this product indicates a brighter fluorophore, leading to a better signal-to-noise ratio in imaging and detection assays. The following table summarizes the key photophysical properties of this compound and its alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| This compound | ~649[1] | ~667[1] | 232,000[1] | ~0.28[2] | ~64,960 |
| Alexa Fluor 647 | 650[3] | 665[3] | 239,000[3] | 0.33[3][4] | 78,870 |
| iFluor 647 | 654[5] | 670[5] | 250,000[5][6] | 0.25[5][7] | 62,500 |
Experimental Protocols
To empirically determine and compare the brightness of these fluorescent conjugates, the following protocols for measuring absorbance and relative fluorescence quantum yield are provided.
1. Measurement of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Workflow for Molar Extinction Coefficient Determination
References
- 1. cenmed.com [cenmed.com]
- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. iFluor® 647 succinimidyl ester | AAT Bioquest [aatbio.com]
- 7. interchim.fr [interchim.fr]
Long-Term Stability of N-methyl-N'-(propargyl-PEG4)-Cy5 Labeled Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of fluorescently labeled samples is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of N-methyl-N'-(propargyl-PEG4)-Cy5, a popular far-red fluorescent dye for click chemistry applications, with other common alternatives. We present supporting experimental data and detailed protocols to inform your selection of the optimal fluorescent label for your research needs.
This compound is a derivative of the cyanine dye Cy5, featuring a propargyl group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) and a polyethylene glycol (PEG4) linker. This modification facilitates covalent labeling of biomolecules and can enhance solubility. While product descriptions often highlight its "photostable" nature, quantitative data is essential for a direct comparison with other fluorophores. This guide aims to provide that objective assessment.
Comparative Analysis of Fluorophore Performance
The selection of a fluorescent dye significantly impacts the quality and reliability of experimental data. Key performance indicators include photostability, quantum yield, and chemical stability over time and under various storage conditions.
Photostability Comparison
Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a critical consideration for fluorescence microscopy and other applications requiring prolonged illumination. Here, we compare the photostability of Cy5 and its derivatives with other commonly used far-red dyes.
| Fluorophore | Photobleaching Half-life (s) | Relative Photostability | Key Characteristics |
| Cy5 | ~5.6[1] | Moderate | Prone to photobleaching, but can be enhanced with photostabilizers.[1] |
| This compound | Data not available | Described as "photostable" | PEG linker may influence stability.[2] |
| Alexa Fluor 647 | Significantly higher than Cy5 | High | Retains ~80% of initial fluorescence under conditions where Cy5 retains ~55%. |
| DyLight 650 | Data not available | Moderate to High | Often used as a Cy5 alternative. |
Note: Photostability is highly dependent on the experimental conditions, including illumination intensity, buffer composition, and the presence of antifade reagents.
Quantum Yield and Molar Extinction Coefficient
The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
| Fluorophore | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| Cy5 | ~250,000 | ~0.20 - 0.28 |
| This compound | ~232,000[3] | Data not available |
| Alexa Fluor 647 | ~270,000 | ~0.33 |
| DyLight 650 | ~250,000 | ~0.71 |
Long-Term Storage and Chemical Stability
Proper storage is crucial for maintaining the integrity of fluorescently labeled samples. Degradation of the fluorophore or the labeled biomolecule can lead to a loss of signal and unreliable results.
General Recommendations for Long-Term Storage:
-
Temperature: For long-term storage, fluorescently labeled proteins and oligonucleotides should be stored at -20°C or -80°C.[4]
-
Buffer: Resuspension in a TE (Tris-EDTA) buffer (pH 7.5-8.0) is recommended over water to prevent acid-catalyzed degradation.[4]
-
Light Protection: Samples should be stored in the dark to prevent photobleaching from ambient light. Use of amber tubes or wrapping tubes in foil is advised.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade both the protein and the dye, it is best to store samples in single-use aliquots.
The PEG4 linker in this compound is intended to increase hydrophilicity. However, impurities in PEG reagents can sometimes lead to a decrease in the stability of the conjugated dye, particularly in the presence of reactive oxygen species.[2][5] Therefore, using high-purity reagents is essential.
Experimental Protocols
To facilitate a direct comparison of fluorescent dyes in your specific application, we provide the following standardized protocols for assessing photostability and performing click chemistry labeling.
Protocol 1: Measurement of Photobleaching Half-life
This protocol describes a method for determining the photobleaching half-life of a fluorescently labeled protein using fluorescence microscopy.
Materials:
-
Fluorescently labeled protein solutions (e.g., Cy5-labeled, Alexa Fluor 647-labeled) at a standardized concentration (e.g., 1 µM) in an appropriate imaging buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescently labeled protein. Mount a small volume on a microscope slide and cover with a coverslip.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0) to measure the initial fluorescence intensity (I₀).
-
Continuously illuminate the sample with the excitation light at a constant intensity.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀).
-
Plot the normalized fluorescence intensity (I/I₀) versus time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Protocol 2: Copper-Catalyzed Click Chemistry Labeling of an Azide-Modified Protein
This protocol outlines the general steps for labeling a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution (10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water).
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared).
-
Desalting column for purification.
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the this compound stock solution to the protein solution.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions to form the copper-ligand complex.
-
Add the copper-ligand complex to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess dye and reaction components using a desalting column.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for understanding complex biological processes and experimental designs. Below are examples of a PROTAC experimental workflow and a relevant signaling pathway, generated using the DOT language.
Caption: Experimental workflow for PROTAC-mediated protein degradation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the intervention point for a PROTAC.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. lifesensors.com [lifesensors.com]
- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative review of PROTAC linkers including N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance with a Focus on PEGylated and Fluorescently Tagged Constructs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).
This guide provides a comparative overview of common PROTAC linkers, with a special focus on the characteristics of a fluorescently-labeled polyethylene glycol (PEG) linker, N-methyl-N'-(propargyl-PEG4)-Cy5. We will delve into the quantitative data on linker performance, detail essential experimental protocols, and provide visualizations of the underlying biological pathways and experimental workflows.
The Central Role of the PROTAC Linker
The linker is far more than a passive spacer; it actively contributes to the PROTAC's biological activity.[1][2] Its length, composition, and rigidity are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
Common types of PROTAC linkers include:
-
Alkyl Chains: These are flexible, hydrophobic linkers that are synthetically straightforward. Their length can be easily varied, but their hydrophobicity can sometimes limit solubility.[5]
-
PEG Linkers: Polyethylene glycol linkers are hydrophilic and flexible, which can improve a PROTAC's solubility and cell permeability.[3][6] The ethylene glycol units can also engage in hydrogen bonding, potentially stabilizing the ternary complex.[6]
-
Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or alkynes and triazoles to reduce conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving selectivity.
Featured Linker: this compound
This compound is a PEG-based PROTAC linker that incorporates several key features.[7][8][9] The PEG4 component provides hydrophilicity and flexibility. The terminal propargyl group contains an alkyne moiety, which is ideal for "click chemistry" reactions, allowing for the efficient and modular synthesis of PROTACs.[7] A notable feature of this linker is the inclusion of a Cy5 fluorophore, a red-emitting dye. This fluorescent tag enables the direct visualization and quantification of the PROTAC's cellular uptake, distribution, and engagement with its target through various imaging and fluorescence-based assays.
Comparative Data on PROTAC Linker Performance
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize representative data from studies comparing different linker types.
Table 1: Comparison of Linker Performance on Tank-Binding Kinase 1 (TBK1) Degradation [4]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [4]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Influence of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [3]
| Linker Type | Number of PEG Units | DC50 (nM) |
| PEG | 2 | >1000 |
| PEG | 3 | 100 - 1000 |
| PEG | 4 | 10 - 100 |
| PEG | 5 | 1 - 10 |
Note: The data presented are representative and compiled from different studies. Direct comparison should be made with caution due to variations in experimental conditions, cell lines, and target proteins.
Signaling Pathways and Experimental Workflows
The mechanism of PROTAC action and the general workflow for evaluating a PROTAC candidate are depicted in the following diagrams.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.
Protocol 1: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[5]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
For fluorescently tagged PROTACs or when using fluorescent secondary antibodies, ensure the imaging system is equipped with the appropriate filters for the fluorophore (e.g., Cy5).[5][10]
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding affinity of the PROTAC to its target protein and E3 ligase, and the formation of the ternary complex.[11][12]
1. Reagents and Plate Setup:
-
Purified target protein (POI), purified E3 ligase complex, and the PROTAC.
-
A fluorescently labeled tracer that binds to either the POI or the E3 ligase.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Use a low-volume, black, 384-well plate.
2. Assay Procedure:
-
To measure binary binding, titrate the PROTAC against a fixed concentration of the fluorescent tracer and the corresponding protein (POI or E3 ligase).
-
To measure ternary complex formation, pre-incubate the PROTAC with one protein (e.g., the E3 ligase) and then titrate this mixture against a fixed concentration of the fluorescent tracer and the other protein (the POI).
-
For a PROTAC containing a fluorescent tag like Cy5, the intrinsic fluorescence of the PROTAC can potentially be used as the tracer, simplifying the assay design. However, careful optimization of instrument settings will be required to distinguish the FP signal from background fluorescence.[13][14]
3. Measurement and Data Analysis:
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore. For Cy5, excitation is typically around 650 nm and emission around 670 nm.[3]
-
Plot the change in fluorescence polarization (in millipolarization units, mP) against the concentration of the titrated component.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd) for binary interactions or the cooperativity of ternary complex formation.
Protocol 3: Live-Cell Imaging for Cellular Uptake and Degradation Kinetics
For PROTACs with a fluorescent tag like this compound, live-cell imaging provides a powerful tool to visualize cellular entry and track protein degradation in real-time.[15]
1. Cell Culture and Labeling:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
If the target protein is not endogenously fluorescent, it may need to be tagged with a fluorescent protein (e.g., GFP) for visualization of degradation.
2. Imaging Setup:
-
Use a confocal or high-content imaging system equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Use appropriate laser lines and emission filters for the fluorophores being used (e.g., GFP and Cy5). To minimize phototoxicity, use the lowest laser power and exposure time that provide a good signal-to-noise ratio.[2]
3. Time-Lapse Imaging:
-
Acquire baseline images of the cells before adding the PROTAC.
-
Add the Cy5-labeled PROTAC to the cells at the desired concentration.
-
Acquire images at regular intervals (e.g., every 15-30 minutes) over a period of several hours to track the cellular uptake of the PROTAC (red channel) and the degradation of the target protein (green channel).
4. Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity of the Cy5-PROTAC and the GFP-tagged target protein within each cell over time.
-
The increase in red fluorescence intensity inside the cell confirms cellular uptake.
-
The decrease in green fluorescence intensity indicates target protein degradation.
-
Plot the normalized fluorescence intensities over time to determine the kinetics of uptake and degradation.
By employing these experimental approaches, researchers can systematically evaluate and compare the performance of different PROTAC linkers, leading to the rational design of more potent and selective protein degraders for therapeutic applications. The inclusion of fluorescently tagged linkers like this compound offers an invaluable opportunity for detailed mechanistic studies of PROTAC action in living cells.
References
- 1. nanomicronspheres.com [nanomicronspheres.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescent Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fluorescent Western blotting [jacksonimmuno.com]
- 11. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-methyl-N'-(propargyl-PEG4)-Cy5
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental protection. For researchers and scientists in the dynamic field of drug development, a clear and compliant protocol for waste management is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-methyl-N'-(propargyl-PEG4)-Cy5, a fluorescent PROTAC linker, ensuring the safety of your personnel and the integrity of your research environment.
Due to its chemical structure, which includes a reactive propargyl group, this compound must be treated as hazardous waste. The polyethylene glycol (PEG) chain, while generally biocompatible, does not mitigate the risks associated with the propargyl functionality. Therefore, this chemical waste must not be disposed of down the drain or in regular trash receptacles.
Immediate Safety and Handling Protocol
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This is the first line of defense in minimizing exposure and preventing contamination.
-
Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation risks.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles with side shields.
-
Hand Protection : Use chemical-resistant gloves, such as nitrile.
-
Body Protection : A laboratory coat is mandatory.
-
-
Hygiene Practices : Wash hands thoroughly after handling the substance.
Step-by-Step Disposal Protocol
The cornerstone of proper disposal is the segregation and clear identification of the chemical waste. Adherence to your institution's specific guidelines is crucial.
-
Waste Classification : Immediately classify all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired product.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, weighing papers).
-
-
Waste Segregation :
-
Solid Waste : Collect all solid materials contaminated with the compound in a designated, leak-proof hazardous waste container.
-
Liquid Waste : Transfer solutions containing this compound into a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Avoid Mixing : Do not mix this waste stream with other chemicals unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. The propargyl group can be reactive, and mixing with incompatible materials such as strong oxidizing agents, acids, and bases should be avoided.[1]
-
-
Containerization and Labeling :
-
Use only compatible containers, typically glass or high-density polyethylene, with secure, tight-fitting lids.[1]
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your EHS department.[1] The label must include the full chemical name: "this compound" and any other required information.
-
-
Interim Storage in the Laboratory :
-
Final Disposal Arrangements :
Spill Management
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Secure the Area : Evacuate all non-essential personnel and ensure the area is well-ventilated.
-
Use Appropriate PPE : Before addressing the spill, equip yourself with the necessary personal protective equipment.
-
Containment : Prevent the spill from spreading and ensure it does not enter drains or water courses.
-
Cleanup :
-
Collection : Carefully transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.
-
Decontamination : Thoroughly wash the spill area after the material has been collected. Rinsate should also be collected as hazardous waste.[2]
Disposal Workflow
References
Personal protective equipment for handling N-methyl-N'-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of N-methyl-N'-(propargyl-PEG4)-Cy5. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. This compound is a valuable tool in proteolysis-targeting chimera (PROTAC) development and click chemistry applications, but its constituent parts—a cyanine dye, a polyethylene glycol (PEG) linker, and a reactive propargyl group—necessitate careful handling.[1]
Hazard Identification and Risk Assessment
-
Cyanine Dye (Cy5): Cyanine dyes, as a class, should be handled as potentially hazardous substances. They can cause skin, eye, and respiratory tract irritation. In case of contact, immediately flush the affected area with copious amounts of water.[2][3]
-
Propargyl Group: The propargyl group imparts reactivity to the molecule.[4] Compounds containing propargyl groups can be flammable, reactive, and may cause severe skin and eye irritation.[5][6][7]
-
PEG Linker: The PEG4 linker is generally considered biocompatible and of low toxicity.[8][9][10] However, as with any chemical, unnecessary exposure should be avoided.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in both solid and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the dye and propargyl group. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes of solutions or contact with the powdered form. |
| Body Protection | Laboratory coat | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Work in a certified chemical fume hood | To prevent inhalation of the powdered compound or aerosols from solutions. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk and ensure accurate experimental outcomes.
1. Preparation and Weighing:
-
Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, including PPE, weighing paper, spatulas, and solvent-dispensing tools.
-
When weighing the solid form of the compound, do so within a chemical fume hood to avoid inhalation of any fine particles.[11]
2. Dissolving the Compound:
-
Add the solvent to the solid compound slowly to avoid splashing.[11]
-
Consult the supplier's datasheet for appropriate solvents. Common solvents for similar compounds include DMSO and DMF.[2]
-
Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.
3. Experimental Use:
-
All manipulations, including pipetting and transfers, should be carried out within the fume hood.
-
Keep containers with the compound closed when not in use to prevent solvent evaporation and potential contamination.
4. Post-Handling Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination: first gloves, then the lab coat, followed by eye protection.[11]
-
Always wash hands thoroughly with soap and water after removing PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. rawsource.com [rawsource.com]
- 5. nj.gov [nj.gov]
- 6. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. rawsource.com [rawsource.com]
- 8. researchgate.net [researchgate.net]
- 9. Nonclinical Safety Assessment of a Long-Acting Recombinant PEGylated Factor Eight (BAY 94-9027) With a 60 kDa PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
